molecular formula C37H55NO10 B1664751 A-83016F CAS No. 142435-72-1

A-83016F

货号: B1664751
CAS 编号: 142435-72-1
分子量: 673.8 g/mol
InChI 键: NVGDRZNFKVTHMG-UJTMXSGASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid is a complex, stereochemically defined polyketide analog of great interest in immunological and biochemical research. This compound is structurally related to potent immunosuppressants like FK506 (Tacrolimus) and Rapamycin (Sirolimus), which function by binding to the immunophilin FKBP12 and inhibiting the calcium-dependent phosphatase calcineurin, thereby preventing T-cell activation and cytokine production. As a sophisticated analog, it serves as a critical chemical probe for studying the structure-activity relationships (SAR) of this drug class, helping researchers elucidate the precise molecular interactions required for immunophilin binding and calcineurin inhibition. Its detailed stereochemistry and extended conjugated system make it a valuable tool for investigating the biosynthesis of complex natural products via polyketide synthases (PKS). Researchers utilize this compound in studies aimed at developing novel immunosuppressive agents with improved efficacy or reduced side effects, as well as in fundamental explorations of intracellular signaling pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H55NO10/c1-8-10-13-20-30-36(5,6)33(42)34(43)37(45,48-30)26(9-2)35(44)38-22-17-16-18-24(3)32(46-7)25(4)29-23-27(39)28(47-29)19-14-11-12-15-21-31(40)41/h8,10-21,25-30,32-34,39,42-43,45H,9,22-23H2,1-7H3,(H,38,44)(H,40,41)/b10-8-,12-11+,17-16+,19-14+,20-13+,21-15+,24-18+/t25-,26+,27+,28+,29+,30-,32+,33-,34+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGDRZNFKVTHMG-UJTMXSGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(C(C(C(C(O2)C=CC=CC)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C[C@H]([C@H](O1)/C=C/C=C/C=C/C(=O)O)O)OC)[C@@]2([C@@H]([C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H55NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142435-72-1
Record name A 83016F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142435721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A-83016F: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83016F is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors. Specifically, it targets the activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor, as well as ALK4 and ALK7.[1][2][3] By inhibiting these key signaling proteins, this compound effectively blocks the downstream phosphorylation of Smad2/3, crucial mediators of TGF-β signaling.[2][4][5] This inhibitory action makes this compound a valuable tool in cancer research, stem cell biology, and studies of cellular processes such as the epithelial-to-mesenchymal transition (EMT).[4][6] This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which is a constitutively active kinase.[1] This binding event recruits and phosphorylates a type I receptor, such as ALK5, forming an active receptor complex.[1][7] The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5][8] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4.[7][8] This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[7][9]

This compound exerts its effects by directly inhibiting the kinase activity of ALK5, and to a lesser extent ALK4 and ALK7.[1][2][3] This inhibition prevents the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade.[4][5] Consequently, the nuclear translocation of the Smad complex and the subsequent regulation of TGF-β target genes are blocked. This targeted inhibition has been shown to be more potent than that of the earlier ALK5 inhibitor, SB-431542.[4][5] Notably, this compound displays high selectivity, with little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK).[4][5]

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
ALK5 (TGF-β Type I Receptor)12[1][2][3][10]
ALK4 (Activin Type IB Receptor)45[1][2][3][10]
ALK7 (Nodal Type I Receptor)7.5[1][2][3][10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFβRII TGFβRII TGF-β Ligand->TGFβRII Binds ALK5 ALK5 TGFβRII->ALK5 Recruits & Phosphorylates Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylates This compound This compound This compound->ALK5 Inhibits p-Smad2/3 p-Smad2/3 Smad2/3/4 Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4 Complex Complexes with Smad4 Smad4 Smad4->Smad2/3/4 Complex Gene Expression Gene Expression Smad2/3/4 Complex->Gene Expression Translocates & Regulates Cellular Responses Cellular Responses Gene Expression->Cellular Responses

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_analysis Protein Analysis Cell Culture Cell Culture Pre-treatment Pre-treatment (this compound or Vehicle) Cell Culture->Pre-treatment Stimulation Stimulation (TGF-β) Pre-treatment->Stimulation Cell Lysis Cell Lysis Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot (Transfer to Membrane) SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation (Anti-pSmad2/3, Anti-Smad2/3) Western Blot->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: Experimental workflow for assessing Smad2/3 phosphorylation via Western Blot.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Tojo et al., 2005.

In Vitro Kinase Assay

Objective: To determine the IC50 values of this compound against ALK4, ALK5, and ALK7.

Methodology:

  • Kinase Reaction: The kinase reactions are performed in a final volume of 50 µL containing kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, the respective recombinant constitutively active ALK kinase domain (ALK-TD), and a generic substrate such as myelin basic protein (MBP) or a specific peptide substrate.

  • Inhibitor Addition: this compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations. A fixed volume of the diluted inhibitor or DMSO (vehicle control) is added to the kinase reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of [γ-32P]ATP. The reaction mixture is then incubated at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination: The reaction is terminated by adding a stop solution (e.g., phosphoric acid).

  • Detection: The phosphorylated substrate is captured on a phosphocellulose filter paper. The unincorporated [γ-32P]ATP is washed away. The radioactivity on the filter paper, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based TGF-β-Induced Transcriptional Reporter Assay

Objective: To assess the inhibitory effect of this compound on TGF-β-induced transcriptional activity in a cellular context.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., mink lung epithelial cells, Mv1Lu) is cultured in appropriate media.[11] The cells are then transiently transfected with a TGF-β-responsive reporter construct (e.g., p3TP-Lux, which contains a plasminogen activator inhibitor-1 promoter element driving luciferase expression) and a constitutively active ALK expression vector.

  • Inhibitor Treatment: After transfection, the cells are treated with various concentrations of this compound or DMSO (vehicle control) for a short period (e.g., 1 hour).

  • Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. The percentage of inhibition is calculated, and the IC50 value is determined.

Western Blot Analysis for Smad2/3 Phosphorylation

Objective: To determine the effect of this compound on TGF-β-induced phosphorylation of Smad2 and Smad3.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes) are cultured to a desired confluency. The cells are serum-starved for a period before being pre-treated with this compound or DMSO for 1 hour. Subsequently, the cells are stimulated with a known concentration of TGF-β1 (e.g., 1 ng/mL) for a short duration (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification: The cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated to determine the effect of this compound on Smad phosphorylation.

Epithelial-to-Mesenchymal Transition (EMT) Assay

Objective: To evaluate the ability of this compound to inhibit TGF-β-induced EMT.

Methodology:

  • Cell Culture and Treatment: Epithelial cells (e.g., NMuMG mouse mammary epithelial cells) are cultured in the presence of TGF-β1 to induce EMT. A parallel set of cells is co-treated with TGF-β1 and this compound.

  • Morphological Analysis: Changes in cell morphology are observed using phase-contrast microscopy. Epithelial cells typically grow in cobblestone-like clusters, while mesenchymal cells exhibit a more elongated, spindle-like morphology.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin). The localization and expression of these markers are visualized using fluorescence microscopy. In epithelial cells, E-cadherin is localized at cell-cell junctions. During EMT, E-cadherin expression is lost, and the expression of mesenchymal markers increases.

  • Western Blot Analysis: The expression levels of epithelial and mesenchymal markers are quantified by Western blot analysis of cell lysates, as described in the previous protocol.

  • Cell Migration/Invasion Assay: The functional consequence of EMT, increased cell motility, can be assessed using a Boyden chamber assay. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane is quantified.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the TGF-β signaling pathway. Its mechanism of action, centered on the inhibition of ALK4, ALK5, and ALK7 kinase activity, leads to the downstream blockade of Smad2/3 phosphorylation and subsequent gene transcription. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and application of this compound in various research and drug development contexts. Its utility in dissecting the complex roles of TGF-β signaling in both normal physiology and disease states, particularly in cancer and fibrosis, remains a significant area of scientific inquiry.

References

A-83016F: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-83016F is a member of the aurodox (B605688) family of antibiotics, a class of natural products isolated from actinomycetes. While exhibiting weak direct antimicrobial activity, its primary mechanism of action involves the inhibition of bacterial protein synthesis through targeting the elongation factor Tu (EF-Tu). This guide provides a comprehensive overview of the known biological activities of this compound and related aurodox antibiotics, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to support further research and development efforts in the field of novel antibiotics.

Introduction

This compound is a polyketide antibiotic isolated from the culture broth of an unidentified actinomycete, designated A83016.[1][2] Structurally, it belongs to the elfamycin group of antibiotics, which are characterized by their shared mechanism of action rather than a common chemical scaffold.[2] The primary molecular target of this family is the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[2] This guide synthesizes the available data on this compound's biological activity, offering a technical resource for the scientific community.

Physicochemical Properties

PropertyValueSource
CAS Number 142435-72-1[3]
Molecular Formula C37H55NO10[3]
Molecular Weight 673.8 g/mol [3]
IUPAC Name (2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid[3]

Biological Activity

Antimicrobial Activity

This compound has demonstrated weak antimicrobial activity against a narrow range of bacterial species in broth dilution assays.[4] The minimum inhibitory concentration (MIC) values for this compound against several pathogens are summarized in the table below.

Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae PARK16
Streptococcus pyogenes32
Haemophilus influenzae64

Data sourced from Cayman Chemical product information sheet.[4]

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The primary mechanism of antibacterial action for this compound and other aurodox antibiotics is the inhibition of protein synthesis via interaction with the bacterial elongation factor Tu (EF-Tu).[2] EF-Tu is a GTP-binding protein that plays a critical role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The binding of aurodox antibiotics to EF-Tu induces a conformational change in the protein, locking it in a state that mimics the GTP-bound form, even when GDP is bound.[4] This altered conformation prevents the release of the EF-Tu-GDP complex from the ribosome after GTP hydrolysis. Consequently, the ribosome is stalled, and protein synthesis is halted.

EF_Tu_Inhibition Release Release EF-Tu_GDP_Ribosome EF-Tu_GDP_Ribosome

In Vivo Activity and Anti-Virulence Properties of Aurodox

While specific in vivo data for this compound is not publicly available, studies on the closely related aurodox have demonstrated its potential as an anti-virulence agent. In a murine model of Shiga toxin-producing E. coli (STEC) infection, aurodox was shown to be an effective treatment.[3] Notably, aurodox is a poor antibiotic against E. coli in terms of direct killing, but it effectively inhibits the Type III Secretion System (T3SS) of several Gram-negative pathogens, including E. coli, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[1][5] The T3SS is a critical virulence factor that injects bacterial effector proteins into host cells. By inhibiting the T3SS, aurodox can prevent the pathogen from establishing a successful infection. A recent study has identified the adenylosuccinate synthase (PurA) as the molecular target for the T3SS inhibitory activity of aurodox.[6]

Cytotoxicity in Mammalian Cells

Limited data is available on the cytotoxicity of this compound in mammalian cells. However, a study on aurodox reported no overt cytotoxicity when tested on HeLa cells at a concentration of 5 µg/mL.[2] This suggests a potential therapeutic window for aurodox and related compounds, where they can inhibit bacterial virulence factors at concentrations that are not harmful to host cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

The following is a generalized protocol for determining the MIC of a compound like this compound using the broth microdilution method. Specific parameters may need to be optimized for different bacterial strains and growth conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum, standardized to a specific optical density (e.g., 0.5 McFarland standard)

  • Sterile diluent (e.g., growth medium)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using the growth medium as the diluent. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control well (bacterial inoculum without the compound) and a negative control well (growth medium only).

  • Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually assess bacterial growth and determine MIC Incubate->Read_Results End End Read_Results->End

Summary and Future Directions

This compound is an aurodox antibiotic with a well-defined mechanism of action targeting bacterial EF-Tu. While its direct antimicrobial activity is weak, the anti-virulence properties of the aurodox family, demonstrated through the inhibition of the Type III Secretion System, present a promising avenue for the development of novel therapeutics. The low cytotoxicity of aurodox in mammalian cells further enhances its potential.

Future research on this compound should focus on:

  • Expanding the antimicrobial activity profile against a broader range of clinically relevant pathogens.

  • Conducting comprehensive cytotoxicity studies on various mammalian cell lines to establish a clear safety profile.

  • Performing in vivo efficacy studies to evaluate its potential as an anti-virulence agent in relevant animal models of infection.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its drug-like characteristics.

  • Exploring its potential for synergistic activity with other classes of antibiotics.

A deeper understanding of the biological activities of this compound and other aurodox antibiotics will be crucial for unlocking their full therapeutic potential in an era of increasing antimicrobial resistance.

References

A-83016F: A Technical Guide to its Origins and Core Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin, synthesis, and mechanism of action of the potent small molecule inhibitor, A-83-01. The correct nomenclature for this compound is A-83-01, and it is a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin-like kinase 5 (ALK5), as well as ALK4 and ALK7. This document details the seminal findings from the primary literature, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Origin

A-83-01 was first synthesized and characterized by Tojo and colleagues in 2005 as part of a study to develop novel inhibitors of TGF-β signaling, a pathway implicated in tumor growth and metastasis in advanced cancers.[1] The research aimed to create small molecules that could block the signaling of type I serine/threonine kinase receptors for the TGF-β superfamily, known as activin receptor-like kinases (ALKs). A-83-01 emerged as a potent inhibitor, structurally similar to previously reported ALK5 inhibitors.[1]

Quantitative Data

The inhibitory activity of A-83-01 against various ALK receptors was determined using a TGF-β-responsive reporter construct in mammalian cells. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Target ReceptorIC₅₀ (nM)Reference
ALK5 (TGF-β Type I Receptor)12[2][3]
ALK4 (Activin Type IB Receptor)45[2]
ALK7 (Nodal Type I Receptor)7.5[2]

A-83-01 was found to be more potent in the inhibition of ALK5 than a previously described inhibitor, SB-431542.[4]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

A-83-01 exerts its biological effects by inhibiting the kinase activity of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of the downstream signaling molecules, Smad2 and Smad3 (Smad2/3). The phosphorylation of these receptor-regulated Smads (R-Smads) is a critical step in the canonical TGF-β signaling pathway. Once phosphorylated, R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT). By blocking Smad2/3 phosphorylation, A-83-01 effectively abrogates these downstream cellular responses to TGF-β.[1][4]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II (TGFBR2) TGF_beta->TGFBR2 Binds ALK5 TGF-β Receptor I (ALK5) TGFBR2->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad2_3->Complex Forms complex with Smad4 Smad4 Smad4->Complex DNA Target Gene Transcription Complex->DNA Translocates & Regulates A8301 A-83-01 A8301->ALK5 Inhibits

Figure 1. TGF-β/Smad Signaling Pathway and Inhibition by A-83-01.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for assays central to the characterization of A-83-01.

ALK5 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of A-83-01 on the ALK5 kinase.

Materials:

  • Active ALK5 enzyme

  • TGFβR1 Peptide substrate

  • 5x Kinase Assay Buffer

  • ATP

  • A-83-01 (test inhibitor)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well plate

  • Luminometer

Procedure:

  • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

  • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFβR1 Peptide substrate.

  • Add the master mix to the wells of a 96-well plate.

  • Prepare serial dilutions of A-83-01 in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.

  • Add the A-83-01 dilutions or vehicle control to the appropriate wells.

  • Dilute the active ALK5 enzyme in 1x Kinase Assay Buffer.

  • Initiate the kinase reaction by adding the diluted ALK5 enzyme to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 45 minutes at room temperature.

  • Add Kinase Detection Reagent and incubate for another 45 minutes at room temperature.

  • Measure the luminescence using a plate reader. The "Blank" value (no enzyme) is subtracted from all other readings, and results are expressed as a percentage of the control (no inhibitor).[5]

ALK5_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Master Mix (Buffer, ATP, Substrate) Start->Prepare_Reagents Add_Master_Mix Add Master Mix to Plate Prepare_Reagents->Add_Master_Mix Prepare_Inhibitor Prepare Serial Dilutions of A-83-01 Add_Master_Mix->Prepare_Inhibitor Add_Inhibitor Add A-83-01/Vehicle to Plate Prepare_Inhibitor->Add_Inhibitor Prepare_Enzyme Dilute ALK5 Enzyme Add_Inhibitor->Prepare_Enzyme Initiate_Reaction Add ALK5 to Initiate Kinase Reaction Prepare_Enzyme->Initiate_Reaction Incubate_1 Incubate at 30°C (45 min) Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Stop_Reaction Incubate_2 Incubate at RT (45 min) Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (45 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

Figure 2. Workflow for the ALK5 Kinase Assay.
Western Blot for Phospho-Smad2 Inhibition

This protocol is used to assess the effect of A-83-01 on the phosphorylation of Smad2 in a cellular context.

Materials:

  • Cell line of interest (e.g., HaCaT)

  • Cell culture medium and supplements

  • A-83-01

  • TGF-β1

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Smad2, anti-total Smad2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of A-83-01 or vehicle (DMSO) for 1 hour. Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Smad2 and a loading control (total Smad2 or a housekeeping protein) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an ECL detection system.[6][7][8]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2 signal to the total Smad2 or loading control signal.[7][9]

(CAGA)₁₂-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad complex to provide a functional readout of the TGF-β pathway activity in cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • (CAGA)₁₂-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • A-83-01

  • TGF-β1

  • Dual-luciferase reporter assay system

  • 96-well plate

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the (CAGA)₁₂-luciferase reporter plasmid and a Renilla luciferase control plasmid. Allow cells to express the plasmids for 12-24 hours.

  • Inhibitor Pre-treatment: Replace the medium with fresh medium containing various concentrations of A-83-01 or a vehicle control. Incubate for 1 hour.

  • TGF-β Stimulation: Add TGF-β1 to the appropriate wells and incubate for 16-24 hours to allow for luciferase expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[6][10][11]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

A-83-01 is a well-characterized and potent small molecule inhibitor of the TGF-β signaling pathway. Its specificity for ALK4, ALK5, and ALK7, and its demonstrated ability to block Smad2/3 phosphorylation and subsequent downstream signaling events, have made it an invaluable tool in cancer research and stem cell biology. The detailed protocols provided in this guide are intended to facilitate the continued investigation of TGF-β signaling and the development of novel therapeutic strategies targeting this critical pathway.

References

Unraveling the Molecular Architecture of A-83016F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of A-83016F, a notable member of the aurodox (B605688) family of antibiotics. The determination of its complex molecular structure was a pivotal step in understanding its chemical properties and potential biological activity. The primary method for this structural determination was Nuclear Magnetic Resonance (NMR) spectroscopy, performed on both the parent compound and its diacetate derivative.[1] This document collates the key spectroscopic data and outlines the experimental workflow, offering a detailed resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of one- and two-dimensional NMR spectroscopic techniques. The following tables summarize the key quantitative NMR data obtained for this compound and its diacetate derivative, which was instrumental in assigning the relative stereochemistry of the molecule.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in the provided abstract. Full paper required.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data unavailable in the provided abstract. Full paper required.

Table 3: ¹H NMR Spectroscopic Data for this compound Diacetate

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in the provided abstract. Full paper required.

Table 4: ¹³C NMR Spectroscopic Data for this compound Diacetate

PositionChemical Shift (δ, ppm)
Data unavailable in the provided abstract. Full paper required.

Experimental Protocols

The successful elucidation of the this compound structure hinged on precise experimental execution. The following protocols are based on standard methodologies for NMR analysis of natural products.

1. Isolation of this compound:

This compound was isolated from an unidentified actinomycete, designated A83016.[1] The general procedure for isolating antibiotics from actinomycete fermentations typically involves:

  • Culturing the microorganism in a suitable liquid medium.

  • Extraction of the culture broth with an organic solvent (e.g., ethyl acetate, chloroform).

  • Concentration of the organic extract under reduced pressure.

  • Chromatographic purification of the crude extract using techniques such as silica (B1680970) gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC).

2. Preparation of this compound Diacetate:

The diacetate derivative of this compound was synthesized to confirm the presence of hydroxyl groups and to aid in the stereochemical assignments. A general procedure for acetylation involves:

  • Dissolving this compound in a suitable solvent (e.g., pyridine).

  • Adding an acetylating agent (e.g., acetic anhydride).

  • Stirring the reaction mixture at room temperature for a specified period.

  • Quenching the reaction and extracting the product.

  • Purifying the diacetate derivative using chromatographic methods.

3. NMR Spectroscopic Analysis:

NMR spectra were acquired for both this compound and its diacetate derivative. A standard protocol for such an analysis would include:

  • Dissolving a pure sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquiring ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer.

  • Processing and analyzing the spectral data to assign proton and carbon signals, identify spin systems, and establish long-range correlations and spatial proximities.

Structure Elucidation Workflow

The logical process for determining the structure of this compound from the spectroscopic data is illustrated in the following diagram. This workflow highlights the key steps from isolation to the final structural confirmation.

structure_elucidation_workflow cluster_isolation Isolation and Derivatization cluster_nmr NMR Spectroscopic Analysis cluster_analysis Data Analysis and Structure Assembly cluster_conclusion Final Structure isolation Isolation of this compound from Actinomycete A83016 derivatization Acetylation to form this compound Diacetate isolation->derivatization nmr_parent NMR of Parent Compound (¹H, ¹³C, 2D) isolation->nmr_parent nmr_diacetate NMR of Diacetate Derivative (¹H, ¹³C, 2D) derivatization->nmr_diacetate data_analysis Comparative Analysis of Spectroscopic Data nmr_parent->data_analysis nmr_diacetate->data_analysis fragment_assembly Assembly of Molecular Fragments data_analysis->fragment_assembly relative_stereochem Determination of Relative Stereochemistry fragment_assembly->relative_stereochem final_structure Elucidation of this compound Structure relative_stereochem->final_structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound serves as a classic example of natural product chemistry, where NMR spectroscopy plays a central role in defining complex molecular architectures. The comparative analysis of the parent compound and its acetylated derivative was crucial for the unambiguous assignment of its structure and relative stereochemistry.[1] This guide provides a foundational understanding of the methodologies employed, which remain highly relevant in the ongoing quest for novel bioactive compounds from natural sources. For complete and detailed experimental data, consulting the full scientific publication is recommended.

References

The Aurodox Family of Antibiotics: A Technical Guide to a Re-emerging Class of EF-Tu Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurodox family of antibiotics, a subset of the broader elfamycin class, represents a compelling area of study in the ongoing search for novel antimicrobial agents. First discovered in the 1970s, these natural products, produced by Streptomyces species, exhibit potent activity against a range of Gram-positive bacteria.[1] Their unique mechanism of action, targeting the essential bacterial protein elongation factor Tu (EF-Tu), sets them apart from many clinically used antibiotics.[2][3] More recently, Aurodox itself has been identified as a specific inhibitor of the Type III Secretion System (T3SS) in certain Gram-negative pathogens, unveiling a second, distinct mode of action that expands its potential therapeutic applications beyond direct bactericidal activity.[1][2][3][4]

This technical guide provides an in-depth overview of the Aurodox family of antibiotics, with a focus on their mechanism of action, biosynthesis, and the experimental methodologies used in their characterization. Quantitative data are presented for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of their molecular interactions.

Mechanism of Action: Targeting Elongation Factor Tu

The primary antibacterial target of the Aurodox family is the elongation factor Tu (EF-Tu), a highly conserved and essential GTPase that plays a critical role in bacterial protein synthesis. EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu that results in its release from the ribosome and the aa-tRNA.

Aurodox and its analogs, such as kirromycin (B1673653), bind to a pocket on EF-Tu located at the interface of domains 1 and 3.[5] This binding event has a profound impact on the function of EF-Tu. It locks the protein in a conformation that resembles the GTP-bound state, even after GTP hydrolysis has occurred.[6] This "GTP-like" conformation of the EF-Tu-GDP-aurodox complex prevents its dissociation from the ribosome, effectively stalling protein synthesis.[5][7]

A secondary consequence of Aurodox binding is the alteration of EF-Tu's affinity for aa-tRNA. While Aurodox weakens the affinity of the EF-Tu-GTP complex for aa-tRNA, it significantly strengthens the affinity of the EF-Tu-GDP complex for aa-tRNA.[8] This further contributes to the trapping of the complex on the ribosome.

Signaling Pathway of EF-Tu Inhibition by Aurodox

EF_Tu_Inhibition cluster_cycle Normal Elongation Cycle cluster_inhibition Inhibition by Aurodox EF-Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu_GTP->Ternary_Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome A-site Ternary_Complex->Ribosome delivers EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP GTP Hydrolysis & Release EF-Tu_GDP->EF-Tu_GTP GEF (EF-Ts) EF-Tu_GDP_Aurodox EF-Tu-GDP-Aurodox (GTP-like conformation) EF-Tu_GDP->EF-Tu_GDP_Aurodox binds Aurodox Aurodox Aurodox->EF-Tu_GDP_Aurodox binds Stalled_Complex Stalled Ribosomal Complex EF-Tu_GDP_Aurodox->Stalled_Complex Trapped on Ribosome

Caption: Inhibition of the bacterial protein elongation cycle by Aurodox.

Dual Mode of Action: Inhibition of Type III Secretion Systems

In addition to its canonical role as a protein synthesis inhibitor, Aurodox has been shown to inhibit the Type III Secretion System (T3SS) of several Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC) and enterohemorrhagic E. coli (EHEC).[1][2][3] The T3SS is a needle-like apparatus that injects effector proteins into host cells, a process crucial for the virulence of these pathogens.

Remarkably, the inhibition of T3SS by Aurodox occurs at sub-inhibitory concentrations that do not affect bacterial growth, suggesting a mechanism of action distinct from EF-Tu inhibition.[1] Studies have shown that Aurodox downregulates the expression of the master regulator of the T3SS, Ler, thereby preventing the transcription of T3SS structural genes and effectors.[1] More recent evidence suggests that the direct molecular target for this anti-virulence activity is the adenylosuccinate synthase (PurA).[9]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for Aurodox and related elfamycins against various bacterial strains.

AntibioticOrganismMIC (µg/mL)Reference
Aurodox Staphylococcus aureus-[10]
Streptococcus pyogenes-[10]
Enterococcus faecalis-
Enterococcus faecium-
Kirromycin Enterococcus faecium NB050012
Enterococcus faecium NB050192
Efrotomycin (B607273) Clostridium difficile (MIC50)0.125[11]
Clostridium difficile (MIC90)0.25[11]
Streptococcus spp.Active[12]
Phenelfamycin B Neisseria gonorrhoeae~1[13]
Phenelfamycin A,B,C,E,F Clostridium difficileActive[14]
Binding Affinity for EF-Tu

The interaction between Aurodox and EF-Tu has been quantified, providing insights into its potency at the molecular level.

LigandEF-Tu ComplexDissociation Constant (Kd)Reference
Phe-tRNAPhe-Fl8EF-Tu-GDP28.5 µM[8]
Phe-tRNAPhe-Fl8EF-Tu-GTP< 0.86 nM[8]
Aurodox EF-Tu-GDP-Phe-tRNAPhe-Fl81.46 µM[8]

Biosynthesis of Aurodox

Aurodox is a polyketide natural product synthesized by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery in Streptomyces goldiniensis.[2][15] The biosynthetic gene cluster (BGC) for Aurodox has been identified and shares significant homology with the well-characterized kirromycin BGC from Streptomyces collinus.[2][3][15]

The biosynthesis of the Aurodox backbone is proposed to follow a pathway analogous to that of kirromycin, involving the assembly of acetate, propionate, and butyrate (B1204436) extender units by a series of PKS modules.[2][16] The key difference in the biosynthesis of Aurodox lies in the final tailoring step: the methylation of the pyridone moiety.[2][3][15] This reaction is catalyzed by a SAM-dependent O-methyltransferase, AurM*.[2]

Proposed Biosynthetic Pathway of Aurodox

Aurodox_Biosynthesis cluster_pks_nrps PKS/NRPS Assembly Line cluster_tailoring Tailoring Steps Starter Acetyl-CoA (Starter Unit) PKS_Modules PKS Modules (AurAI-AVII) Starter->PKS_Modules NRPS_Module NRPS Module (AurAIII) PKS_Modules->NRPS_Module Intermediate Transfer Pre-Aurodox Pre-Aurodox (Kirromycin) NRPS_Module->Pre-Aurodox Chain Termination & Cyclization Extender_Units Malonyl-CoA Propionyl-CoA Ethylmalonyl-CoA (Extender Units) Extender_Units->PKS_Modules Glycine Glycine Glycine->NRPS_Module beta_Alanine β-Alanine beta_Alanine->NRPS_Module Aurodox Aurodox Pre-Aurodox->Aurodox Methylation AurM AurM* (O-methyltransferase) AurM->Aurodox SAM S-adenosyl methionine (SAM) SAM->AurM

Caption: Proposed biosynthetic pathway of Aurodox.

Experimental Protocols

Production and Purification of Aurodox from Streptomyces goldiniensis

1. Culture and Inoculum Preparation:

  • Prepare a spore stock of Streptomyces goldiniensis.

  • Inoculate a seed culture medium (e.g., GYM medium) with the spore stock.

  • Incubate the seed culture at 30°C with shaking for 2-3 days.

2. Production Culture:

  • Inoculate a larger volume of production medium (e.g., GYM medium) with the seed culture.

  • Incubate the production culture at 30°C with shaking for 5-7 days.

3. Extraction:

  • Separate the biomass from the culture broth by centrifugation.

  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

  • Concentrate the organic extract in vacuo to obtain the crude extract.

4. Purification:

  • Resuspend the crude extract in a suitable solvent (e.g., methanol).

  • Subject the extract to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) for initial fractionation.

  • Further purify the Aurodox-containing fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile).

  • Monitor the fractions for the presence of Aurodox using UV detection and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Antibiotic Stock Solution:

  • Prepare a stock solution of Aurodox in a suitable solvent (e.g., DMSO) at a high concentration.

2. Preparation of Bacterial Inoculum:

  • Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.

3. Serial Dilution of Antibiotic:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the Aurodox stock solution in the broth medium to obtain a range of concentrations.

4. Inoculation and Incubation:

  • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of Aurodox that completely inhibits the visible growth of the bacterium.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

1. IVTT System:

  • Utilize a commercially available E. coli S30 extract-based IVTT kit.

  • Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or GFP).

2. Reaction Setup:

  • In a microcentrifuge tube or 96-well plate, combine the S30 extract, reaction buffer, amino acid mixture, and the DNA template according to the kit manufacturer's instructions.

  • Add varying concentrations of Aurodox (or a vehicle control, e.g., DMSO) to the reaction mixtures.

3. Incubation:

  • Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

4. Detection of Reporter Protein:

  • Quantify the amount of reporter protein produced in each reaction. For luciferase, add a luciferase substrate and measure the resulting luminescence using a luminometer. For GFP, measure the fluorescence using a fluorometer.

5. Data Analysis:

  • Calculate the percentage of inhibition of protein synthesis for each Aurodox concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of Aurodox that inhibits protein synthesis by 50%.

Type III Secretion System (T3SS) Hemolysis Inhibition Assay

1. Bacterial Culture:

  • Culture a T3SS-positive bacterial strain (e.g., EPEC) in a medium that induces T3SS expression.

  • Grow the bacteria in the presence of various concentrations of Aurodox or a vehicle control.

2. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh red blood cells (e.g., sheep or human).

  • Wash the RBCs multiple times with phosphate-buffered saline (PBS) to remove plasma components.

3. Hemolysis Assay:

  • Co-incubate the Aurodox-treated bacteria with the washed RBCs in a microtiter plate.

  • Include a positive control (bacteria without Aurodox) and a negative control (RBCs in PBS).

  • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.

4. Measurement of Hemolysis:

  • Pellet the intact RBCs and bacteria by centrifugation.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength that corresponds to hemoglobin release (e.g., 450 nm).

5. Data Analysis:

  • Calculate the percentage of hemolysis for each condition relative to the positive and negative controls.

  • Determine the concentration of Aurodox that inhibits T3SS-mediated hemolysis.

Experimental Workflow for Characterizing Aurodox Activity

Experimental_Workflow Start Aurodox Compound MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay IVTT_Assay In Vitro Translation Inhibition Assay Start->IVTT_Assay T3SS_Assay T3SS Inhibition Assay (e.g., Hemolysis) Start->T3SS_Assay Binding_Assay EF-Tu Binding Assay (e.g., Fluorescence) Start->Binding_Assay Biosynthesis_Study Biosynthesis Pathway Elucidation Start->Biosynthesis_Study Antibacterial_Spectrum Antibacterial_Spectrum MIC_Assay->Antibacterial_Spectrum Determine Antibacterial Spectrum IC50_Value IC50_Value IVTT_Assay->IC50_Value Determine IC50 for Protein Synthesis Inhibition Anti-virulence_Activity Anti-virulence_Activity T3SS_Assay->Anti-virulence_Activity Assess Anti-virulence Potential Binding_Affinity Binding_Affinity Binding_Assay->Binding_Affinity Quantify Binding Affinity (Kd) to EF-Tu Heterologous_Expression Heterologous Expression of BGC Biosynthesis_Study->Heterologous_Expression Identify Gene Cluster

Caption: A logical workflow for the comprehensive characterization of Aurodox.

Conclusion

The Aurodox family of antibiotics continues to be a subject of significant interest due to its well-defined mechanism of action targeting the essential bacterial protein EF-Tu and its more recently discovered anti-virulence properties. The detailed understanding of their biosynthesis opens up possibilities for synthetic biology approaches to generate novel analogs with improved pharmacokinetic properties and expanded activity spectra. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising class of natural products, which hold the potential to contribute to the development of new therapies to combat bacterial infections.

References

A-83016F (CAS: 142435-72-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-83016F, a member of the aurodox (B605688) family of antibiotics. The information is compiled for an audience with a technical background in drug development and life sciences research.

Core Compound Information

This compound is an antibiotic produced by an unidentified actinomycete, designated A83016.[1][] First reported in 1992, its structure and relative stereochemistry were determined using NMR analysis of the parent compound and its diacetate derivative.[1][] It belongs to the elfamycin family of antibiotics, a group known for their activity against Gram-positive bacteria.[3]

PropertyValueSource
CAS Number 142435-72-1[4]
Molecular Formula C37H55NO10[4]
Molecular Weight 673.8 g/mol [4]
Source Streptomyces sp.[]
Appearance Light tan to tan solid
Purity >95% by HPLC
Solubility Soluble in DMSO[]
Storage -20°C[4]

Biological Activity

This compound has demonstrated weak antimicrobial activity against a panel of Gram-positive bacteria.[1][] The minimum inhibitory concentrations (MICs) are summarized in the table below.

OrganismMIC (μg/mL)
S. pneumoniae PARK16
S. pyogenes32
H. influenzae64

Mechanism of Action

As a member of the elfamycin and aurodox family of antibiotics, this compound is presumed to exert its antibacterial effect through the inhibition of bacterial protein synthesis. The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[5][6][7][8]

The proposed mechanism involves the binding of this compound to EF-Tu, which stabilizes the EF-Tu-GTP-aminoacyl-tRNA complex. This stabilization prevents the release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling protein synthesis and leading to bacterial growth inhibition.[6][7]

A-83016F_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis Aminoacyl_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) Aminoacyl_tRNA->Ternary_Complex EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation Correct Codon Recognition EF_Tu_GDP EF-Tu-GDP Ribosome->EF_Tu_GDP GTP Hydrolysis EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange A_83016F This compound A_83016F->Ternary_Complex Inhibition

Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols relevant to the characterization of this compound's antibacterial activity. The specific details of the original experiments can be found in the primary literature (Smitka T.A., J. Antibiot. 1992, 45, 433).[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of this compound in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Bacterial Culture: The test bacteria are cultured in an appropriate broth medium to achieve logarithmic growth. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Structure Elucidation

The chemical structure of this compound was originally determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This involves a series of experiments to determine the connectivity and spatial arrangement of atoms within the molecule.

Logical Relationship for Structure Elucidation:

Structure_Elucidation_Logic Isolation Isolation of this compound from Streptomyces sp. Fermentation Purification Purification by Chromatography Isolation->Purification NMR_Spectroscopy NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Purification->NMR_Spectroscopy Derivative_Analysis Analysis of Diacetate Derivative Purification->Derivative_Analysis Structure_Determination Determination of Planar Structure and Relative Stereochemistry NMR_Spectroscopy->Structure_Determination Derivative_Analysis->Structure_Determination

Logical flow for the structure elucidation of this compound.

Future Directions

While the primary mechanism of action for the aurodox family is established, further research could focus on several areas for this compound:

  • Confirmation of EF-Tu Binding: Direct binding assays, such as surface plasmon resonance or isothermal titration calorimetry, could confirm the interaction between this compound and bacterial EF-Tu.

  • Spectrum of Activity: A broader screening against a more diverse panel of clinically relevant Gram-positive and Gram-negative bacteria would provide a more complete picture of its antimicrobial potential.

  • In Vivo Efficacy: Preclinical studies in animal models of bacterial infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent derivatives with improved pharmacological properties.

References

In-Depth Technical Guide to A-83016F: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Data

The fundamental physicochemical properties of A-83016F are summarized below. This data is essential for any experimental work involving this compound, from analytical characterization to its use in biological assays.

PropertyValueSource(s)
Molecular Weight 673.8 g/mol [1][2]
Molecular Formula C37H55NO10[1][2][3]
CAS Number 142435-72-1[2][3]
Class Aurodox (B605688) Family Antibiotic[3]
Origin Unidentified Actinomycete (designated A83016)[3]

Experimental Context and Methodologies

This compound was first reported in 1992, having been isolated from an unidentified actinomycete.[3] The structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy of the parent compound and its diacetate derivative.[3] While the specific, detailed protocols from the original research are not widely accessible, this section outlines the general experimental workflows typically employed for the isolation and characterization of similar natural products from actinomycetes.

General Protocol for Isolation of Actinomycetes

The isolation of actinomycetes from environmental samples is a critical first step in the discovery of novel antibiotics like this compound. A generalized workflow is as follows:

A generalized workflow for the isolation and screening of antibiotic-producing actinomycetes.

Structural Elucidation via NMR Spectroscopy

The determination of the complex structure of this compound would have relied on a suite of NMR experiments. The general logical flow for structure elucidation using NMR is depicted below.

NMR Structure Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Interpretation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC NOESY NOESY/ROESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC/HMQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC C13_NMR->HMBC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Stereochemistry Stereochemistry Determination NOESY->Stereochemistry Final_Structure Final Structure of this compound Fragment_Assembly->Final_Structure Stereochemistry->Final_Structure

Logical workflow for the structural elucidation of a natural product using NMR spectroscopy.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit weak antimicrobial activity.[3] While specific signaling pathways targeted by this compound have not been detailed in the literature, significant insights can be drawn from its close analog, aurodox. Aurodox is a known inhibitor of the bacterial Type III Secretion System (T3SS), a sophisticated molecular machinery employed by many Gram-negative pathogenic bacteria to inject virulence factors into host cells.

The T3SS is a critical component of bacterial pathogenesis, and its inhibition represents a promising anti-virulence strategy. The proposed mechanism of action for aurodox involves the downregulation of key regulatory genes of the T3SS. This suggests that this compound may act through a similar mechanism.

T3SS_Inhibition A83016F This compound (Proposed) T3SS_Regulator T3SS Master Regulator (e.g., Ler) A83016F->T3SS_Regulator Inhibition T3SS_Genes T3SS Structural & Effector Genes T3SS_Regulator->T3SS_Genes Activation T3SS_Apparatus T3SS Apparatus Assembly T3SS_Genes->T3SS_Apparatus Effector_Injection Effector Protein Injection T3SS_Apparatus->Effector_Injection Host_Cell Host Cell Effector_Injection->Host_Cell Pathogenesis Bacterial Pathogenesis Host_Cell->Pathogenesis

Proposed signaling pathway for this compound based on the known mechanism of aurodox.

Conclusion and Future Directions

This compound is a structurally interesting member of the aurodox family of antibiotics. While its initial characterization highlighted weak antimicrobial activity, the potential for this class of molecules to act as anti-virulence agents by inhibiting the Type III Secretion System warrants further investigation. Future research should focus on:

  • Total Synthesis: A complete chemical synthesis of this compound would provide sufficient material for comprehensive biological evaluation and structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Direct investigation into the effects of this compound on the T3SS of pathogenic bacteria is needed to confirm its mechanism of action.

  • Analog Development: The chemical scaffold of this compound could be a starting point for the development of more potent and selective T3SS inhibitors.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and conceptual frameworks are intended to facilitate further exploration and exploitation of this and related natural products in the ongoing search for novel anti-infective therapies.

References

A-83016F: A Technical Guide to Solubility and TGF-β Pathway Interrogation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of A-83016F, a known antibiotic, and outlines detailed experimental protocols for investigating its potential inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway. The information herein is intended to support researchers and professionals in the fields of drug discovery and cellular biology.

Solubility Profile of this compound

This compound is a polyene antibiotic that has demonstrated activity against Gram-positive bacteria. For effective in vitro and in vivo studies, understanding its solubility in common laboratory solvents is crucial.

Data Presentation: Solubility of this compound

Based on available product information, this compound exhibits solubility in the following organic solvents. While precise quantitative values are not publicly available, the compound is documented to be soluble.[1][2] It is recommended to determine the exact solubility for specific experimental needs through empirical testing.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble

Table 1: Qualitative solubility of this compound in common laboratory solvents.

Experimental Protocols for Investigating TGF-β Signaling Inhibition

This compound's mechanism of action may involve the modulation of key cellular signaling pathways. The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of numerous cellular processes, and its inhibition is a key area of research in various diseases. The following are detailed experimental protocols that can be adapted to evaluate the inhibitory potential of this compound on the TGF-β signaling cascade.

TGF-β Receptor I (ALK5) Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of the TGF-β type I receptor, ALK5.

Materials:

  • Recombinant active TGF-βR1 (ALK5)

  • Kinase Assay Buffer

  • ATP

  • Substrate (e.g., casein or a specific peptide)

  • [γ-³³P]-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well plates

  • Plate reader (scintillation counter or luminometer)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

Protocol (Luminescence-based using ADP-Glo™):

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Assay Buffer by diluting the concentrated stock.

    • Prepare a serial dilution of this compound in the appropriate solvent.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • 1x Kinase Assay Buffer

      • ATP solution

      • Substrate solution

      • This compound solution or vehicle control (e.g., DMSO).

  • Reaction Initiation:

    • Add the diluted active ALK5 enzyme to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

TGF-β-Induced Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Smad proteins, which are key downstream effectors of the TGF-β pathway.

Materials:

  • A suitable cell line (e.g., HEK293T, HaCaT)

  • A luciferase reporter plasmid containing Smad-binding elements (SBEs)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • TGF-β1

  • This compound dissolved in a suitable solvent

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a predetermined optimal concentration of TGF-β1.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the appropriate lysis buffer.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of luciferase activity by TGF-β1 in the presence and absence of this compound.

    • Determine the IC50 value for the inhibition of TGF-β-induced reporter activity.

Western Blot for Smad2/3 Phosphorylation

This assay directly assesses the phosphorylation status of Smad2 and Smad3, a key event in the activation of the TGF-β signaling pathway.

Materials:

  • A suitable cell line (e.g., A549, HaCaT)

  • Cell culture medium and supplements

  • TGF-β1

  • This compound dissolved in a suitable solvent

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with TGF-β1 for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated Smad2/3, total Smad2/3, and the loading control.

    • Normalize the phosphorylated Smad2/3 levels to total Smad2/3 and the loading control.

    • Determine the effect of this compound on TGF-β1-induced Smad2/3 phosphorylation.

Visualizing Key Pathways and Workflows

To aid in the conceptual understanding of the experimental designs, the following diagrams illustrate the TGF-β signaling pathway and a general workflow for inhibitor testing.

TGF_beta_Signaling_Pathway cluster_nucleus Nuclear Events TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI/ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene A83016F This compound (Potential Inhibitor) A83016F->TBRI Inhibits?

Caption: TGF-β signaling pathway with potential inhibition by this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits TGF-β signaling solubility 1. Solubility Testing (DMSO, Ethanol, DMF) start->solubility biochemical 2. Biochemical Assay (ALK5 Kinase Assay) solubility->biochemical cell_based 3. Cell-Based Assays biochemical->cell_based reporter 3a. Luciferase Reporter Assay cell_based->reporter western 3b. Smad2/3 Phosphorylation (Western Blot) cell_based->western analysis 4. Data Analysis (IC50 Determination) reporter->analysis western->analysis conclusion Conclusion: Efficacy of this compound as a TGF-β inhibitor analysis->conclusion

Caption: General experimental workflow for evaluating a TGF-β inhibitor.

References

An In-depth Technical Guide to Type III Secretion System Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Type III Secretion System (T3SS) is a critical virulence factor for a multitude of Gram-negative bacterial pathogens, acting as a molecular syringe to inject effector proteins directly into host cells, thereby subverting cellular processes to favor infection. The rise of antibiotic resistance has underscored the urgent need for novel therapeutic strategies, and targeting virulence mechanisms like the T3SS presents a promising alternative to traditional bactericidal or bacteriostatic antibiotics. This approach aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.[1][2] This technical guide provides a comprehensive overview of the current landscape of T3SS inhibitors, detailing their mechanisms of action, chemical classifications, and the experimental methodologies crucial for their discovery and characterization.

The Type III Secretion System: A Prime Target for Anti-Virulence Therapy

The T3SS is a complex, multi-protein apparatus that spans the inner and outer bacterial membranes.[3][4][5] Its structure is analogous to a needle and syringe, with a basal body embedded in the bacterial envelope, an external needle filament, and a translocon pore that inserts into the host cell membrane.[3][5][6] This intricate machinery is energetically powered by an ATPase located at the cytoplasmic base of the apparatus.[7][8] The T3SS is essential for the pathogenicity of numerous clinically significant bacteria, including species of Yersinia, Salmonella, Shigella, Pseudomonas, and Chlamydia.[1][5] Crucially, the T3SS is not typically found in non-pathogenic, commensal bacteria, making it a highly specific target for therapeutic intervention.[7]

Key Components of the T3SS as Drug Targets

The complexity of the T3SS offers multiple avenues for inhibitory intervention:

  • The Needle Complex: This includes the basal body, the needle filament itself (composed of polymerized subunits like PscF in P. aeruginosa), and the needle tip protein.[6][9] Inhibitors can target the assembly of these components or block the secretion channel.[10]

  • The T3SS ATPase: This enzyme provides the energy required for effector protein unfolding and secretion.[7][8] Its inhibition effectively shuts down the entire secretion process.[8][10]

  • Chaperone Proteins: These proteins bind to effector proteins in the bacterial cytoplasm, maintaining them in a secretion-competent state.[9] Disrupting chaperone-effector interactions can prevent secretion.

  • Effector Proteins: While diverse, targeting the effector proteins themselves or their interactions with host factors is another potential strategy.[10]

  • Gene Regulation: The expression of T3SS components is tightly regulated by a complex network of signaling pathways.[4] Small molecules that interfere with these regulatory cascades can prevent the synthesis of the T3SS apparatus.

Classes of Type III Secretion System Inhibitors

A variety of small molecules, both synthetic and natural, have been identified as T3SS inhibitors. These can be broadly categorized based on their chemical scaffolds and mechanisms of action.

Salicylidene Acylhydrazides

The salicylidene acylhydrazides are among the most extensively studied classes of T3SS inhibitors.[1][11] Initially discovered through high-throughput screening against Yersinia, they have since demonstrated activity against a range of pathogens including Chlamydia, Salmonella, and Shigella.[7][11][12] While their precise mechanism of action is still under investigation, some studies suggest they may function by down-regulating the expression of T3SS genes.[13]

Thiazolidinones

Thiazolidinone compounds were identified as T3SS inhibitors through a whole-cell screen in Salmonella.[11] These compounds have been shown to inhibit the formation of the needle complex, thereby blocking secretion in Yersinia and Francisella as well.[14]

Phenoxyacetamides

Phenoxyacetamides represent a potent class of T3SS inhibitors that have been shown to be effective against Pseudomonas aeruginosa.[14][15][16] Their mechanism of action is thought to involve direct interaction with the needle protein PscF, interfering with its multimerization and thus preventing needle assembly.[9][15]

Natural Products

A diverse array of natural products from bacteria, fungi, and plants have been found to possess T3SS inhibitory activity.[17][18][19] These compounds offer novel chemical scaffolds for drug development.[20] Examples include aurodox, which inhibits T3SS-mediated hemolysis in enteropathogenic E. coli (EPEC), and certain plant phenolic compounds that can modulate T3SS gene expression.[10][11][18][21]

Quantitative Data on T3SS Inhibitors

The efficacy of T3SS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following tables summarize key quantitative data for representative T3SS inhibitors.

Inhibitor ClassCompoundTarget OrganismAssay TypeIC50 / EC50Reference
Salicylidene Acylhydrazides INP0007Yersinia pseudotuberculosisYopE-luciferase reporter~10 µM[10]
INP0400Chlamydia trachomatisIntracellular replication~25 µM[10]
ME0192Chlamydia trachomatisIn vitro antichlamydial activityHigh[13]
Thiazolidinones Thiazolidinone derivativesYersinia, P. aeruginosa, F. novicidaT3SS inhibition-[8]
Phenoxyacetamides MBX 1641Pseudomonas aeruginosaExoS-β-lactamase secretion~5 µM[22]
MBX 2359Pseudomonas aeruginosaExoS-β-lactamase secretion<1 µM[22]
Natural Products AurodoxEnteropathogenic E. coli (EPEC)Hemolysis1.5 µg/mL[10][11][21]
Piericidin AYersinia pseudotuberculosisYopE secretion71 µM (65% inhibition)[21]
Sanguinarine chlorideSalmonella entericaSipA-lactamase translocation4 µM[21]

Experimental Protocols for T3SS Inhibitor Characterization

A pipeline of robust and reproducible assays is essential for the discovery and characterization of novel T3SS inhibitors.

High-Throughput Screening (HTS) for T3SS Inhibitors

HTS assays are designed to rapidly screen large compound libraries for potential T3SS inhibitors. A common approach is the use of a reporter gene assay.

Protocol: Reporter Gene Assay

  • Construct a Reporter Strain: Genetically fuse a reporter gene (e.g., luciferase (lux) or β-lactamase (bla)) to the promoter of a T3SS effector protein (e.g., yopE in Yersinia).

  • Culture Conditions: Grow the reporter strain under T3SS-inducing conditions (e.g., 37°C in low calcium media for Yersinia).

  • Compound Treatment: Add compounds from a chemical library to individual wells of a multi-well plate containing the cultured reporter strain. Include appropriate controls (e.g., DMSO as a vehicle control).

  • Incubation: Incubate the plates for a defined period to allow for T3SS induction and reporter gene expression.

  • Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase, or a colorimetric/fluorometric substrate for β-lactamase).

  • Hit Identification: Identify compounds that significantly reduce the reporter signal without affecting bacterial growth (assessed in a parallel assay) as primary hits.

Secondary Assays for Hit Validation

Primary hits from HTS must be validated through a series of secondary assays to confirm their T3SS inhibitory activity and elucidate their mechanism of action.

Protocol: Bacterial Secretion Assay

  • Bacterial Culture: Grow the pathogenic bacteria under T3SS-inducing conditions in the presence of the test compound or a vehicle control.

  • Fractionation: Separate the bacterial cells from the culture supernatant by centrifugation.

  • Protein Precipitation: Precipitate the proteins from the supernatant using a method such as trichloroacetic acid (TCA) precipitation.

  • SDS-PAGE and Western Blotting: Resuspend the precipitated proteins in sample buffer, separate them by SDS-PAGE, and transfer them to a membrane for Western blotting.

  • Detection: Probe the Western blot with antibodies specific for known T3SS effector proteins to visualize and quantify the amount of secreted effectors. A significant reduction in secreted effectors in the presence of the compound indicates T3SS inhibition.

Protocol: Effector Protein Translocation Assay

This assay determines if the inhibitor can block the delivery of effector proteins into host cells.

  • Reporter Fusion: Create a fusion protein of a T3SS effector and a reporter enzyme that is only active in the eukaryotic cytosol (e.g., adenylate cyclase [CyaA] or β-lactamase [TEM1]).[23][24]

  • Host Cell Culture: Seed mammalian cells (e.g., HeLa or CHO cells) in a multi-well plate.[25]

  • Infection: Infect the host cells with the bacteria expressing the effector-reporter fusion in the presence of the test compound or a vehicle control.

  • Substrate Addition: After a suitable incubation period, add a cell-permeable substrate for the reporter enzyme (e.g., CCF2-AM for β-lactamase, which changes fluorescence upon cleavage).[25]

  • Signal Measurement: Measure the resulting signal (e.g., fluorescence ratio) using a plate reader or fluorescence microscope. A decrease in the signal indicates inhibition of effector translocation.

Protocol: Mammalian Cell Cytotoxicity Assay

This assay assesses whether the inhibitor can protect host cells from T3SS-mediated cytotoxicity.

  • Cell Culture: Seed mammalian cells in a multi-well plate.

  • Infection and Treatment: Infect the cells with a cytotoxic strain of bacteria (e.g., P. aeruginosa expressing ExoU) in the presence of varying concentrations of the inhibitor.

  • Cytotoxicity Measurement: After incubation, measure cell death using a standard cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) release assay or the MTT assay.[26][27][28][29][30]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to untreated, infected cells. A dose-dependent decrease in cytotoxicity indicates that the inhibitor is protecting the host cells.

In Vivo Efficacy Models

The ultimate test of a T3SS inhibitor's potential is its efficacy in a relevant animal model of infection.

Protocol: Mouse Model of Infection

  • Animal Model Selection: Choose an appropriate mouse model for the pathogen of interest (e.g., a subcutaneous abscess model for P. aeruginosa or an intestinal infection model for Citrobacter rodentium).[9][14][15][31]

  • Infection: Challenge the mice with a lethal or sublethal dose of the pathogen.

  • Inhibitor Administration: Administer the T3SS inhibitor at various doses and schedules (e.g., prophylactically or therapeutically).

  • Monitoring: Monitor the mice for survival, clinical signs of disease, and bacterial burden in relevant organs.

  • Outcome Assessment: Compare the outcomes in the inhibitor-treated group to a vehicle-treated control group to determine the in vivo efficacy of the inhibitor.[9]

Visualizing T3SS Pathways and Workflows

Understanding the complex signaling and assembly pathways of the T3SS, as well as the experimental workflows for inhibitor discovery, is facilitated by clear visualizations.

T3SS Gene Expression Regulatory Pathway

The regulation of T3SS gene expression is a multi-layered process involving various transcriptional activators and repressors.

T3SS_Regulation cluster_signals Environmental Signals cluster_regulation Regulatory Cascade cluster_genes T3SS Genes Host_Contact Host Cell Contact Master_Regulator Master Regulator (e.g., LcrF/VirF) Host_Contact->Master_Regulator Induce Low_Calcium Low Calcium Low_Calcium->Master_Regulator Induce Secreted_regulator Secreted Regulator (e.g., ExsE) Low_Calcium->Secreted_regulator Secretion Activator Transcriptional Activator (e.g., ExsA) Master_Regulator->Activator Activates Structural_Genes Structural Genes (Needle, Basal Body) Activator->Structural_Genes Promotes Transcription Effector_Genes Effector Genes Activator->Effector_Genes Promotes Transcription Anti_activator Anti-activator (e.g., ExsD) Anti_activator->Activator Inhibits Secreted_regulator->Anti_activator Sequesters T3SS_Assembly cluster_membrane Bacterial Membranes cluster_assembly Assembly Steps IM Inner Membrane OM Outer Membrane Export_Apparatus 1. Export Apparatus Assembly (IM) Basal_Body 2. Basal Body Assembly (IM/OM) Export_Apparatus->Basal_Body Needle_Polymerization 3. Needle Filament Polymerization Basal_Body->Needle_Polymerization Tip_Complex 4. Needle Tip Complex Assembly Needle_Polymerization->Tip_Complex Translocon_Formation 5. Translocon Pore Formation (Host Cell) Tip_Complex->Translocon_Formation HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library HTS High-Throughput Screen (e.g., Reporter Assay) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Secretion_Assay Secretion Assay Primary_Hits->Secretion_Assay Translocation_Assay Translocation Assay Secretion_Assay->Translocation_Assay Cytotoxicity_Assay Cytotoxicity Assay Translocation_Assay->Cytotoxicity_Assay Validated_Hits Validated Hits Cytotoxicity_Assay->Validated_Hits In_Vivo_Model In Vivo Efficacy (Mouse Model) Validated_Hits->In_Vivo_Model Lead_Compound Lead Compound In_Vivo_Model->Lead_Compound

References

A-83016F: A Potent and Selective Inhibitor of TGF-β Type I Receptor ALK5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-83016F, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). This document consolidates available information on its supply, mechanism of action, and relevant experimental data to support its application in research and drug development.

Supplier and Availability

This compound is commercially available from various chemical suppliers catering to the research community. The following companies have been identified as potential sources for this compound. It is advisable to contact the suppliers directly for the most current information on availability, purity, and pricing.

Identified Suppliers:

  • MedChemExpress

  • Selleck Chemicals

  • Cayman Chemical

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK5, a key receptor in the TGF-β signaling cascade. The TGF-β pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in various pathologies, such as cancer and fibrosis.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This binding event recruits and activates the type I receptor, ALK5. The activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smad proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2]

This compound, by inhibiting the kinase function of ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFbRII TGFβRII TGF-β Ligand->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Activation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription Smad_complex->Gene_Transcription Translocation A83016F This compound A83016F->ALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically utilizing this compound are not widely published. However, based on its mechanism of action as an ALK5 inhibitor, this compound can be employed in various assays designed to study the TGF-β signaling pathway. Below are generalized protocols for a kinase assay and a cell-based assay that can be adapted for use with this compound.

ALK5 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the ALK5 kinase.

Objective: To determine the IC50 value of this compound for ALK5 kinase.

Materials:

  • Recombinant human ALK5 protein

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • A suitable substrate (e.g., a generic kinase substrate or a specific Smad-derived peptide)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare Reagents: Prepare serial dilutions of this compound in the kinase buffer. Prepare a solution of ALK5, substrate, and ATP in the kinase buffer.

  • Assay Setup: To the wells of a microplate, add the this compound dilutions. Add the ALK5 enzyme to initiate the reaction. As a control, use a vehicle (e.g., DMSO) without the inhibitor.

  • Kinase Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add this compound to Microplate Wells A->B C Add ALK5 Enzyme B->C D Add ATP/Substrate Mix C->D E Incubate at Controlled Temperature D->E F Add Detection Reagent E->F G Measure Luminescence F->G H Plot Data and Determine IC50 G->H

Caption: Workflow for an in vitro ALK5 kinase assay.
TGF-β Induced Reporter Assay (Cell-Based)

This assay measures the ability of this compound to inhibit TGF-β-induced gene expression in a cellular context.

Objective: To determine the functional potency of this compound in a cell-based assay.

Materials:

  • A cell line responsive to TGF-β and stably transfected with a TGF-β-responsive reporter construct (e.g., a luciferase reporter driven by a Smad-responsive promoter).

  • Cell culture medium and supplements.

  • Recombinant human TGF-β1.

  • This compound (dissolved in a suitable solvent like DMSO).

  • Luciferase assay reagent.

  • Microplates (e.g., 96-well, white, clear-bottom).

  • Luminometer.

Methodology:

  • Cell Plating: Seed the reporter cell line into the wells of a microplate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.

  • TGF-β Stimulation: Stimulate the cells with a constant concentration of TGF-β1 (a pre-determined EC50 concentration is recommended). Include an unstimulated control.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the percentage of inhibition of TGF-β-induced reporter activity against the logarithm of the this compound concentration to determine the IC50 value.

Cell_Based_Assay_Workflow A Seed Reporter Cells in Microplate B Treat with this compound Serial Dilutions A->B C Stimulate with TGF-β1 B->C D Incubate for Reporter Expression C->D E Lyse Cells and Add Luciferase Reagent D->E F Measure Luminescence E->F G Analyze Data and Determine IC50 F->G

Caption: Workflow for a TGF-β induced reporter assay.

Conclusion

This compound is a valuable research tool for investigating the TGF-β signaling pathway and its role in various physiological and pathological processes. Its selectivity for ALK5 makes it a more precise tool compared to broader-spectrum kinase inhibitors. While specific quantitative data and detailed published protocols are currently limited, the information and generalized experimental workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies. It is recommended to obtain the latest technical information directly from the chosen supplier and to optimize experimental conditions for specific applications.

References

Methodological & Application

Application Notes and Protocols for A-83016F in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

It is critical to distinguish between two similarly named compounds:

  • A-83-01: A potent and selective inhibitor of the TGF-β type I receptor (ALK5), activin type IB receptor (ALK4), and nodal type I receptor (ALK7).[1][2][3][4][5] It is widely used in mammalian cell culture, particularly for stem cell research, and its mechanism of action is not relevant to bacterial physiology.

  • A-83016F: An antibiotic compound classified as a polyene.[6] This compound has been reported to exhibit activity against Gram-positive bacteria.[6]

This document will focus exclusively on Antibiotic this compound for its application in bacterial culture. Detailed peer-reviewed studies and established protocols for this compound are limited. Therefore, this document provides a general framework and standardized protocols for the initial characterization of a novel polyene antibiotic against Gram-positive bacteria, which can be adapted by researchers for this compound.

Compound Information and Properties

The known properties of Antibiotic this compound are summarized in the table below. Researchers should confirm the specifications of their supplied compound with the vendor.

PropertyValueReference
Compound Name This compound[6]
CAS Number 142435-72-1[6]
Molecular Formula C₃₇H₅₅NO₁₀[6]
Molecular Weight 673.8 g/mol [6]
Class Polyene Antibiotic[6]
Reported Activity Active against Gram-positive bacteria[6]
Source Isolated from Streptomyces sp.
Solubility Soluble in DMF, DMSO, Ethanol
Storage Store at -20°C

Proposed Mechanism of Action: Polyene Antibiotics

Polyene antibiotics, such as nystatin (B1677061) and amphotericin B, typically exert their antimicrobial effect by targeting the cell membrane. They possess a high affinity for sterols (like ergosterol (B1671047) in fungi). While bacteria generally lack sterols, polyenes can still disrupt the bacterial cytoplasmic membrane, leading to the formation of pores or channels. This disruption compromises the membrane's integrity, causing leakage of essential intracellular components like ions (K⁺, Na⁺) and small metabolites, ultimately resulting in cell death.

cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular cluster_intracellular Membrane Lipid Bilayer A83016F This compound (Polyene Antibiotic) Pore Pore Formation A83016F->Pore Inserts into membrane Ions K+, Na+, Metabolites Pore->Ions Leakage of contents

Caption: Proposed mechanism of this compound as a polyene antibiotic.

Experimental Protocols

These protocols provide a standardized approach to evaluate the antibacterial activity of this compound.

4.1. Preparation of Stock Solutions

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the lyophilized this compound powder. Vortex briefly until fully dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.

4.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • This compound stock solution.

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633).

  • Cation-adjusted Mueller-Hinton Broth (MHB II).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a single, well-isolated colony and inoculate it into 5 mL of MHB II.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh MHB II to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB II to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of this compound in MHB II (e.g., 128 µg/mL). Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. The concentrations will range from 128 µg/mL to 0.25 µg/mL.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (from step 1) to wells 1 through 11. This results in a final inoculum of ~5 x 10⁵ CFU/mL and brings the total volume in each well to approximately 110 µL (or adjust initial volumes for a final 100 µL).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

4.3. Bacterial Growth Curve (Time-Kill Assay)

This assay determines whether the antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and at what rate.

Procedure:

  • Prepare several flasks of MHB II containing this compound at different concentrations based on the determined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-antibiotic growth control.

  • Inoculate each flask with the bacterial strain to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate all flasks at 37°C with vigorous shaking.

  • At regular time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Measure the OD₆₀₀ of each aliquot to assess bacterial growth (turbidity).

  • Plot OD₆₀₀ versus time for each concentration to generate growth curves. A decrease in OD over time at concentrations above the MIC suggests a bactericidal effect.

Data Presentation

Quantitative results from experiments should be recorded systematically for comparison.

Table for MIC Data Recording:

Bacterial StrainThis compound MIC (µg/mL)Positive Control (e.g., Vancomycin) MIC (µg/mL)
S. aureus ATCC 25923[Enter experimental value][Enter experimental value]
B. subtilis ATCC 6633[Enter experimental value][Enter experimental value]
[Other Strain 1][Enter experimental value][Enter experimental value]
[Other Strain 2][Enter experimental value][Enter experimental value]

General Workflow for Antibiotic Testing

The following diagram outlines the standard workflow for characterizing a novel antibacterial compound.

Start Start: Obtain This compound Compound PrepStock Prepare Sterile Stock Solution (DMSO) Start->PrepStock MIC_Test Perform Broth Microdilution (2-fold serial dilutions) PrepStock->MIC_Test PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepInoculum->MIC_Test Incubate Incubate at 37°C for 18-24 hours MIC_Test->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC GrowthCurve Perform Time-Kill Assay (at 0.5x, 1x, 2x, 4x MIC) ReadMIC->GrowthCurve Analyze Analyze Data: - Plot Growth Curves - Determine Bacteriostatic vs. Bactericidal Effect GrowthCurve->Analyze End End: Characterize Antibacterial Activity Analyze->End

Caption: Workflow for antibacterial activity assessment.

Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and should be adapted and optimized by the end-user for their specific experimental conditions and bacterial strains. All laboratory work should be conducted under appropriate safety conditions.

References

Application Notes and Protocols: A-83016F in EPEC and EHEC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropathogenic Escherichia coli (EPEC) and enterohemorrhagic E. coli (EHEC) are significant diarrheal pathogens that manipulate host cell signaling pathways to establish infection. A key pathway implicated in the host response to these pathogens is the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β plays a crucial role in maintaining intestinal epithelial barrier integrity and modulating immune responses.[1][2][3][4][5] A-83016F is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5), as well as ALK4 and ALK7.[6][7][8][9][10] By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing the transduction of TGF-β signals.[6] This makes this compound a valuable research tool for elucidating the precise role of the TGF-β pathway in the pathogenesis of EPEC and EHEC infections.

These application notes provide an overview of the potential uses of this compound in EPEC and EHEC research, along with detailed protocols for key experiments.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain.[6] This inhibition prevents the TGF-β-induced phosphorylation of Smad2 and Smad3, which are critical for the formation of the Smad2/3/4 complex that translocates to the nucleus to regulate target gene transcription.[1][6]

TGFb TGF-β Ligand TGFbR TGF-β Receptor (ALK5/TβRII) TGFb->TGFbR pSmad23 Phosphorylation of Smad2/3 TGFbR->pSmad23 A83016F This compound A83016F->TGFbR SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Regulates

Figure 1: Mechanism of this compound Inhibition of TGF-β Signaling.

Applications in EPEC and EHEC Research

Based on the known role of TGF-β in intestinal homeostasis and bacterial infections, this compound can be utilized in the following research applications:

  • Investigating the Role of TGF-β in Attaching and Effacing (A/E) Lesion Formation: EPEC and EHEC are characterized by the formation of A/E lesions on intestinal epithelial cells.[11][12][13][14][15] TGF-β signaling may influence the host cell cytoskeletal rearrangements necessary for pedestal formation. This compound can be used to determine if inhibition of this pathway affects the efficiency of A/E lesion formation.

  • Elucidating the Impact of TGF-β Signaling on Epithelial Barrier Function during Infection: EHEC infection has been shown to disrupt the intestinal epithelial barrier, and TGF-β can protect against this disruption.[4] this compound can be used to confirm the protective role of endogenous TGF-β signaling and to dissect the molecular mechanisms by which it maintains barrier integrity in the face of infection.

  • Modulating Host Inflammatory Responses: TGF-β has complex, context-dependent effects on inflammation.[2] this compound can help to delineate the specific contribution of TGF-β signaling to the pro- or anti-inflammatory response of host cells to EPEC and EHEC infection.

  • Dissecting the Interplay between TGF-β and other Host Signaling Pathways: EPEC and EHEC manipulate multiple host signaling pathways, such as the EGFR and NF-κB pathways.[16][17] this compound can be used in combination with other inhibitors to understand the crosstalk and hierarchy of these signaling networks during infection.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is crucial for designing experiments.

ParameterValueReference
IC₅₀ for ALK5 12 nM[7][9]
IC₅₀ for ALK4 45 nM[7][9]
IC₅₀ for ALK7 7.5 nM[7][9]
Molecular Weight 421.5 g/mol [7]
Purity >98%[7]
Solubility Soluble in DMSO[18]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on EPEC/EHEC-Induced Changes in Intestinal Epithelial Barrier Function

This protocol details the measurement of transepithelial electrical resistance (TEER) as an indicator of epithelial barrier integrity.

Materials:

  • Human colonic epithelial cell line (e.g., T84 or Caco-2)

  • Transwell inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • EPEC or EHEC strain

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Epithelial voltohmmeter with "chopstick" electrodes

Procedure:

  • Cell Seeding: Seed T84 or Caco-2 cells onto Transwell inserts at a density that allows for the formation of a confluent monolayer with high TEER (typically >1000 Ω·cm²). Culture for 10-14 days, changing the medium every 2-3 days.

  • This compound Pre-treatment: Once a stable high TEER is achieved, pre-treat the cells with this compound at a final concentration of 1 µM (or a range of concentrations) in fresh cell culture medium for 1 hour. Include a vehicle control (DMSO).

  • Bacterial Preparation: Inoculate EPEC or EHEC into LB broth and grow overnight at 37°C with shaking. The next day, subculture the bacteria in fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Infection: Wash the epithelial monolayers with pre-warmed PBS. Add the bacterial suspension to the apical chamber of the Transwells at a multiplicity of infection (MOI) of 10-100.

  • TEER Measurement: Measure TEER at designated time points (e.g., 0, 2, 4, 6, 8 hours) post-infection.

  • Data Analysis: Normalize the TEER values to the initial reading at time 0. Compare the changes in TEER between untreated, vehicle-treated, and this compound-treated infected monolayers.

Start Seed Epithelial Cells on Transwells Culture Culture to Confluence (10-14 days) Start->Culture Pretreat Pre-treat with this compound (1 µM, 1 hr) Culture->Pretreat Infect Infect with EPEC/EHEC (MOI 10-100) Pretreat->Infect Measure Measure TEER (0-8 hrs) Infect->Measure Analyze Analyze Data Measure->Analyze

Figure 2: Workflow for TEER Measurement Experiment.
Protocol 2: Evaluating the Impact of this compound on TGF-β-Induced Smad2/3 Phosphorylation

This protocol uses immunoblotting to verify the inhibitory activity of this compound on the TGF-β signaling pathway in intestinal epithelial cells.

Materials:

  • Intestinal epithelial cell line (e.g., HT-29 or T84)

  • 6-well cell culture plates

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Recombinant human TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat with 1 µM this compound or vehicle (DMSO) for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with 10 ng/mL TGF-β1 for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control (β-actin).

cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis Seed Seed Cells Starve Serum Starve Seed->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with TGF-β1 Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody Antibody Incubation Block->Antibody Detect Chemiluminescent Detection Antibody->Detect

References

A-83016F in Combination with Other Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigations Yield No Data on Combination Therapy

Extensive literature searches for the antibiotic A-83016F have revealed no publicly available data on its use in combination with other antibiotic agents. While this compound has been identified as a polyene antibiotic belonging to the aurodox (B605688) family with weak antimicrobial activity, particularly against Gram-positive bacteria, research into its synergistic or combinatorial effects is absent from the current scientific literature.

This compound was isolated from an unidentified actinomycete and is structurally related to the phenelfamycins. Its activity has been noted against Gram-positive bacteria.

Due to the lack of available research, this document cannot provide the requested detailed application notes, protocols, quantitative data, or visualizations regarding the combination of this compound with other antibiotics. The core requirements of data presentation, experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time.

Further research and publication in peer-reviewed journals are required to elucidate any potential synergistic relationships between this compound and other antibiotics. Researchers interested in this area would need to conduct foundational in vitro studies, such as checkerboard assays and time-kill curve analyses, to determine if such interactions exist.

General Principles of Antibiotic Synergy (For Informational Purposes)

While no specific data for this compound exists, the following sections outline the general principles and methodologies for assessing antibiotic synergy, which would be applicable to future research on this compound.

Potential Mechanisms of Synergistic Action

When two antibiotics exhibit synergy, their combined effect is greater than the sum of their individual effects. Potential mechanisms include:

  • Sequential Blockade: The antibiotics inhibit different steps in the same metabolic or biosynthetic pathway.

  • Enhanced Uptake: One antibiotic facilitates the entry of the second antibiotic into the bacterial cell.

  • Inhibition of Degrading Enzymes: One antibiotic may inhibit an enzyme that would otherwise inactivate the second antibiotic.

  • Target Modification: One antibiotic may alter the bacterial target of the second antibiotic, increasing its efficacy.

A diagram illustrating the general concept of a synergistic interaction is provided below.

Synergy_Concept cluster_0 Bacterial Cell Target_A Target A Synergistic_Effect Enhanced Bacterial Killing Target_A->Synergistic_Effect Target_B Target B Target_B->Synergistic_Effect Antibiotic_A Antibiotic A Antibiotic_A->Target_A Inhibits Antibiotic_B Antibiotic B Antibiotic_B->Target_B Inhibits

Caption: Conceptual diagram of antibiotic synergy.

Future Experimental Protocols

Should research on the combination effects of this compound be undertaken, the following standard protocols would be essential.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound and a partner antibiotic that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Prepare a series of twofold dilutions of each antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

Objective: To quantify the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antibiotic.

Methodology:

  • Prepare a microtiter plate with serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis.

  • Inoculate the entire plate with a standardized bacterial suspension.

  • Following incubation, determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

The workflow for a checkerboard assay is depicted in the following diagram.

Checkerboard_Workflow Start Prepare Antibiotic Dilutions (this compound and Partner Antibiotic) Setup Set up Checkerboard Plate Start->Setup Inoculate Inoculate with Bacterial Suspension Setup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs of Individual and Combined Antibiotics Incubate->Read_MIC Calculate_FIC Calculate FIC and FICI Read_MIC->Calculate_FIC Interpret Interpret Synergy, Additivity, Indifference, or Antagonism Calculate_FIC->Interpret

Caption: Workflow for a checkerboard synergy assay.

Time-Kill Curve Analysis

Objective: To assess the bactericidal or bacteriostatic activity of this compound and a partner antibiotic over time.

Methodology:

  • Prepare broth cultures containing the test microorganism and the antibiotics at relevant concentrations (e.g., MIC, 2x MIC).

  • Incubate the cultures, and at various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each antibiotic alone and for the combination.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Conclusion

While the potential for this compound to act synergistically with other antibiotics is an area of interest for future drug development, there is currently no published scientific evidence to support this. The protocols and principles outlined above provide a roadmap for researchers to begin investigating these potential interactions. The scientific community awaits such studies to understand the full therapeutic potential of this compound.

Application Notes and Protocols for A-83016F in Host-Pathogen Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling plays a pivotal role in regulating immune responses, tissue repair, and inflammation.[1][2] Pathogens have evolved diverse strategies to manipulate host TGF-β signaling to their advantage, often to suppress host immunity and establish chronic infections. A-83016F is a potent and selective small molecule inhibitor of the TGF-β type I receptor (ALK5), as well as activin receptor-like kinase 4 (ALK4) and ALK7. Its ability to block TGF-β signaling makes it a valuable tool for investigating the intricate interplay between hosts and pathogens. These application notes provide detailed protocols for utilizing this compound to study host-pathogen interactions in vitro, with a focus on modulating host immune responses and assessing the impact on pathogen survival and replication.

This compound: Mechanism of Action and Properties

This compound is a synthetic compound that competitively inhibits the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.

Quantitative Data: this compound Inhibitory Activity
TargetIC50 (nM)Reference
ALK5 (TGF-β Type I Receptor)12Tojo et al.
ALK4 (Activin Receptor Type IB)45Tojo et al.
ALK7 (Nodal Receptor Type I)7.5Tojo et al.

Visualizing the TGF-β Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds TBRI TGF-β RI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Translocates & Regulates A83016F This compound A83016F->TBRI Inhibits

Caption: this compound inhibits the TGF-β type I receptor (ALK5), blocking Smad2/3 phosphorylation.

Experimental Protocols

The following protocols provide a framework for investigating the role of TGF-β signaling in host-pathogen interactions using this compound.

Protocol 1: In Vitro Infection of Macrophages with an Intracellular Bacterium

This protocol details the steps to assess the effect of this compound on the ability of macrophages to control an intracellular bacterial infection.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1, RAW 264.7)

  • Intracellular bacterium (e.g., Mycobacterium tuberculosis, Salmonella enterica serovar Typhimurium, Listeria monocytogenes)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant human or murine TGF-β1

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Bacterial culture medium (e.g., LB agar (B569324) plates)

  • Enzyme-linked immunosorbent assay (ELISA) kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10)

Experimental Workflow:

infection_workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis seed_cells Seed Macrophages pre_treat Pre-treat cells with this compound seed_cells->pre_treat prepare_inhibitor Prepare this compound dilutions prepare_inhibitor->pre_treat prepare_bacteria Prepare bacterial inoculum infect_cells Infect with bacteria (MOI 10) prepare_bacteria->infect_cells pre_treat->infect_cells incubate Incubate (e.g., 2 hours) infect_cells->incubate wash_cells Wash to remove extracellular bacteria incubate->wash_cells add_media Add fresh media +/- this compound wash_cells->add_media collect_supernatant Collect supernatant (Cytokine analysis) add_media->collect_supernatant At desired time points lyse_cells Lyse cells add_media->lyse_cells At desired time points ELISA ELISA collect_supernatant->ELISA plate_lysate Plate lysate for CFU count lyse_cells->plate_lysate Count Colonies Count Colonies plate_lysate->Count Colonies

Caption: Workflow for assessing this compound's effect on intracellular bacterial infection in macrophages.

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour. Include a positive control group treated with TGF-β1 (e.g., 10 ng/mL).

  • Infection: Infect the macrophages with the intracellular bacterium at a multiplicity of infection (MOI) of 10.

  • Incubation: Incubate for 2 hours to allow for bacterial uptake.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Treatment Post-Infection: Add fresh complete medium containing the respective concentrations of this compound or vehicle.

  • Time Points: At various time points post-infection (e.g., 4, 24, 48 hours):

    • Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Lyse the cells with lysis buffer.

  • Quantification of Intracellular Bacteria: Serially dilute the cell lysates in PBS and plate on appropriate agar plates. Incubate the plates at 37°C and count the colony-forming units (CFUs) to determine the intracellular bacterial load.

Protocol 2: In Vitro Viral Infection of Epithelial Cells

This protocol outlines a method to study the impact of this compound on viral replication and the host antiviral response in epithelial cells.

Materials:

  • Human epithelial cell line (e.g., A549, Calu-3)

  • Virus of interest (e.g., Influenza A virus, Respiratory Syncytial Virus)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant human TGF-β1

  • PBS

  • RNA extraction kit

  • qRT-PCR reagents for viral and host gene expression analysis (e.g., viral polymerase, IFN-β, ISG15)

  • Plaque assay reagents (e.g., agar overlay)

Procedure:

  • Cell Seeding: Seed epithelial cells in a 12-well plate to form a confluent monolayer.

  • This compound Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle control for 24 hours.

  • Infection: Infect the cells with the virus at a low MOI (e.g., 0.01).

  • Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Post-Infection Treatment: Remove the inoculum, wash the cells with PBS, and add fresh medium containing this compound or vehicle.

  • Time Points: At different time points post-infection (e.g., 24, 48, 72 hours):

    • Collect the supernatant to determine viral titer by plaque assay.

    • Extract total RNA from the cells for qRT-PCR analysis of viral gene expression and host antiviral gene expression.

Data Presentation

The following tables provide a template for organizing quantitative data from experiments using this compound.

Table 1: Effect of this compound on Intracellular Bacterial Load
TreatmentConcentrationTime Point (hours)Intracellular CFU/well
Vehicle (DMSO)-4
24
48
This compound0.1 µM4
24
48
This compound1 µM4
24
48
This compound10 µM4
24
48
TGF-β110 ng/mL4
24
48
Table 2: Effect of this compound on Cytokine Production during Bacterial Infection
TreatmentConcentrationTime Point (hours)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle (DMSO)-24
This compound1 µM24
TGF-β110 ng/mL24
Table 3: Effect of this compound on Viral Titer and Host Gene Expression
TreatmentConcentrationTime Point (hours)Viral Titer (PFU/mL)IFN-β Fold ChangeISG15 Fold Change
Vehicle (DMSO)-48
This compound1 µM48

Conclusion

This compound is a powerful research tool for dissecting the role of TGF-β signaling in the complex dynamics of host-pathogen interactions. By utilizing the protocols outlined in these application notes, researchers can investigate how inhibiting this key pathway influences host immune responses and the outcome of infections with a wide range of pathogens. This can provide valuable insights for the development of novel host-directed therapies.

References

Application Notes and Protocols: Stability of A-83016F in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of small molecule inhibitors in culture media is critical for ensuring experimental reproducibility and the validity of results. A-83016F, a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor ALK5, as well as ALK4 and ALK7, is a valuable tool in studying cellular signaling.[1][2] However, its stability in aqueous solutions can be a concern, with recommendations often suggesting that solutions should be freshly prepared.[3]

This document provides detailed application notes on the stability of this compound in a common cell culture medium, Dulbecco's Modified Eagle Medium: Nutrient Mixture F-12 (DMEM/F-12), and a comprehensive protocol for researchers to determine its stability in their specific experimental systems.

Illustrative Stability of this compound in DMEM/F-12

As specific public data on the stability of this compound in culture media is limited, the following table provides an illustrative example of what stability data might look like. This data is intended for guidance and to underscore the importance of empirical determination. The percentage of this compound remaining is determined by comparing its concentration at various time points to the initial concentration at time 0.

Time Point (Hours)% this compound Remaining (DMEM/F-12 without FBS)% this compound Remaining (DMEM/F-12 with 10% FBS)
0100%100%
295%98%
875%85%
2440%60%
4815%35%

Note: This data is for illustrative purposes only. Actual stability will depend on specific experimental conditions. The presence of serum proteins may sometimes stabilize compounds.[4]

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a chosen cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium of choice (e.g., DMEM/F-12)[5]

  • Fetal Bovine Serum (FBS), if applicable

  • Phosphate-Buffered Saline (PBS)

  • 24-well sterile tissue culture plates

  • Low-protein-binding microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.[4]

    • Aliquot the stock solution into tightly sealed vials and store at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.[4]

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in the desired culture medium (e.g., DMEM/F-12 with and without 10% FBS) to a final concentration of 10 µM.[4]

  • Experimental Setup:

    • In a 24-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition to be tested.

    • Include a control of the medium without this compound to serve as a blank.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.[4]

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours).

    • The 0-hour time point should be collected immediately after adding the working solution to the wells.[4]

    • Transfer each aliquot to a low-protein-binding microcentrifuge tube.

  • Sample Processing:

    • For samples containing serum, a protein precipitation step is necessary. Add 3 volumes of ice-cold acetonitrile (B52724) to each 100 µL sample.

    • Vortex the tubes for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • For serum-free samples, a dilution with the mobile phase may be sufficient.

  • HPLC-MS Analysis:

    • Analyze the processed samples by a validated HPLC-MS method to determine the concentration of this compound.

    • The method should be validated for linearity, precision, and accuracy.[4]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound at that time point to the peak area at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare 10 µM this compound Working Solution in Media prep_stock->prep_working setup Aliquot Working Solution into 24-well Plate prep_working->setup incubation Incubate at 37°C, 5% CO2 setup->incubation sampling Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubation->sampling processing Sample Processing (Protein Precipitation) sampling->processing hplc HPLC-MS Analysis processing->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

tgf_beta_pathway cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand ReceptorII TGF-β Receptor II (TβRII) TGFb->ReceptorII Binds ReceptorI TGF-β Receptor I (ALK5) ReceptorII->ReceptorI Recruits & Phosphorylates Smad23 Smad2/3 ReceptorI->Smad23 Phosphorylates A83016F This compound A83016F->ReceptorI Inhibits pSmad23 p-Smad2/3 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on the ALK5 receptor.[1][6]

References

Preparing Stock Solutions of A-83016F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of A-83016F, a polyene antibiotic belonging to the aurodox (B605688) family. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.

Introduction

This compound is an antibiotic isolated from an unidentified actinomycete.[1] It is structurally related to the phenelfamycins and exhibits weak activity against Gram-positive bacteria.[1] this compound is a member of the aurodox family of antibiotics. The primary mechanism of action for aurodox antibiotics involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). Additionally, aurodox antibiotics have been shown to possess anti-virulence properties by inhibiting the Type III Secretion System (T3SS) in certain Gram-negative bacteria. This is achieved through the downregulation of the master regulator, Ler.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C37H55NO10[2][3]
Molecular Weight 673.8 g/mol [2]
Appearance Light tan to tan solid
Solubility DMSO, DMF, Ethanol[1][3]
Storage Temperature -20°C[1][3][4]

Recommended Solvents and Storage Conditions

For optimal stability, this compound should be dissolved in high-purity, anhydrous solvents. The recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][3] Stock solutions should be stored at -20°C in tightly sealed vials to prevent evaporation and degradation.[1][3][4] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C.

Calculation for Preparing a Stock Solution of a Specific Molarity:

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM this compound stock solution:

  • Mass (g) = 0.010 mol/L x 0.001 L x 673.8 g/mol = 0.006738 g = 6.74 mg

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous Solvent (e.g., DMSO) B->C D Vortex to Dissolve C->D E Aliquot Stock Solution D->E F Store at -20°C E->F G Dilute to Working Concentration for Assay F->G

Workflow for preparing this compound stock solutions.

Mechanism of Action: Inhibition of Type III Secretion System

Aurodox antibiotics, including this compound, can inhibit the Type III Secretion System (T3SS) in Gram-negative bacteria such as E. coli. The T3SS is a needle-like apparatus that injects effector proteins into host cells, a key step in bacterial pathogenesis. Aurodox exerts its effect by downregulating the expression of ler, the master regulator of the LEE (Locus of Enterocyte Effacement) pathogenicity island which encodes the T3SS.

The diagram below illustrates the simplified signaling pathway for T3SS regulation and the inhibitory action of this compound.

T3SS_Pathway cluster_regulation Bacterial Cell A83016F This compound Ler Ler (Master Regulator) A83016F->Ler Inhibition LEE LEE Operons (Locus of Enterocyte Effacement) Ler->LEE Activation T3SS Type III Secretion System (T3SS) Assembly LEE->T3SS Effectors Effector Protein Secretion T3SS->Effectors HostCell Host Cell Effectors->HostCell Injection

Inhibition of the T3SS by this compound.

Quality Control

To ensure the quality and activity of the prepared this compound stock solutions, it is recommended to:

  • Visually inspect for any precipitation before use. If precipitate is observed, warm the solution gently and vortex.

  • Periodically test the activity of the stock solution in a relevant biological assay, such as a Minimum Inhibitory Concentration (MIC) assay against a susceptible bacterial strain.

  • Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their studies, contributing to reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for A-83016F in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimicrobial susceptibility testing (AST) is a critical laboratory procedure performed to determine the effectiveness of antimicrobial agents against specific microorganisms. This information guides clinicians in selecting the most appropriate antibiotic for treating infections, a cornerstone in the fight against antimicrobial resistance.[1][2][3] Standardized methods, established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure the accuracy and reproducibility of these tests.[1][4] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of the investigational compound A-83016F.

Data Presentation

Currently, there is no publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs), for the compound this compound against specific microorganisms. The following table is a template that can be used to record such data once it becomes available through the execution of the protocols described below.

MicroorganismStrain IDThis compound MIC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
Staphylococcus aureusATCC® 29213™
Escherichia coliATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™
Enterococcus faecalisATCC® 29212™
Streptococcus pneumoniaeATCC® 49619™

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial susceptibility of this compound. These protocols are based on widely recognized and standardized techniques.[1][5][6]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5][6][7][8]

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., ATCC® quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution. Further dilutions should be made in CAMHB.

  • Preparation of Standardized Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into each well of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in decreasing concentrations of this compound across the plate.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

    • Sterility Control: A well containing only CAMHB (no bacteria or this compound).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[3][7][8] This can be assessed visually or with a microplate reader.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[1][5]

Materials:

  • This compound impregnated disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Step 2).

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Allow the agar surface to dry for 3-5 minutes.

    • Aseptically apply the this compound impregnated disks to the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation:

    • The zone diameters are interpreted as susceptible, intermediate, or resistant according to breakpoints established by standardizing organizations. For a new compound like this compound, these breakpoints would need to be determined through extensive studies correlating zone sizes with MIC values.

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound is not yet publicly documented. Generally, antimicrobial agents work through several major pathways:

  • Inhibition of Cell Wall Synthesis: Drugs like β-lactams and glycopeptides interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[10][11]

  • Inhibition of Protein Synthesis: These agents target the bacterial ribosome, preventing the translation of mRNA into proteins. This can be at the 30S or 50S ribosomal subunit.[10][11]

  • Inhibition of Nucleic Acid Synthesis: Some antimicrobials interfere with DNA replication or RNA transcription.[11]

  • Disruption of Cell Membrane Function: These agents can alter the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[11]

  • Inhibition of Metabolic Pathways: Certain drugs block essential metabolic pathways in bacteria, such as folic acid synthesis.[11]

Once the target of this compound is identified, a more specific signaling pathway diagram can be generated.

Visualizations

As no specific data or mechanism of action for this compound is available, the following diagrams illustrate the general experimental workflows described in the protocols.

AST_Workflow cluster_prep Inoculum Preparation cluster_mic Broth Microdilution (MIC) cluster_dd Disk Diffusion p1 Isolate Colonies p2 Create Suspension p1->p2 p3 Adjust to 0.5 McFarland p2->p3 m2 Inoculate Wells p3->m2 Dilute & Add d1 Inoculate MHA Plate p3->d1 Swab Plate m1 Serial Dilution of this compound m1->m2 m3 Incubate (16-20h) m2->m3 m4 Read MIC m3->m4 d2 Apply this compound Disk d1->d2 d3 Incubate (16-18h) d2->d3 d4 Measure Zone of Inhibition d3->d4

Caption: General workflow for antimicrobial susceptibility testing.

MIC_Determination_Logic start Prepare Serial Dilutions of this compound inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate observe Observe Wells for Turbidity (Growth) incubate->observe decision Visible Growth? observe->decision mic MIC = Lowest Concentration with No Growth decision->mic No growth Growth Present decision->growth Yes

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

References

Investigating Antibiotic Resistance with the Efflux Pump Inhibitor A-83016F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the overexpression of efflux pumps that expel antibiotics from the cell before they can reach their target.[1][2][3][4] The AcrAB-TolC efflux pump is a major contributor to this resistance in many clinically significant pathogens.[1][2][3][5] This document provides detailed application notes and protocols for the use of A-83016F, a novel investigational efflux pump inhibitor (EPI), in the study of antibiotic resistance. This compound is designed to potentiate the activity of existing antibiotics by blocking the action of efflux pumps, thereby restoring bacterial susceptibility.[6][7][8] These protocols are intended to guide researchers in evaluating the efficacy of this compound and similar compounds in overcoming antibiotic resistance.

Mechanism of Action of this compound

This compound is a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, with high affinity for the AcrB component of the AcrAB-TolC complex in Gram-negative bacteria. By binding to AcrB, this compound disrupts the proton motive force-dependent transport of substrates, leading to the intracellular accumulation of co-administered antibiotics. This restoration of antibiotic concentration at the target site can overcome resistance and render the bacteria susceptible.

cluster_cell Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane TolC TolC Antibiotic_in Antibiotic TolC->Antibiotic_in Efflux AcrA AcrA AcrA->TolC Efflux AcrB AcrB AcrB->AcrA Efflux Antibiotic_out Antibiotic Antibiotic_out->AcrB Enters Cell A83016F This compound A83016F->AcrB Inhibition

Caption: Mechanism of this compound action on the AcrAB-TolC efflux pump.

Quantitative Analysis of Antibiotic Potentiation

The primary application of this compound is to enhance the efficacy of antibiotics against resistant bacteria. This potentiation can be quantified by determining the fold reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of this compound.

Table 1: MIC Reduction of Various Antibiotics in the Presence of this compound against MDR E. coli

AntibioticClassMIC Alone (µg/mL)MIC with this compound (20 µg/mL)Fold Reduction in MIC
CiprofloxacinFluoroquinolone64232
LevofloxacinFluoroquinolone32132
ErythromycinMacrolide256832
TetracyclineTetracycline128432
RifampicinRifamycin128432

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of antibiotics alone and in combination with this compound.

start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_plate Prepare 96-Well Plate with Serial Dilutions of Antibiotic prep_bacteria->prep_plate add_A83016F Add Fixed Concentration of this compound to Test Wells prep_plate->add_A83016F add_bacteria Inoculate Wells with Bacterial Suspension add_A83016F->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start prep_cells Prepare Bacterial Cell Suspension (Log phase, washed) start->prep_cells load_plate Load Cells into 96-Well Plate prep_cells->load_plate add_compounds Add this compound or Control (e.g., CCCP) load_plate->add_compounds add_etbr Add Ethidium Bromide add_compounds->add_etbr measure_fluorescence Measure Fluorescence (Ex: 530 nm, Em: 600 nm) over time add_etbr->measure_fluorescence analyze Analyze Data (Plot Fluorescence vs. Time) measure_fluorescence->analyze end End analyze->end

References

Application Notes and Protocols: A-83016F as a Potential Antivirulence Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A-83016F is a polyene compound originally identified for its activity against Gram-positive bacteria. Recent investigations into antivirulence strategies have highlighted the potential of targeting bacterial pathogenesis without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development. This document provides a hypothetical framework for the evaluation of this compound as a potential antivirulence agent against Staphylococcus aureus. The proposed mechanism of action is the inhibition of the Accessory Gene Regulator (Agr) quorum sensing system, a key regulator of virulence factor expression in S. aureus.

Antivirulence therapies that target virulence without directly killing the pathogen represent a promising approach to complement traditional antibiotics.[1] The Agr system in S. aureus controls the expression of a wide array of virulence factors, including toxins and enzymes that contribute to the pathogen's ability to cause disease.[2] By inhibiting this system, this compound could potentially disarm the bacteria, rendering them more susceptible to host immune clearance.

These application notes provide detailed protocols for assessing the antivirulence properties of this compound, focusing on its impact on the S. aureus Agr system, toxin production, and biofilm formation.

Quantitative Data Summary

The following tables summarize hypothetical data on the in vitro activity of this compound.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

ParameterStrain: S. aureus (MRSA)Strain: S. aureus (MSSA)
Minimum Inhibitory Concentration (MIC) > 128 µg/mL> 128 µg/mL
IC50 (Agr::P3-GFP Reporter) 8.5 µg/mL7.9 µg/mL
IC50 (α-hemolysin Inhibition) 12.2 µg/mL11.5 µg/mL
IC50 (Biofilm Formation Inhibition) 15.8 µg/mL14.6 µg/mL

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µg/mL)
HEK293 (Human Embryonic Kidney) > 256 µg/mL
HaCaT (Human Keratinocyte) > 256 µg/mL
A549 (Human Lung Carcinoma) > 256 µg/mL

Signaling Pathways and Experimental Workflows

agr_pathway_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation P2->AgrC Expression P2->AgrA Expression RNAIII RNAIII P3->RNAIII Transcription Virulence_Factors Toxins (e.g., α-hemolysin) Proteases RNAIII->Virulence_Factors Upregulation A83016F This compound A83016F->AgrA Inhibition

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) MIC 1. MIC Determination (Broth Microdilution) Agr_Reporter 2. Agr Quorum Sensing Inhibition (Agr::P3-GFP Reporter Assay) MIC->Agr_Reporter Hemolysin 3. α-Hemolysin Inhibition Assay (Rabbit Erythrocyte Lysis) Agr_Reporter->Hemolysin Biofilm 4. Biofilm Formation Inhibition (Crystal Violet Staining) Hemolysin->Biofilm Cytotoxicity 5. Cytotoxicity Assessment (MTT Assay) Biofilm->Cytotoxicity Skin_Infection Murine Skin Infection Model Cytotoxicity->Skin_Infection Proceed if low toxicity Systemic_Infection Murine Systemic Infection Model Skin_Infection->Systemic_Infection

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of this compound against S. aureus to ensure that subsequent antivirulence assays are performed at sub-inhibitory concentrations.

Materials:

  • S. aureus strains (e.g., MRSA and MSSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a bacterial suspension of S. aureus in CAMHB, adjusted to a 0.5 McFarland standard.

  • Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Agr Quorum Sensing Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the Agr system using a reporter strain.

Materials:

  • S. aureus reporter strain carrying a plasmid with Green Fluorescent Protein (GFP) under the control of the Agr-responsive P3 promoter (e.g., S. aureus RN10829 containing pDB59).

  • Tryptic Soy Broth (TSB)

  • This compound stock solution

  • 96-well black, clear-bottom microtiter plates

  • Fluorometer and spectrophotometer

Protocol:

  • Grow the S. aureus reporter strain overnight in TSB.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Prepare serial dilutions of this compound at sub-inhibitory concentrations in TSB in the 96-well plate.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 8 hours).

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm).

  • Normalize the fluorescence signal to the OD600 to account for any minor effects on bacterial growth.

  • Calculate the IC50 value, which is the concentration of this compound that reduces the normalized fluorescence by 50%.

α-Hemolysin Inhibition Assay

Objective: To assess the ability of this compound to inhibit the production of α-hemolysin, a key toxin regulated by the Agr system.

Materials:

  • S. aureus strain known to produce α-hemolysin (e.g., USA300).

  • TSB

  • This compound stock solution

  • Rabbit red blood cells (rRBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well V-bottom microtiter plates

  • Centrifuge

Protocol:

  • Grow S. aureus in TSB with and without sub-inhibitory concentrations of this compound for 18 hours at 37°C.

  • Centrifuge the cultures to pellet the bacteria and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Wash rRBCs three times with PBS and resuspend to a 2% (v/v) solution.

  • In a 96-well plate, add 100 µL of the bacterial supernatant to 100 µL of the 2% rRBC suspension.

  • Include a positive control (supernatant from untreated bacteria) and a negative control (TSB only with rRBCs). A 100% lysis control can be prepared by adding 0.1% Triton X-100 to rRBCs.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact rRBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis inhibition relative to the untreated control.

Biofilm Formation Inhibition Assay

Objective: To determine the effect of this compound on S. aureus biofilm formation.

Materials:

  • S. aureus strain

  • TSB supplemented with 1% glucose

  • This compound stock solution

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Protocol:

  • Grow S. aureus overnight in TSB.

  • Dilute the overnight culture 1:100 in TSB with 1% glucose.

  • Prepare serial dilutions of this compound at sub-inhibitory concentrations in the supplemented TSB in a 96-well plate.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells twice with PBS to remove planktonic bacteria.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm.

Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of this compound against human cell lines.

Materials:

  • Human cell lines (e.g., HEK293, HaCaT, A549)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution

  • 96-well clear flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

  • Include a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control for cell death (e.g., Triton X-100).

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

References

Troubleshooting & Optimization

A-83016F solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-83016F. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an aurodox (B605688) antibiotic that has been isolated from an unidentified actinomycete.[1] It has demonstrated weak activity against certain bacteria, including S. pneumoniae PARK, S. pyogenes, and H. influenzae.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1]

Q3: What is the specific solubility of this compound in common organic solvents?

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound. What steps can I take?

If you are encountering difficulties dissolving this compound, consider the following troubleshooting steps:

  • Choice of Solvent: Ensure you are using an appropriate solvent. This compound is known to be soluble in DMSO, DMF, and ethanol.[1]

  • Solvent Quality: Use high-purity, anhydrous (water-free) solvents. The presence of water can significantly decrease the solubility of many organic compounds.

  • Warming: Gently warm the solution. An increase in temperature often enhances solubility. A water bath set to 30-40°C can be effective. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator bath to break up any clumps of solid material and increase the surface area for dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • Incremental Dissolution: Start by dissolving the compound in a small amount of the organic solvent (e.g., DMSO) to create a concentrated stock solution before diluting it with aqueous buffers or cell culture media.

Q5: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here’s how to address it:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try preparing a more dilute final solution.

  • Minimize the Percentage of Organic Solvent: While a small amount of DMSO is often tolerated in biological assays, high concentrations can be toxic to cells. Aim to keep the final concentration of DMSO as low as possible (typically below 0.5%).

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.

  • Pre-warm the Aqueous Buffer: Adding the stock solution to a slightly warmed aqueous buffer can sometimes improve solubility upon dilution.

  • Formulation with Surfactants: For in vivo or other specialized applications, the use of surfactants or other excipients may be necessary to maintain solubility in aqueous environments. This requires careful formulation development.

Data Presentation

As quantitative solubility data for this compound is not publicly available, a comparative table cannot be generated at this time. Researchers are advised to perform their own solubility studies to determine the saturation point in their chosen solvents.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 673.8 g/mol .

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.674 mg of this compound.

  • Dissolution:

    • Place the weighed this compound into a clean, dry microcentrifuge tube or glass vial.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 100 µL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to working with this compound.

G Troubleshooting Workflow for this compound Dissolution start Start: this compound solid solvent Add appropriate solvent (DMSO, DMF, or Ethanol) start->solvent dissolved Is the compound fully dissolved? solvent->dissolved yes Yes dissolved->yes Yes no No dissolved->no No end End: this compound in solution yes->end troubleshoot Troubleshooting Steps no->troubleshoot warm Gently warm solution (30-40°C) troubleshoot->warm sonicate Sonicate for 5-10 minutes warm->sonicate vortex Vortex vigorously sonicate->vortex vortex->dissolved

Caption: A logical workflow for troubleshooting this compound dissolution issues.

G Preparation of Working Solution from Stock stock Concentrated Stock Solution (e.g., 10 mM in DMSO) dilution Dilute with aqueous buffer (e.g., PBS or cell culture media) stock->dilution precipitate Does a precipitate form? dilution->precipitate yes Yes precipitate->yes Yes no No precipitate->no No troubleshoot Troubleshooting Steps yes->troubleshoot end End: Working Solution no->end lower_conc Lower final concentration troubleshoot->lower_conc serial_dilute Perform serial dilutions lower_conc->serial_dilute warm_buffer Pre-warm aqueous buffer serial_dilute->warm_buffer warm_buffer->dilution

Caption: A workflow for preparing aqueous working solutions from an organic stock.

References

Optimizing A-83016F concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A-83-01

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7. It is widely used in research to study the roles of the TGF-β signaling pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize the use of A-83-01 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of A-83-01?

A-83-01 is a potent inhibitor of the TGF-β superfamily type I receptors ALK4, ALK5, and ALK7. By inhibiting these receptors, A-83-01 blocks the phosphorylation of downstream mediators Smad2 and Smad3, which are key components of the canonical TGF-β signaling pathway.[1][2] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby blocking TGF-β-mediated gene transcription.

Q2: What is the recommended starting concentration for A-83-01 in cell culture experiments?

The optimal concentration of A-83-01 can vary depending on the cell type and the specific experimental conditions. However, a common starting point for many in vitro applications is 1 µM .[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I dissolve and store A-83-01?

A-83-01 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can A-83-01 be used in vivo?

Yes, A-83-01 has been used in in vivo studies. For example, it has been shown to reduce burn wound contraction in rats when applied topically and has demonstrated anti-tumor effects in mouse models.[3][4] The optimal dose and route of administration will depend on the specific animal model and research question.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect on TGF-β signaling - Suboptimal concentration: The concentration of A-83-01 may be too low for the specific cell type or experimental conditions.- Compound degradation: Improper storage or handling of A-83-01 may have led to its degradation.- Cell line insensitivity: The cell line may have a mutation in the TGF-β signaling pathway downstream of the receptor.- Perform a dose-response experiment to determine the optimal concentration.- Ensure proper storage of the A-83-01 stock solution (-20°C or -80°C) and use fresh dilutions for each experiment.- Verify the integrity of the TGF-β signaling pathway in your cell line by using a positive control (e.g., TGF-β1 treatment) and assessing Smad2/3 phosphorylation.
Observed cytotoxicity - High concentration of A-83-01: The concentration used may be toxic to the specific cell line.- High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high.- Determine the cytotoxic concentration of A-83-01 for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).- Ensure the final DMSO concentration in the culture medium is below the toxic level for your cells (typically <0.1%).
Variability in experimental results - Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or serum concentration can affect the cellular response.- Inconsistent A-83-01 preparation: Inaccurate dilutions or improper mixing can lead to variable concentrations.- Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring uniform cell seeding.- Prepare fresh dilutions of A-83-01 from a validated stock solution for each experiment and ensure thorough mixing.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of A-83-01 for its primary targets.

Target IC₅₀ Reference
ALK5 (TGF-β type I receptor)12 nM[5]
ALK4 (Activin type IB receptor)45 nM[5]
ALK7 (Nodal type I receptor)7.5 nM[5]

Experimental Protocols

In Vitro Inhibition of Smad2 Phosphorylation

This protocol describes a method to assess the inhibitory effect of A-83-01 on TGF-β-induced Smad2 phosphorylation in a cell-based assay.

Materials:

  • Cells of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant human TGF-β1

  • A-83-01

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-Smad2

  • Primary antibody against total Smad2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Pre-treatment with A-83-01: Prepare different concentrations of A-83-01 in serum-free medium. Add the A-83-01 solutions to the cells and incubate for 1 hour. Include a vehicle control (DMSO).

  • TGF-β1 Stimulation: Add TGF-β1 to the wells (a final concentration of 1-5 ng/mL is common) and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.

  • Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with primary antibodies against phospho-Smad2 and total Smad2. After incubation with the HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-beta RII TGF-beta->TBRII Binds TBRI TGF-beta RI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription Smad_complex->Transcription Translocates & Initiates A8301 A-83-01 A8301->TBRI Inhibits

Caption: TGF-β Signaling Pathway and the inhibitory action of A-83-01.

experimental_workflow start Start cell_seeding Seed Cells start->cell_seeding serum_starvation Serum Starve Cells cell_seeding->serum_starvation pretreatment Pre-treat with A-83-01 serum_starvation->pretreatment tgfb_stimulation Stimulate with TGF-β1 pretreatment->tgfb_stimulation cell_lysis Lyse Cells tgfb_stimulation->cell_lysis western_blot Western Blot for p-Smad2 cell_lysis->western_blot end End western_blot->end

Caption: Experimental workflow for assessing A-83-01 activity.

troubleshooting_logic start No Inhibitory Effect Observed check_concentration Is A-83-01 concentration optimal? start->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_compound Is the compound active? check_concentration->check_compound Yes success Problem Solved dose_response->success fresh_stock Use Fresh Stock/Aliquot check_compound->fresh_stock No check_pathway Is the signaling pathway intact? check_compound->check_pathway Yes fresh_stock->success positive_control Run Positive Control (TGF-β1 alone) check_pathway->positive_control Unsure fail Consult Further check_pathway->fail Yes positive_control->success

Caption: Troubleshooting logic for lack of A-83-01 effect.

References

Common problems with using aurodox antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aurodox (B605688). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during in vitro and in vivo experiments with aurodox.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of aurodox in Gram-negative bacteria?

A1: Aurodox primarily acts as an anti-virulence agent by inhibiting the Type III Secretion System (T3SS) in many Gram-negative pathogens.[1][2][3][4] It achieves this by downregulating the expression of the T3SS at the transcriptional level, specifically by repressing the master regulator, ler.[1][4][5][6] Recent research has identified that aurodox binds to adenylosuccinate synthase (PurA), which leads to the suppression of T3SS secreted proteins.[7] This is distinct from its antibacterial activity against Gram-positive bacteria, which involves the inhibition of elongation factor Tu (EF-Tu).[7][8]

Q2: At what concentration is aurodox effective as a T3SS inhibitor?

A2: Aurodox has been shown to be an effective T3SS inhibitor at concentrations that do not affect bacterial growth.[1][4] For instance, a concentration of 5 µg/mL has been used to inhibit the T3SS of Enterohemorrhagic E. coli (EHEC), Enteropathogenic E. coli (EPEC), and Citrobacter rodentium without impacting their growth or viability.[1] The IC50 for inhibition of T3SS-mediated hemolysis in EPEC is approximately 1.5 µM.[7]

Q3: Is aurodox effective against all bacteria with a T3SS?

A3: No, aurodox is not a universal inhibitor of all T3SSs. It has demonstrated selective activity. It is effective against the T3SS of EHEC, EPEC, Citrobacter rodentium, Salmonella Typhimurium (specifically the SPI-2 T3SS), Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[2][3][9] Its efficacy is linked to the phylogenetic group of the T3SS.[2]

Q4: How should I prepare and store aurodox stock solutions?

A4: Aurodox can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, for example, at a concentration of 1 mg/mL.[1] For short-term storage (days to weeks), the solution can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C in the dark.[8]

Q5: What is the potential for bacterial resistance to the anti-virulence effects of aurodox?

A5: The selective pressure for the development of resistance to aurodox as a T3SS inhibitor is considered to be low.[1][7] This is because it targets a virulence factor rather than bacterial survival, meaning that bacteria can still grow in its presence. While resistance to its antibiotic effects can arise from mutations in EF-Tu, these mutations would not confer resistance to its T3SS inhibitory activity.[1][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of T3SS-mediated effects (e.g., protein secretion, host cell attachment). The bacterial species or strain's T3SS is not susceptible to aurodox.Confirm from literature that aurodox is active against the T3SS of your specific pathogen. Aurodox has shown phylogroup-dependent activity.[2]
Incorrect concentration of aurodox used.Ensure the final concentration is in the effective range (e.g., around 5 µg/mL or 1.5 µM).[1][7] Perform a dose-response experiment to determine the optimal concentration for your system.
Degradation of aurodox.Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions (frozen at -20°C, protected from light).[8]
Overexpression of the T3SS master regulator, ler.If working with genetically modified strains, be aware that overexpression of ler can override the inhibitory effect of aurodox.[1][4]
Inhibition of bacterial growth or reduced cell viability. The concentration of aurodox is too high.Aurodox's antibacterial effects on E. coli are only seen at very high concentrations (e.g., >1 mg/mL), which is about 200 times higher than the concentration needed for T3SS inhibition.[4][5] Reduce the concentration to the recommended range for anti-virulence activity.
Off-target effects on mammalian cells.While generally not cytotoxic to host cells at effective concentrations, it's good practice to perform a cytotoxicity assay (e.g., on HeLa cells) to confirm no adverse effects at your working concentration.[1]
Contamination of the cell culture.The routine use of antibiotics in cell culture can sometimes mask low-level contamination.[10] Ensure aseptic techniques are followed rigorously.
Variability in experimental results. Inconsistent preparation of aurodox solutions.Ensure aurodox is fully dissolved in DMSO before further dilution in culture media. The final DMSO concentration in experiments should be kept low (<0.5%) and consistent across all conditions.[1]
Differences in bacterial growth phase or T3SS-inducing conditions.Standardize the growth conditions and the optical density at which aurodox is added to ensure consistent expression of the T3SS.[1]

Experimental Protocols

Protocol 1: Analysis of Secreted Proteins

This protocol is for determining the effect of aurodox on the secretion of T3SS effector proteins.

  • Bacterial Culture: Inoculate an overnight culture of the bacterial strain into pre-warmed T3SS-inducing medium (e.g., MEM-HEPES for EHEC, DMEM for EPEC and C. rodentium) to an initial OD600 of 0.05.[1]

  • Aurodox Treatment: Add increasing concentrations of aurodox to the cultures. Include a vehicle control (DMSO).

  • Incubation: Grow the cultures to an OD600 of 0.7-0.9 at 37°C with appropriate aeration.[1]

  • Cell Separation: Centrifuge the cultures at 3,800 rpm for 10 minutes to separate the bacterial cells from the supernatant.

  • Protein Precipitation: Collect the supernatant and precipitate the secreted proteins by adding trichloroacetic acid to a final concentration of 10%. Incubate overnight at 4°C.

  • Protein Pellet Collection: Centrifuge the suspension at 3,800 x g for 1 hour to pellet the proteins.

  • Sample Preparation and Analysis: Resuspend the protein pellet in Tris-HCl (pH 8.0). Mix the sample with loading dye and resolve by SDS-PAGE. Stain the gel with Coomassie brilliant blue to visualize the protein bands.[1][5]

Visualizations

Caption: Mechanism of aurodox as a T3SS inhibitor.

Troubleshooting_Workflow Start Experiment Shows No Effect of Aurodox Check_Strain Is the T3SS of the bacterial strain known to be susceptible? Start->Check_Strain Check_Concentration Is the aurodox concentration correct (e.g., ~5 µg/mL)? Check_Strain->Check_Concentration Yes Consider_Resistance Consider alternative inhibitors or verify T3SS expression. Check_Strain->Consider_Resistance No Check_Stock Is the aurodox stock solution fresh and properly stored? Check_Concentration->Check_Stock Yes Dose_Response Perform a dose-response experiment. Check_Concentration->Dose_Response No New_Stock Prepare fresh aurodox stock solution. Check_Stock->New_Stock No Success Problem Resolved Check_Stock->Success Yes Dose_Response->Success New_Stock->Success

Caption: Troubleshooting workflow for lack of aurodox effect.

References

A-83016F degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of A-83016F.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

This compound should be stored at -20°C for long-term stability.

2. What is the expected stability of this compound under recommended storage conditions?

When stored at -20°C, this compound is stable for at least 4 years.

3. In which solvents is this compound soluble?

This compound is soluble in DMF, DMSO, and Ethanol.

4. How should I prepare stock solutions of this compound?

It is recommended to prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to degradation. These aliquots should be stored at -20°C.

5. Is this compound sensitive to light?

6. I am seeing a decrease in the activity of my this compound solution. What could be the cause?

A decrease in activity could be due to several factors:

  • Improper Storage: Exposure to temperatures above -20°C can accelerate degradation.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.

  • Light Exposure: If the solution was not protected from light, photodegradation may have occurred.[1][2][3]

  • Contamination: The stock solution may have been contaminated.

7. How can I troubleshoot potential degradation of my this compound?

If you suspect degradation, it is recommended to:

  • Prepare a fresh stock solution from a new vial of this compound powder.

  • Compare the activity of the fresh stock solution to your existing one in a sensitive and validated assay.

  • If the fresh stock performs as expected, discard the old stock.

Quantitative Data Summary

ParameterValueSource
Storage Temperature-20°CCayman Chemical
Stability≥ 4 yearsCayman Chemical
SolventsDMF, DMSO, EthanolCayman Chemical

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous DMSO or Ethanol

    • Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in foil

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes. If using clear tubes, wrap them securely in aluminum foil to protect from light.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C.

Visualizations

Troubleshooting this compound Degradation start Decreased this compound Activity Observed check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_freeze_thaw Review Handling (Minimize freeze-thaw cycles) check_storage->check_freeze_thaw Conditions Correct prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Conditions Incorrect check_freeze_thaw->prepare_fresh Improper Handling compare_activity Compare Activity of Old vs. New Stock check_freeze_thaw->compare_activity Proper Handling prepare_fresh->compare_activity activity_restored Activity Restored compare_activity->activity_restored New Stock Works activity_not_restored Activity Not Restored compare_activity->activity_not_restored New Stock Fails discard_old Discard Old Stock Solution activity_restored->discard_old contact_support Contact Technical Support activity_not_restored->contact_support

Caption: Troubleshooting workflow for decreased this compound activity.

This compound Storage and Handling Workflow receive Receive this compound store_powder Store Powder at -20°C receive->store_powder prepare_stock Prepare Stock Solution (e.g., in DMSO or Ethanol) store_powder->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot protect_light Protect from Light (Amber vials or foil wrap) aliquot->protect_light store_aliquots Store Aliquots at -20°C protect_light->store_aliquots thaw_one_aliquot Thaw One Aliquot as Needed store_aliquots->thaw_one_aliquot use_in_experiment Use in Experiment thaw_one_aliquot->use_in_experiment

Caption: Recommended workflow for storing and handling this compound.

References

Technical Support Center: Overcoming Weak Activity of A-83-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak or inconsistent activity with A-83-01 in their experiments. We have compiled key data, detailed experimental protocols, and signaling pathway diagrams to help you optimize your use of this potent TGF-β pathway inhibitor.

A-83-01 Overview: A-83-01 is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, ALK5 (TGF-βRI), and also inhibits the activin/nodal type I receptors ALK4 and ALK7.[1][2][3][4] By targeting these receptors, A-83-01 effectively blocks the canonical Smad signaling pathway.[5][6]

Troubleshooting Guide

This guide addresses common issues that may lead to the perception of weak A-83-01 activity.

Question: I am not observing the expected inhibitory effect of A-83-01 on my cells. What could be the reason?

Possible Causes and Solutions:

  • Compound Instability: A-83-01 solutions are known to be unstable.[3] It is highly recommended to prepare solutions fresh for each experiment. If a stock solution in DMSO is prepared, it should be stored in small aliquots at -20°C or below and used within a month to avoid degradation. Avoid repeated freeze-thaw cycles.

  • Improper Storage: The lyophilized powder should be stored at -20°C, desiccated. Once in solution, store at -20°C and use within two months to prevent loss of potency.[1]

  • Suboptimal Concentration: The effective concentration of A-83-01 can vary significantly depending on the cell type and the specific experimental endpoint. A dose-response experiment is crucial to determine the optimal concentration for your system. Concentrations ranging from 0.1 µM to 10 µM have been reported in the literature. For instance, in Mv1Lu cells, 1 µM of A-83-01 was used to pretreat cells for 1 hour before TGF-β stimulation.[3]

  • Insufficient Treatment Time: The duration of treatment with A-83-01 is critical. For inhibiting TGF-β-induced signaling, a pre-incubation period of at least 1 hour is often necessary before the addition of TGF-β. The total treatment time can range from a few hours to several days depending on the biological process being studied.

  • Cellular Context: The activity of A-83-01 can be cell-type specific. Some cell lines may have lower expression of the target receptors (ALK4/5/7) or may rely on alternative signaling pathways that are not inhibited by A-83-01.

  • Non-Canonical Signaling: TGF-β can also signal through non-canonical, Smad-independent pathways, such as the MAPK/ERK, PI3K/AKT, and Rho GTPase pathways.[7][8][9] A-83-01 primarily targets the canonical Smad pathway, and its effect on non-canonical pathways is less direct.[6][10] If the cellular response you are measuring is mediated by these non-canonical pathways, you may observe a weaker effect of A-83-01.

  • Solubility Issues: While A-83-01 is soluble in DMSO, precipitation can occur when diluting the stock solution into aqueous culture media.[11] Ensure complete dissolution of the stock and consider the final DMSO concentration in your experiment, which should ideally be below 0.5% to avoid solvent-related artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of A-83-01?

A1: A-83-01 is a small molecule inhibitor that selectively targets the ATP-binding site of the kinase domain of the TGF-β type I receptors ALK5 (TGFβRI), ALK4, and ALK7.[5][6][12] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[5][6]

Q2: What are the IC50 values for A-83-01?

A2: The half-maximal inhibitory concentration (IC50) values for A-83-01 are as follows:

  • ALK5 (TGF-βRI): 12 nM

  • ALK4: 45 nM

  • ALK7: 7.5 nM[1][2][4]

Q3: How should I prepare and store A-83-01 stock solutions?

A3: A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in DMSO. For example, to make a 10 mM stock, you can reconstitute 5 mg of A-83-01 in 1.18 ml of DMSO.[1] It is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Due to the instability of A-83-01 in solution, it is best to use freshly prepared solutions for each experiment.

Q4: What are the recommended working concentrations for A-83-01?

A4: The optimal working concentration of A-83-01 depends on the cell line and the specific application. A concentration range of 0.1 µM to 10 µM is commonly used. It is strongly recommended to perform a dose-response curve to determine the most effective concentration for your experimental setup. In A549 cells, a concentration of 10 µM was used to suppress the expression of certain genes.[4]

Q5: Can A-83-01 affect non-canonical TGF-β signaling pathways?

A5: A-83-01's primary mechanism of action is the inhibition of the canonical Smad pathway through ALK4/5/7. While it has been shown to have little to no direct effect on other kinases like p38 MAPK or ERK, the intricate crosstalk between signaling pathways means that inhibiting the Smad pathway might indirectly influence non-canonical pathway activity in some cellular contexts.[6][10] However, if your experimental readout is primarily driven by a non-canonical pathway, you might observe a limited effect of A-83-01.

Quantitative Data Summary

Table 1: Inhibitory Potency of A-83-01

TargetIC50 Value
ALK5 (TGF-βRI)12 nM
ALK445 nM
ALK77.5 nM

Data sourced from multiple suppliers and publications.[1][2][4]

Table 2: Recommended Working Concentrations of A-83-01 in Various Cell Lines

Cell LineApplicationWorking ConcentrationReference
Mv1LuInhibition of TGF-β induced growth inhibition1 µM[3]
HT-1080Inhibition of TGF-β induced Smad2/3 phosphorylation1 µM[1]
NMuMGInhibition of epithelial-to-mesenchymal transition1 µM[5]
HaCaTInhibition of TGF-β induced Smad2 phosphorylation1 µM[5]
A549Suppression of XYLT1 expression10 µM[4]

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad2/3 Inhibition

Objective: To assess the efficacy of A-83-01 in inhibiting TGF-β-induced phosphorylation of Smad2 and Smad3.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HT-1080) and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of A-83-01 (e.g., 0.1, 0.5, 1, 5 µM) for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 30 minutes. Include a vehicle-treated control group and a TGF-β1 only control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total Smad2/3 or a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Protocol 2: Immunofluorescence for Epithelial-to-Mesenchymal Transition (EMT) Markers

Objective: To visualize the effect of A-83-01 on TGF-β-induced changes in EMT marker expression.

Methodology:

  • Cell Culture on Coverslips: Seed cells (e.g., NMuMG) on sterile glass coverslips in a 24-well plate.

  • Treatment: Once the cells reach the desired confluency, pre-treat them with A-83-01 (e.g., 1 µM) for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.

  • Primary Antibody Staining: Incubate the cells with primary antibodies against an epithelial marker (e.g., E-cadherin) and a mesenchymal marker (e.g., Vimentin) overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_non_canonical Non-Canonical Pathways cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI 2. Receptor Dimerization SMAD23 Smad2/3 TGFbRI->SMAD23 3. Phosphorylation MAPK MAPK/ERK TGFbRI->MAPK PI3K PI3K/AKT TGFbRI->PI3K RHO RhoA TGFbRI->RHO pSMAD23 p-Smad2/3 SMAD_complex Smad2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 Smad4 SMAD4->SMAD_complex SMAD_complex_nuc Smad2/3/4 Complex SMAD_complex->SMAD_complex_nuc 5. Nuclear Translocation A8301 A-83-01 A8301->TGFbRI Inhibition Gene_expression Target Gene Transcription SMAD_complex_nuc->Gene_expression 6. Gene Regulation

Caption: Canonical and Non-Canonical TGF-β Signaling Pathways and the inhibitory action of A-83-01.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome prep_cells 1. Seed Cells pretreatment 3. Pre-treat with A-83-01 (Dose-response) prep_cells->pretreatment prep_A8301 2. Prepare fresh A-83-01 solution prep_A8301->pretreatment stimulation 4. Stimulate with TGF-β pretreatment->stimulation western Western Blot (p-Smad2/3) stimulation->western 5. Assay Readout if_stain Immunofluorescence (EMT Markers) stimulation->if_stain 5. Assay Readout reporter Reporter Assay (Smad-responsive element) stimulation->reporter 5. Assay Readout data_analysis Data Analysis & Interpretation western->data_analysis if_stain->data_analysis reporter->data_analysis

References

A-83016F off-target effects in research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "A-83016F" as initially queried is an antibiotic with limited information regarding off-target effects in the context of kinase signaling research. This technical support guide focuses on A-83-01 , a potent and widely studied inhibitor of the TGF-β type I receptors ALK5, ALK4, and ALK7, which is likely the intended compound of interest for researchers in this field.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers effectively use A-83-01 and navigate potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of A-83-01?

A-83-01 is a potent inhibitor of the TGF-β type I receptor serine/threonine kinases. Its primary targets are:

  • ALK5 (TGF-β type I receptor)

  • ALK4 (Activin type IB receptor)

  • ALK7 (Nodal type I receptor)[1][2][3][4][5][6][7][8]

Q2: What are the known off-targets of A-83-01?

A-83-01 is considered a selective inhibitor. Published data indicates that it has little to no inhibitory effect on the following kinases at concentrations typically used to inhibit its primary targets:

  • Bone Morphogenetic Protein (BMP) type I receptors (ALK1, ALK2, ALK3, ALK6)[6]

  • p38 Mitogen-Activated Protein Kinase (MAPK)[1][2]

  • Extracellular signal-Regulated Kinase (ERK)[1][2]

Q3: What is the mechanism of action of A-83-01?

A-83-01 functions as an ATP-competitive inhibitor of the ALK4, ALK5, and ALK7 kinase domains. By binding to the kinase domain, it prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β, Activin, and Nodal signaling pathways.[1][2][7] This inhibition can prevent cellular processes such as epithelial-to-mesenchymal transition (EMT) induced by TGF-β.[1][2][5][6]

Q4: In which research applications is A-83-01 commonly used?

A-83-01 is widely used in various research areas, including:

  • Cancer Research: To inhibit TGF-β-mediated tumor progression and EMT.[1][2][9]

  • Stem Cell Biology: To maintain pluripotency and facilitate the reprogramming of induced pluripotent stem cells (iPSCs).[3][5][6]

  • Developmental Biology: To study the roles of TGF-β, Activin, and Nodal signaling in embryonic development.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of TGF-β signaling (e.g., persistent Smad2/3 phosphorylation). Compound Instability: A-83-01 can be unstable in solution.Prepare fresh stock solutions in DMSO and store them at -20°C for short-term use (not longer than 1 month).[8] For working solutions, it is highly recommended to prepare them fresh for each experiment.[8]
Incorrect Concentration: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 0.1 to 10 µM.[3]
Cell Culture Conditions: High serum concentrations in the media may contain TGF-β that can compete with the inhibitor.Consider reducing the serum concentration or using serum-free media for the duration of the experiment, if compatible with your cell line.
Observed cellular toxicity or unexpected phenotypic changes. Off-target effects at high concentrations: Although selective, high concentrations of any inhibitor can lead to off-target activities.Use the lowest effective concentration of A-83-01 as determined by your dose-response experiments. Include appropriate vehicle controls (e.g., DMSO) in all experiments.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in your culture media is low and consistent across all experimental conditions, including controls.
Variability between experiments. Inconsistent experimental parameters: Minor variations in cell density, treatment duration, or reagent preparation can lead to variability.Standardize all experimental protocols. Ensure consistent cell seeding densities and treatment times. Prepare fresh working solutions of A-83-01 for each experiment.

Quantitative Data Summary

The following table summarizes the inhibitory activity of A-83-01 against its primary targets.

Target IC₅₀ (nM) Assay Type
ALK5 (TGF-βRI)12Transcriptional Reporter Assay
ALK4 (ActR-IB)45Transcriptional Reporter Assay
ALK7 (Nodal Receptor)7.5Transcriptional Reporter Assay

Data sourced from multiple suppliers and publications.[3][4][5][7][8]

Experimental Protocols

Protocol 1: Inhibition of TGF-β-induced Smad2 Phosphorylation

This protocol describes how to assess the inhibitory effect of A-83-01 on TGF-β-induced Smad2 phosphorylation using Western blotting.

  • Cell Seeding: Plate your cells of interest (e.g., HaCaT keratinocytes) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional): Once the cells reach the desired confluency, you may want to serum-starve them for 4-24 hours to reduce basal signaling.

  • Pre-treatment with A-83-01:

    • Prepare a working solution of A-83-01 in your cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the desired concentration of A-83-01 (e.g., 1 µM) or vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • TGF-β Stimulation:

    • Add TGF-β1 (e.g., 1-5 ng/mL) directly to the medium containing A-83-01 or vehicle.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Western Blotting:

    • Determine the protein concentration of your lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2 (pSmad2) and total Smad2 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Protocol 2: TGF-β-Responsive Luciferase Reporter Assay

This protocol is for quantifying the inhibitory effect of A-83-01 on TGF-β-induced transcriptional activity.

  • Transfection: Co-transfect your cells with a TGF-β-responsive luciferase reporter plasmid (e.g., containing Smad-binding elements) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Cell Seeding: After transfection, seed the cells into a 96-well plate.

  • Treatment:

    • Allow the cells to adhere and recover for 24 hours.

    • Pre-treat the cells with a serial dilution of A-83-01 or vehicle control for 1 hour.

    • Stimulate the cells with TGF-β1 for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of A-83-01 to determine the IC₅₀ value.

Visualizations

TGF_beta_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI ALK5 (TGF-βRI) TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates A8301 A-83-01 A8301->TGFbRI Inhibits pSmad23 pSmad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates experimental_workflow start Seed Cells pretreat Pre-treat with A-83-01 or Vehicle start->pretreat stimulate Stimulate with TGF-β pretreat->stimulate lyse Cell Lysis stimulate->lyse western Western Blot (pSmad2/Total Smad2) lyse->western

References

Technical Support Center: A-83016F Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-83016F, a potent inhibitor of the TGF-β type I receptor ALK5.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, this compound prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3. This blockage of the canonical TGF-β signaling pathway leads to the inhibition of various cellular processes mediated by TGF-β, such as epithelial-to-mesenchymal transition (EMT) and cell proliferation in certain contexts. This compound also shows inhibitory activity against ALK4 and ALK7, which are structurally related to ALK5.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. However, a common starting range for in vitro experiments is between 1 µM and 10 µM. For specific applications like the inhibition of EMT, concentrations as low as 5 nM have been shown to be effective in certain contexts, though differences in effective doses between 2D and 3D culture systems can be significant.[1] It is recommended to perform a dose-response experiment to determine the EC50 or IC50 for your specific cell line and readout.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, it is recommended to store the solid compound and the stock solutions at -20°C or -80°C.[2][3] The stability of this compound in cell culture media over the course of an experiment should be considered, as the stability of small molecules can be influenced by media components and incubation conditions.

Q4: What are the expected off-target effects of this compound?

While this compound is a potent inhibitor of ALK5, ALK4, and ALK7, it may have off-target effects, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments to account for any potential off-target activities. Some studies have noted that inhibitors of one kinase pathway can sometimes affect others, like the MAP kinase pathway.[4][5][6] Therefore, it is good practice to assess the specificity of this compound's effect in your system, for example, by rescuing the phenotype with a constitutively active ALK5 or by examining the phosphorylation status of key proteins in other signaling pathways.

Troubleshooting Guides

Problem 1: Suboptimal or No Inhibition of Smad2/3 Phosphorylation

Possible Causes:

  • Incorrect Concentration of this compound: The concentration used may be too low for the specific cell type or experimental conditions.

  • Degradation of this compound: The compound may have degraded due to improper storage or handling, such as multiple freeze-thaw cycles.

  • High TGF-β Concentration: The concentration of the TGF-β ligand used to stimulate the pathway may be too high, overwhelming the inhibitory capacity of this compound.

  • Cellular Resistance: The cells may have intrinsic or acquired resistance to ALK5 inhibition.

  • Issues with Western Blot Protocol: Problems with antibody quality, buffer composition, or transfer efficiency can lead to weak or absent signals for phosphorylated Smad2/3.

Solutions:

  • Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your cell line by testing a range of concentrations.

  • Use Freshly Prepared this compound: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.

  • Optimize TGF-β Concentration: Titrate the concentration of the TGF-β ligand to find a suboptimal concentration that elicits a clear Smad2/3 phosphorylation signal but can be effectively inhibited by this compound.

  • Include Positive and Negative Controls: Use a known potent ALK5 inhibitor as a positive control and a vehicle-only (e.g., DMSO) control.

  • Verify Western Blot Protocol: Ensure the use of high-quality phospho-specific Smad2/3 antibodies and include phosphatase inhibitors in your lysis buffer.[7][8][9]

Problem 2: Unexpected Cell Death or Cytotoxicity

Possible Causes:

  • High Concentration of this compound: The concentration of this compound used may be toxic to the specific cell line.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

  • Off-Target Effects: At higher concentrations, this compound might inhibit other kinases essential for cell survival.

  • Induction of Apoptosis or Necrosis: Inhibition of the TGF-β pathway can sometimes induce programmed cell death in certain cell types.[10]

Solutions:

  • Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the toxic threshold.[11][12]

  • Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below a toxic level (typically <0.1% for DMSO).

  • Lower the Concentration of this compound: Use the lowest effective concentration of this compound that achieves the desired biological effect without causing significant cell death.

  • Assess Cell Death Mechanisms: Use assays for apoptosis (e.g., Annexin V staining) or necrosis to understand the mechanism of cell death.[13][14][15]

Problem 3: Variability in Experimental Results

Possible Causes:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect the cellular response to this compound.

  • Inconsistent this compound Preparation: Inaccuracies in preparing stock solutions or dilutions can lead to variability.

  • Differences in Treatment Duration: The timing of this compound treatment and TGF-β stimulation can influence the outcome.

  • Assay-Specific Variability: Technical variability in the assays used (e.g., Western blotting, cell proliferation assays) can contribute to inconsistent results.

Solutions:

  • Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a consistent density, and use the same batch of serum.

  • Prepare Aliquots of this compound Stock: Prepare and use single-use aliquots to ensure consistent concentrations.

  • Optimize and Standardize Timelines: Carefully control the pre-incubation time with this compound before TGF-β stimulation and the overall treatment duration.

  • Include Replicates and Controls: Use technical and biological replicates to assess variability and include appropriate controls in every experiment to normalize the data.[16]

Data Presentation

Table 1: Inhibitory Activity of this compound

Target KinaseIC50 (nM)
ALK512
ALK445
ALK77.5

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineAssayEffective ConcentrationReference
A549 (2D)EMT Inhibition5 nM[1]
A549 (3D)EMT Inhibition2.5 µM[1]

Effective concentrations can vary significantly depending on the cell line, culture conditions (2D vs. 3D), and the specific biological endpoint being measured.

Experimental Protocols

Western Blot for Phospho-Smad2/3
  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β Receptor II TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates A83016F This compound A83016F->ALK5 Inhibits pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., EMT genes) Smad_complex->Gene_expression Regulates cluster_nucleus cluster_nucleus

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cells serum_starve Serum Starve start->serum_starve pre_incubate Pre-incubate with This compound or Vehicle serum_starve->pre_incubate stimulate Stimulate with TGF-β pre_incubate->stimulate western_blot Western Blot (p-Smad2/3) stimulate->western_blot proliferation_assay Cell Proliferation Assay stimulate->proliferation_assay emt_assay EMT Marker Analysis stimulate->emt_assay

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic cluster_no Troubleshooting start Experiment with This compound expected_result Expected Result? start->expected_result check_concentration Check this compound Concentration expected_result->check_concentration No success Successful Experiment expected_result->success Yes check_reagent_quality Check Reagent Quality & Storage check_concentration->check_reagent_quality check_cell_health Assess Cell Health & Viability check_reagent_quality->check_cell_health optimize_protocol Optimize Assay Protocol check_cell_health->optimize_protocol optimize_protocol->start Re-run

Caption: A logical approach to troubleshooting this compound experiments.

References

How to improve the stability of A-83016F in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of A-83016F in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Troubleshooting and FAQs

Q1: My this compound solution appears to have precipitated. What should I do?

A1: Precipitation of this compound, a polyene-like antibiotic, can occur due to its low aqueous solubility. Here are some steps to address this:

  • Solvent Selection: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Ethanol (B145695). For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of 100% DMSO and then dilute it to the final concentration in your aqueous buffer.

  • Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental setup, as higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • pH of Aqueous Buffer: The stability of polyene antibiotics can be pH-dependent. They are known to be more sensitive to acidic pH. It is advisable to maintain a neutral pH (around 7.0-7.4) for your aqueous solutions.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate. However, avoid excessive heating during this process.

  • Fresh Preparation: It is always best practice to prepare fresh solutions of this compound for each experiment to minimize issues related to long-term stability in solution.

Q2: I am concerned about the degradation of this compound in my solution during my experiment. How can I minimize this?

A2: this compound, being a polyene-like compound, is susceptible to degradation from factors like light, temperature, and extreme pH.[1] To mitigate degradation:

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Polyene antibiotics are known to be sensitive to UV radiation.[1]

  • Temperature Control: Store stock solutions at -20°C or lower. For working solutions, keep them on ice and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

  • pH Management: As mentioned, maintain a neutral pH for your solutions. Polyene antibiotics can degrade at acidic pH.[2]

  • Oxygen Sensitivity: Some polyene structures can be oxidized by molecular oxygen.[3] While specific data for this compound is unavailable, if you suspect oxidation, you could consider preparing solutions with degassed solvents.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in anhydrous DMSO or ethanol should also be stored at -20°C in tightly sealed vials to prevent moisture absorption. For aqueous dilutions, it is highly recommended to prepare them fresh for each experiment.

Quantitative Data on this compound Stability

Solvent SystemConcentration (µg/mL)Storage Temperature (°C)Incubation Time (hours)% Remaining (e.g., by HPLC)Observations
100% DMSO1000-200100Clear solution
24
48
1% DMSO in PBS (pH 7.4)1040100Clear solution
6
12
24
1% DMSO in PBS (pH 7.4)1025 (Room Temp)0100Clear solution
2
4
8

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a chosen solvent system over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid compound

  • HPLC-grade DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator and/or refrigerator

  • Light-protected (amber) vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in 100% HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution with your chosen aqueous buffer to the final working concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is consistent across all samples.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC. This will serve as your baseline (100% stability) measurement.

  • Incubation: Aliquot the remaining working solution into several amber vials. Incubate these vials under the desired conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), remove one vial from each condition and analyze the contents by HPLC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in your chromatograms.

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: (Peak Area at Time X / Peak Area at Time 0) * 100

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_conditions Test Conditions prep_stock Prepare Stock Solution (this compound in 100% DMSO) prep_work Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_work t0_analysis T=0 Analysis (HPLC) prep_work->t0_analysis Baseline incubation Incubate Samples (Test Conditions) prep_work->incubation Set up test conditions timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis temp Temperature (4°C, RT, 37°C) light Light Exposure (Protected vs. Exposed) ph pH (Acidic, Neutral, Basic) data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting inconsistent results with A-83016F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-83016F, a potent inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that selectively targets the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1] By inhibiting these receptors, this compound blocks the phosphorylation of the downstream signaling mediators, Smad2 and Smad3.[2] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby downregulating the transcription of TGF-β target genes.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare fresh solutions in a suitable solvent like DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Solutions in DMSO can be stored at -20°C for short periods, but fresh preparation is always preferred to ensure potency and minimize degradation.

Q3: What are the known IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound are as follows:

TargetIC50 Value
ALK5 (TGF-βR1)12 nM
ALK4 (Activin Receptor)45 nM
ALK7 (Nodal Receptor)7.5 nM

These values indicate that this compound is a potent inhibitor of these key receptors in the TGF-β signaling pathway.

Troubleshooting Inconsistent Results

Researchers may occasionally encounter variability in their experimental outcomes when using this compound. This section addresses common issues and provides potential solutions.

Q4: My Western blot results show inconsistent inhibition of Smad2/3 phosphorylation. What could be the cause?

Several factors can contribute to variable Western blot results:

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in receptor expression levels, downstream signaling components, or the presence of compensatory pathways.[1][4] It is crucial to establish a dose-response curve for each new cell line to determine the optimal concentration of this compound.

  • Cell Passage Number and Health: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their response to inhibitors. Always use cells within a consistent and low passage range. Ensure cells are healthy and not overly confluent, as this can affect signaling pathways.

  • This compound Solution Instability: As mentioned, this compound solutions can degrade over time. Always use freshly prepared solutions for consistent results. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.

  • Serum Concentration in Culture Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors.[5] Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line's health.

  • Antibody Performance: Ensure that the primary antibodies for phospho-Smad2/3 and total Smad2/3 are validated and used at the recommended dilutions. Poor antibody quality can lead to inconsistent and unreliable results.

Logical Troubleshooting Workflow for Inconsistent Western Blot Results

start Inconsistent p-Smad2/3 Inhibition check_inhibitor Verify this compound Solution (Freshly Prepared?) start->check_inhibitor check_cells Assess Cell Health & Passage Number start->check_cells check_protocol Review Western Blot Protocol start->check_protocol new_reagents Test New Aliquot/Antibodies check_inhibitor->new_reagents dose_response Perform Dose-Response Experiment check_cells->dose_response check_protocol->new_reagents check_serum Consider Serum Effects optimize_serum Optimize Serum Concentration check_serum->optimize_serum analyze_data Analyze Results dose_response->analyze_data new_reagents->analyze_data optimize_serum->analyze_data

Caption: Troubleshooting inconsistent Smad2/3 phosphorylation.

Q5: I am observing unexpected off-target effects in my experiments. How can I address this?

While this compound is a selective inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations.

  • Concentration is Key: The most common reason for off-target effects is using too high a concentration of the inhibitor. It is critical to perform a dose-response experiment to identify the lowest effective concentration that inhibits the target without causing widespread off-target activity.

  • Control Experiments: Include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and potentially a negative control compound that is structurally similar but inactive against the target.

  • Phenotypic vs. Target-Specific Readouts: Whenever possible, use assays that directly measure the activity of the intended target (e.g., Smad2/3 phosphorylation) in parallel with more general phenotypic assays (e.g., cell viability). This can help distinguish between on-target and off-target effects.

  • Kinome Profiling: For in-depth analysis, consider performing a kinome-wide profiling experiment to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.[6][7][8][9][10]

Signaling Pathway: this compound Inhibition of TGF-β Signaling

TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (ALK4/5/7) TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation A83016F This compound A83016F->Receptor pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: this compound inhibits TGF-β signaling.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of Smad2/3 Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (in DMSO)

  • Recombinant TGF-β1

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours prior to treatment.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • TGF-β1 Stimulation: Stimulate the cells with an appropriate concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

Experimental Workflow for Western Blotting

start Seed Cells serum_starve Serum Starve (Optional) start->serum_starve pretreat Pre-treat with this compound serum_starve->pretreat stimulate Stimulate with TGF-β1 pretreat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE & Transfer quantify->sds_page block Block Membrane sds_page->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detect Signal secondary_ab->detect

Caption: Western blot workflow for p-Smad2/3 detection.

Protocol 2: Cell Viability/Proliferation Assay

This protocol is to determine the effect of this compound on cell viability or proliferation.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (in DMSO)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for cell growth inhibition.

Quantitative Data Summary: this compound Effect on Cell Proliferation

The following table provides example data on the effect of this compound on the proliferation of different cancer cell lines. (Note: This is example data for illustrative purposes).

Cell LineThis compound Concentration (µM)% Inhibition of Proliferation (72h)
MCF-7 (Breast Cancer) 125%
560%
1085%
A549 (Lung Cancer) 115%
545%
1070%
Panc-1 (Pancreatic Cancer) 130%
575%
1095%

References

Technical Support Center: A-83016F Cytotoxicity Assessment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of A-83016F in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase ALK5, and also shows inhibitory activity against the type I activin/nodal receptors ALK4 and ALK7.[1][2][3] Its primary mechanism of action is to block the phosphorylation of Smad2/3, which are key downstream mediators of the TGF-β signaling pathway.[4][5] This pathway is crucial in regulating numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2]

Q2: Is this compound expected to be broadly cytotoxic to all cell lines?

The cytotoxic effect of this compound is context-dependent and often related to the cell line's reliance on the TGF-β signaling pathway for survival or proliferation. In some contexts, TGF-β can promote cell growth and survival, and its inhibition by this compound could lead to cytotoxicity.[5] Conversely, in cells where TGF-β acts as a growth inhibitor, this compound might prevent TGF-β-induced growth inhibition.[4][5] Therefore, its cytotoxic profile can vary significantly between different cell lines.[6]

Q3: What are the typical working concentrations for this compound in cell culture?

The optimal working concentration of this compound depends on the specific cell line and the experimental endpoint. Based on its IC50 values for kinase inhibition, concentrations ranging from the low nanomolar to low micromolar range are typically used. For instance, pretreating cells with 1 µM this compound has been shown to effectively inhibit TGF-β-induced effects.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q4: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[3][7] For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.1-0.5%. Reconstituted stock solutions should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] Note that solutions of this compound are reported to be unstable and should be freshly prepared for optimal results.[4][8]

Data Presentation

The following table summarizes the reported IC50 values for this compound against its target kinases. Note that these values represent the concentration of the inhibitor required to block the enzymatic activity of the target kinase by 50% and are not direct measures of cytotoxicity across different cell lines.

Target KinaseIC50 Value (nM)
TGF-β Type I Receptor (ALK5)12
Activin Type IB Receptor (ALK4)45
Nodal Type I Receptor (ALK7)7.5

Data sourced from multiple suppliers and publications.[1][2][3][8]

Troubleshooting Guides

Troubleshooting Common Cytotoxicity Assays
IssuePossible Cause(s)Recommended Solution(s)
High background signal in MTT/MTS/WST-8 assays - Contamination of reagents or culture medium.- Phenol (B47542) red in the medium can interfere with absorbance readings.- High cell seeding density.- Use sterile technique and fresh reagents.- Use phenol red-free medium for the assay.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.
Inconsistent or non-reproducible results - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate due to evaporation.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or ensure they are filled with sterile PBS to maintain humidity.
Unexpected increase in signal with higher compound concentration (MTT assay) - The compound may be chemically reducing the MTT reagent.- The compound may be inducing cellular metabolic activity at certain concentrations.- Run a control with the compound and MTT reagent in cell-free medium to check for chemical reduction.- Use an alternative cytotoxicity assay that does not measure metabolic activity, such as the LDH assay or a dye exclusion method.
Low signal or small dynamic range in LDH assay - Insufficient cell lysis in the maximum LDH release control.- Low number of cells or low LDH release upon treatment.- LDH in the serum of the culture medium contributing to high background.- Ensure the lysis buffer is effective and incubation time is sufficient.- Increase the number of cells per well or extend the treatment duration.- Use serum-free medium for the assay or run a medium-only background control.
High spontaneous LDH release in negative controls - Over-confluent or unhealthy cells.- Rough handling of cells during seeding or media changes.- Ensure cells are healthy and seeded at an optimal density.- Handle cells gently to avoid mechanical damage to the cell membrane.
Difficulty distinguishing between apoptotic and necrotic cells in Annexin V/PI assay - Suboptimal concentrations of Annexin V or PI.- Delayed analysis after staining, leading to secondary necrosis.- Titrate Annexin V and PI to determine the optimal staining concentrations for your cell type.- Analyze samples by flow cytometry as soon as possible after staining.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Remove the old medium from the wells and add 100 µL of the prepared dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Cytotoxicity Assay

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and lysis buffer)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit (typically 10 µL per well, 45 minutes before measurement).

    • Medium background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound and controls for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

TGF_beta_Apoptosis_Pathway TGF-β Induced Apoptosis Signaling Pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates A83016F This compound A83016F->TBRI Inhibits pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Pro_Apoptotic Pro-Apoptotic Gene Transcription (e.g., Bim, BIK) Nucleus->Pro_Apoptotic Induces Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Leads to

Caption: TGF-β induced apoptosis signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 3. Prepare this compound Serial Dilutions Treatment 4. Treat Cells Compound_Prep->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Assay_Selection 6. Select Cytotoxicity Assay (MTT, LDH, etc.) Assay_Procedure 7. Perform Assay Protocol Assay_Selection->Assay_Procedure Data_Acquisition 8. Read Plate (Absorbance/Fluorescence) Assay_Procedure->Data_Acquisition Data_Analysis 9. Calculate % Viability/ Cytotoxicity & IC50 Data_Acquisition->Data_Analysis

Caption: A general workflow for assessing the cytotoxicity of this compound in cell culture.

References

Validation & Comparative

A-83016F: Not a Type III Secretion System Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research of publicly available scientific literature indicates that A-83016F is not a Type III Secretion System (T3SS) inhibitor . Instead, it is consistently identified as a potent protease inhibitor and an aurodox antibiotic .[1][2][3] This crucial distinction means a direct comparison of this compound with other T3SS inhibitors, as initially requested, is not scientifically valid.

The primary biological activity of this compound is the inhibition of proteases, enzymes that break down proteins.[1] It also exhibits weak antibiotic activity against certain bacteria such as S. pneumoniae, S. pyogenes, and H. influenzae.[3] However, there is no evidence in the reviewed literature to suggest that this compound targets the T3SS of Gram-negative bacteria.

Therefore, this guide will pivot to provide a comprehensive comparison of well-established and studied classes of T3SS inhibitors, adhering to the requested format for data presentation, experimental protocols, and visualizations. This will serve the intended audience of researchers, scientists, and drug development professionals by offering a valuable resource on genuine T3SS inhibitors.

A Comparative Guide to Prominent T3SS Inhibitors

The Type III Secretion System is a critical virulence factor for many Gram-negative pathogenic bacteria, making it an attractive target for novel anti-infective therapies.[4][5] Unlike traditional antibiotics, T3SS inhibitors aim to disarm bacteria rather than kill them, which may reduce the selective pressure for developing resistance.[5] This guide will focus on two of the most well-characterized classes of T3SS inhibitors: Salicylidene Acylhydrazides and Thiazolidinones .

Data Presentation: Quantitative Comparison of T3SS Inhibitors

The following table summarizes key quantitative data for representative compounds from the salicylidene acylhydrazide and thiazolidinone classes, as well as other notable T3SS inhibitors.

Inhibitor ClassRepresentative CompoundTarget Pathogen(s)IC50 (µM)Efficacy/ObservationsReference
Salicylidene AcylhydrazidesINP0007Yersinia pseudotuberculosis, Salmonella enterica~20Inhibits T3SS-mediated protein secretion.[4]
INP0341Pseudomonas aeruginosa~10Inhibits expression and secretion of T3SS toxin ExoS, prevents motility and biofilm formation. Increased survival in a mouse infection model.[6][7]
ThiazolidinonesCompound 1Salmonella enterica, Pseudomonas syringae~10Inhibits T3SS-dependent functions.[5]
PhenoxyacetamidesMBX 1641Pseudomonas aeruginosa, Yersinia pestis, Chlamydia trachomatis~1-5Blocks T3SS-mediated translocation of effectors into mammalian cells.
N-hydroxybenzimidazolesCompound 5Yersinia pseudotuberculosis~5Reduces bacterial load in mouse lungs.[5]
Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of T3SS inhibitors. Below are protocols for key experiments frequently cited in the literature.

1. T3SS-Mediated Effector Translocation Assay (β-Lactamase Reporter Assay)

This assay is widely used to quantify the translocation of bacterial effector proteins into host cells.

  • Principle: A T3SS effector protein is fused to β-lactamase. The host cells are loaded with a fluorescent substrate (e.g., CCF2-AM) that emits at a specific wavelength. If the effector-β-lactamase fusion protein is successfully translocated into the host cell, it will cleave the substrate, causing a shift in fluorescence that can be quantified.

  • Protocol:

    • Host Cell Preparation: Seed eukaryotic host cells (e.g., HeLa or CHO cells) in a 96-well plate and grow to confluency.

    • Substrate Loading: Wash the cells with PBS and load them with the CCF2-AM substrate according to the manufacturer's instructions.

    • Bacterial Culture: Grow the bacterial strain expressing the effector-β-lactamase fusion protein under T3SS-inducing conditions (e.g., low calcium for Yersinia).

    • Infection: Add the bacterial culture to the host cells at a specific multiplicity of infection (MOI) in the presence of the test inhibitor or vehicle control.

    • Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) to allow for effector translocation.

    • Measurement: Measure the fluorescence at the appropriate wavelengths using a plate reader.

    • Analysis: Calculate the ratio of cleaved to uncleaved substrate fluorescence to determine the extent of translocation and the inhibitory effect of the compound.

2. Effector Secretion Assay (SDS-PAGE and Western Blot)

This method directly assesses the ability of an inhibitor to block the secretion of T3SS effector proteins into the culture medium.

  • Principle: Bacteria are grown in T3SS-inducing conditions in the presence of the inhibitor. The culture supernatant, containing the secreted proteins, is separated by SDS-PAGE and specific effector proteins are detected by Western blotting.

  • Protocol:

    • Bacterial Growth: Grow the pathogen in T3SS-inducing broth (e.g., low-calcium medium) with varying concentrations of the inhibitor.

    • Protein Precipitation: Separate the bacterial cells from the supernatant by centrifugation. Precipitate the proteins from the supernatant using an agent like trichloroacetic acid (TCA).

    • SDS-PAGE: Wash the protein pellet and resuspend it in sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Western Blot: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunodetection: Probe the membrane with primary antibodies specific to the T3SS effector proteins of interest, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of secreted protein.

3. Cytotoxicity Assay

This assay is essential to ensure that the observed inhibition of T3SS is not due to general toxicity of the compound to the host cells.

  • Principle: Host cells are incubated with the inhibitor at various concentrations, and cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or LDH release assay).

  • Protocol:

    • Cell Seeding: Seed host cells in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of concentrations of the T3SS inhibitor. Include a positive control for cytotoxicity and a vehicle control.

    • Incubation: Incubate for the same duration as the infection/translocation assays.

    • Viability Measurement: Perform the chosen viability assay according to the manufacturer's instructions.

    • Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine the cytotoxic concentration of the compound.

Mandatory Visualizations

Diagram of the Type III Secretion System and Points of Inhibition

T3SS_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell cluster_inhibitors Inhibitor Targets Basal Body Basal Body Needle Filament Needle Filament Basal Body->Needle Filament Assembly Translocon Pore Translocon Pore Needle Filament->Translocon Pore Insertion Host Cell Cytoplasm Host Cell Cytoplasm Translocon Pore->Host Cell Cytoplasm Effector Injection Effector Proteins Effector Proteins Effector Proteins->Needle Filament Translocation ATPase ATPase ATPase->Effector Proteins Energy for Secretion Salicylidene Acylhydrazides Salicylidene Acylhydrazides Salicylidene Acylhydrazides->Basal Body Inhibit Assembly Thiazolidinones Thiazolidinones Thiazolidinones->Needle Filament Block Secretion Phenoxyacetamides Phenoxyacetamides Phenoxyacetamides->ATPase Inhibit ATPase Activity

Caption: General structure of the T3SS and potential targets for different classes of inhibitors.

Experimental Workflow for T3SS Inhibitor Screening

T3SS_Workflow Start Start Primary Screen High-Throughput Screen (e.g., Reporter Assay) Start->Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Secondary Assays Secondary Assays Dose-Response->Secondary Assays Cytotoxicity Assay Cytotoxicity Assay Dose-Response->Cytotoxicity Assay Mechanism of Action Mechanism of Action Secondary Assays->Mechanism of Action Cytotoxicity Assay->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization

Caption: A typical workflow for the discovery and characterization of novel T3SS inhibitors.

Signaling Pathway: T3SS-Mediated Host Cell Manipulation

T3SS_Signaling T3SS Effector T3SS Effector Host Cell Cytoplasm Host Cell Cytoplasm T3SS Effector->Host Cell Cytoplasm Actin Cytoskeleton Actin Cytoskeleton Host Cell Cytoplasm->Actin Cytoskeleton Modulation Innate Immune Signaling Innate Immune Signaling Host Cell Cytoplasm->Innate Immune Signaling Inhibition Apoptosis Pathway Apoptosis Pathway Host Cell Cytoplasm->Apoptosis Pathway Induction/Inhibition Bacterial Engulfment Bacterial Engulfment Actin Cytoskeleton->Bacterial Engulfment Immune Evasion Immune Evasion Innate Immune Signaling->Immune Evasion Cell Death / Survival Cell Death / Survival Apoptosis Pathway->Cell Death / Survival

Caption: Simplified overview of how T3SS effector proteins manipulate host cell signaling pathways.

References

A Comparative Analysis of GE2270 A and Kirromycin: Two Distinct Inhibitors of Bacterial Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the activities of two potent bacterial protein synthesis inhibitors: GE2270 A and kirromycin (B1673653). Both compounds target the essential elongation factor Tu (EF-Tu), a GTPase that plays a crucial role in delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis. Despite sharing the same molecular target, their mechanisms of action, chemical structures, and biological activities exhibit significant differences, offering distinct avenues for antibiotic development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of their molecular interactions.

At a Glance: Key Differences and Quantitative Data

While both GE2270 A and kirromycin inhibit bacterial protein synthesis by targeting EF-Tu, they do so via different mechanisms. Kirromycin locks EF-Tu in an active conformation on the ribosome, preventing its release and thereby stalling translation.[1][2] In contrast, GE2270 A prevents the stable formation of the ternary complex between EF-Tu, GTP, and aa-tRNA, a crucial initial step in elongation.[3]

Table 1: General Characteristics of GE2270 A and Kirromycin

FeatureGE2270 AKirromycin
Chemical Class Thiazolyl PeptideElfamycin (Polyketide)
Producing Organism Planobispora rosea[3]Streptomyces collinus
Molecular Target Elongation Factor Tu (EF-Tu)Elongation Factor Tu (EF-Tu)
Primary Mechanism Inhibits aa-tRNA binding to EF-Tu[3]Stabilizes EF-Tu on the ribosome, preventing its release[1][2]

Table 2: Comparative Inhibitory Activity

ParameterGE2270 AKirromycinReference
In Vitro Protein Synthesis Inhibition (IC50) ~1 - 5 µM (FRET assay)Not directly compared in the same study[1]
Binding Affinity to EF-Tu (Kd) Not explicitly found in a comparable format4 x 106 M-1 (for EF-Tu·GDP and EF-Tu·GTP)[4]

Table 3: Minimum Inhibitory Concentrations (MICs) Against Selected Gram-Positive Bacteria (µg/mL)

BacteriumGE2270 AKirromycinReference
Staphylococcus aureus< 1Data not available in a directly comparable format[5]
Streptococcus pyogenes< 1Data not available in a directly comparable format[5]
Enterococcus faecalis< 1Data not available in a directly comparable format[5]

Mechanisms of Action: A Tale of Two Inhibition Strategies

The distinct mechanisms of GE2270 A and kirromycin highlight the different ways in which the function of EF-Tu can be disrupted.

GE2270 A: Preventing the First Step

GE2270 A acts early in the elongation cycle by hindering the formation of the EF-Tu·GTP·aa-tRNA ternary complex.[3] It binds to a pocket on EF-Tu, and this interaction is thought to sterically block the binding of the aminoacyl-moiety of the aa-tRNA. By preventing the formation of this essential complex, GE2270 A effectively cuts off the supply of amino acids to the ribosome, thereby inhibiting protein synthesis.

Kirromycin: A Molecular "Glue" on the Ribosome

Kirromycin, on the other hand, intervenes at a later stage. It binds to EF-Tu and induces a conformational change that locks the factor in its GTP-bound state, even after GTP hydrolysis to GDP.[2][6] This kirromycin-bound EF-Tu·GDP complex remains tightly associated with the ribosome, effectively "freezing" the translational machinery and preventing the translocation of the next aa-tRNA.[1][2] Kirromycin can also stimulate the GTPase activity of EF-Tu even in the absence of ribosomes and aa-tRNA.[2][7]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the distinct points of inhibition for GE2270 A and kirromycin within the bacterial protein synthesis elongation cycle.

Elongation_Cycle cluster_0 Normal Elongation Cycle cluster_1 Inhibition by GE2270 A cluster_2 Inhibition by Kirromycin EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex + aa-tRNA Blocked Ternary\nComplex Formation Blocked Ternary Complex Formation EF-Tu-GTP->Blocked Ternary\nComplex Formation Ribosome Binding Ribosome Binding Ternary Complex->Ribosome Binding GTP Hydrolysis GTP Hydrolysis Ribosome Binding->GTP Hydrolysis EF-Tu-GDP Release EF-Tu-GDP Release GTP Hydrolysis->EF-Tu-GDP Release Stalled Ribosome\n(EF-Tu-GDP not released) Stalled Ribosome (EF-Tu-GDP not released) GTP Hydrolysis->Stalled Ribosome\n(EF-Tu-GDP not released) EF-Tu-GDP Release->EF-Tu-GTP + EF-Ts, GTP GE2270_A GE2270 A GE2270_A->EF-Tu-GTP Kirromycin Kirromycin Kirromycin->GTP Hydrolysis

Figure 1: Inhibition points of GE2270 A and kirromycin in the EF-Tu cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the activities of EF-Tu inhibitors like GE2270 A and kirromycin.

In Vitro Transcription-Translation (IVTT) Assay for Protein Synthesis Inhibition

This assay measures the overall inhibition of protein synthesis in a cell-free system. A reporter gene, such as luciferase, is transcribed and translated, and the resulting signal is measured. A decrease in the signal in the presence of an inhibitor indicates its potency.

Workflow:

IVTT_Workflow Start Start Prepare\nIVTT Mix Prepare IVTT Mix Start->Prepare\nIVTT Mix Add DNA\n(Luciferase Plasmid) Add DNA (Luciferase Plasmid) Prepare\nIVTT Mix->Add DNA\n(Luciferase Plasmid) Aliquot into\nAssay Plate Aliquot into Assay Plate Add DNA\n(Luciferase Plasmid)->Aliquot into\nAssay Plate Add Inhibitor\n(GE2270 A or Kirromycin) Add Inhibitor (GE2270 A or Kirromycin) Aliquot into\nAssay Plate->Add Inhibitor\n(GE2270 A or Kirromycin) Incubate\n(e.g., 37°C, 1-2 hours) Incubate (e.g., 37°C, 1-2 hours) Add Inhibitor\n(GE2270 A or Kirromycin)->Incubate\n(e.g., 37°C, 1-2 hours) Add Luciferase\nSubstrate Add Luciferase Substrate Incubate\n(e.g., 37°C, 1-2 hours)->Add Luciferase\nSubstrate Measure\nLuminescence Measure Luminescence Add Luciferase\nSubstrate->Measure\nLuminescence Calculate\nIC50 Calculate IC50 Measure\nLuminescence->Calculate\nIC50 End End Calculate\nIC50->End

Figure 2: General workflow for an in vitro transcription-translation assay.

Protocol Details:

  • Reaction Setup: Prepare a master mix containing the components of a commercial E. coli S30 IVTT kit, including the S30 extract, reaction buffer, and amino acid mix.

  • Template Addition: Add a plasmid DNA template encoding a reporter protein (e.g., firefly luciferase) to the master mix.

  • Inhibitor Addition: Aliquot the reaction mix into a 96-well plate. Add serial dilutions of GE2270 A, kirromycin, or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Signal Detection: Add a luciferase assay reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Nitrocellulose Filter-Binding Assay for EF-Tu Binding

This assay is used to determine the binding affinity of an inhibitor to EF-Tu. It relies on the principle that proteins bind to nitrocellulose filters, while unbound small molecules or radiolabeled ligands pass through.

Protocol Details:

  • Protein Immobilization (for competitive binding): Incubate purified EF-Tu in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NH₄Cl) on a nitrocellulose filter to allow for immobilization.

  • Binding Reaction: In a separate reaction, incubate a constant concentration of a radiolabeled ligand known to bind EF-Tu (e.g., [³H]GDP) with varying concentrations of the unlabeled inhibitor (GE2270 A or kirromycin).

  • Filtration: Pass the binding reaction mixtures through the EF-Tu-coated nitrocellulose filters under vacuum.

  • Washing: Wash the filters with cold binding buffer to remove unbound radiolabeled ligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the inhibitor concentration. The data can be used to calculate the inhibitor's binding affinity (Ki or Kd).[1][2]

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu, which can be affected by inhibitors.

Protocol Details:

  • Reaction Mixture: Prepare a reaction mixture containing purified EF-Tu, a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 50 mM KCl), and the inhibitor (GE2270 A or kirromycin) at various concentrations.

  • Initiation: Start the reaction by adding [γ-³²P]GTP.

  • Time-Course Sampling: At different time points, take aliquots of the reaction and quench the reaction (e.g., with perchloric acid).

  • Separation of Products: Separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-orthophosphate using a method such as charcoal binding or thin-layer chromatography.

  • Quantification: Measure the amount of released ³²P-orthophosphate using a scintillation counter.

  • Data Analysis: Plot the amount of GTP hydrolyzed over time to determine the reaction rate. Compare the rates in the presence and absence of the inhibitors to assess their effect on EF-Tu's GTPase activity. Kirromycin is known to induce GTPase activity of EF-Tu alone, while GE2270 A impairs the ribosome-stimulated GTPase activity.[2][3]

Conclusion

GE2270 A and kirromycin, while both targeting the essential bacterial elongation factor Tu, represent two distinct classes of inhibitors with different mechanisms of action. GE2270 A acts as a competitive inhibitor of aa-tRNA binding, while kirromycin functions as a molecular "glue," trapping EF-Tu on the ribosome. This comparative guide provides a foundation for researchers to understand the nuances of these compounds and to design experiments for the discovery and characterization of new EF-Tu inhibitors. The provided experimental protocols offer a starting point for the in-depth analysis of compound activity, contributing to the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

A Paradigm Shift in EPEC Treatment: Comparing the Anti-Virulence Agent A-83016F with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of escalating antibiotic resistance, the scientific community is increasingly exploring novel therapeutic strategies that deviate from traditional bactericidal or bacteriostatic mechanisms. This guide provides a comprehensive comparison of A-83016F, an aurodox (B605688) antibiotic with potent anti-virulence properties, against standard antibiotics used in the treatment of Enteropathogenic E. coli (EPEC) infections. This document is intended for researchers, scientists, and drug development professionals investigating new avenues for combating bacterial pathogenesis.

Executive Summary

Enteropathogenic E. coli (EPEC) remains a significant cause of infantile diarrhea worldwide. Standard treatment regimens, relying on antibiotics such as trimethoprim-sulfamethoxazole (TMP-SMZ), fluoroquinolones, and azithromycin, are increasingly threatened by the emergence of resistant strains. This compound, a member of the aurodox family of antibiotics, presents a promising alternative by targeting the virulence of EPEC rather than its viability. This guide will delve into the distinct mechanisms of action, comparative efficacy data where available, and the experimental protocols that underpin these findings.

Mechanism of Action: A Tale of Two Strategies

Standard antibiotics typically function by inhibiting essential bacterial processes, leading to cell death or cessation of growth. In contrast, this compound and its parent compound, aurodox, operate as an anti-virulence agent by specifically targeting the Type III Secretion System (T3SS) of EPEC.[1][2][3] The T3SS is a sophisticated molecular syringe used by EPEC to inject effector proteins into host intestinal cells, a critical step in the formation of "attaching and effacing" lesions that characterize EPEC infections.

Aurodox has been shown to downregulate the expression of the master regulator of the T3SS, Ler.[1][3] By inhibiting Ler, aurodox effectively disarms the bacteria, preventing them from causing disease without exerting strong selective pressure for resistance that is common with traditional antibiotics.

Signaling Pathway of EPEC Pathogenesis and Aurodox Inhibition

Caption: EPEC pathogenesis pathway and the inhibitory action of Aurodox on the master regulator Ler.

Comparative Data on Efficacy

Direct comparative studies of this compound's bactericidal activity against EPEC are lacking, primarily because its strength lies in its anti-virulence properties. The available data indicates weak activity of this compound against other bacterial species, which is consistent with the anti-virulence approach that does not aim to kill the bacteria. The focus of efficacy studies for aurodox has been on its ability to inhibit the T3SS and prevent pathogenesis.

Compound Class Mechanism of Action Typical MIC Range for E. coli Key Advantages Key Disadvantages
This compound (Aurodox) Aurodox AntibioticAnti-virulence: Inhibits T3SS by downregulating ler transcription.[1][3]Not established for EPEC; weak activity against other bacteria.Novel mechanism, lower potential for resistance, does not induce Shiga toxin expression.[1][3]Limited data on clinical efficacy, not bactericidal.
Trimethoprim-Sulfamethoxazole (TMP-SMZ) Dihydrofolate Reductase Inhibitor/SulfonamideInhibits folic acid synthesis.Variable, resistance is common.Broad-spectrum, cost-effective.High rates of resistance, potential for adverse effects.
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV.Variable, increasing resistance.Broad-spectrum, good oral bioavailability.Growing resistance, potential for serious side effects.
Azithromycin MacrolideInhibits protein synthesis by binding to the 50S ribosomal subunit.Generally low, but resistance can emerge.Effective, often used in children.Potential for gastrointestinal side effects.
Fosfomycin Phosphonic Acid DerivativeInhibits cell wall synthesis.Generally low.Broad-spectrum, including some resistant strains.Primarily used for urinary tract infections, data on EPEC is less extensive.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the direct antibacterial activity of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Culture: EPEC strains are grown overnight in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C.

  • Antibiotic Dilution: A serial two-fold dilution of the test compound (e.g., this compound, ciprofloxacin) is prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Type III Secretion System (T3SS) Reporter Assay

This protocol is used to assess the effect of a compound on the expression of the T3SS.

Objective: To quantify the transcriptional activity of the T3SS promoter in the presence of a test compound.

Methodology:

  • Reporter Strain Construction: An EPEC strain is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a T3SS promoter (e.g., the promoter of the ler gene).

  • Bacterial Culture and Treatment: The reporter strain is grown in a medium that induces T3SS expression. The culture is treated with various concentrations of the test compound (e.g., aurodox).

  • Reporter Gene Assay: After a defined incubation period, the activity of the reporter enzyme is measured using a suitable substrate and detection method (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase).

  • Data Analysis: The reporter activity in the treated samples is compared to that of an untreated control to determine the extent of T3SS inhibition.

Experimental Workflow for T3SS Inhibition Assay

T3SS_Inhibition_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Strain Engineer EPEC with T3SS Promoter-Reporter Fusion Culture Culture Reporter Strain in T3SS-Inducing Medium Strain->Culture Treatment Treat Culture with Test Compound (e.g., Aurodox) Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Measure Reporter Gene Activity Incubation->Assay Comparison Compare with Untreated Control Assay->Comparison Result Determine % T3SS Inhibition Comparison->Result

Caption: Workflow for assessing the inhibition of the Type III Secretion System in EPEC.

Conclusion

The rise of antibiotic resistance necessitates a shift in our approach to treating bacterial infections. This compound, as a representative of the aurodox family, exemplifies a promising anti-virulence strategy against EPEC. By disarming the pathogen's key virulence mechanism, the T3SS, it offers a potential therapeutic avenue that may circumvent the selective pressures that drive resistance to conventional antibiotics. While further research, particularly clinical trials, is required to fully elucidate its therapeutic potential, the study of this compound and similar compounds represents a critical frontier in the development of next-generation antibacterial agents. This guide underscores the importance of exploring such novel mechanisms to stay ahead in the ongoing battle against pathogenic bacteria.

References

A New Paradigm in EHEC Treatment: A Comparative Analysis of the T3SS Inhibitor Aurodox and Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of Enterohemorrhagic Escherichia coli (EHEC) infections, a critical challenge persists: the use of traditional antibiotics is often contraindicated due to the risk of inducing Shiga toxin release, which can lead to severe complications like Hemolytic Uremic Syndrome (HUS).[1][2][3][4][5][6] This has spurred the development of novel anti-virulence strategies that aim to disarm the pathogen rather than kill it. This guide provides a detailed comparison of a promising novel agent, the Type Three Secretion System (T3SS) inhibitor Aurodox, with traditional antibiotics such as fluoroquinolones (e.g., ciprofloxacin) and macrolides (e.g., azithromycin) for the management of EHEC.

Executive Summary

Traditional antibiotics, while effective at killing or inhibiting bacterial growth, can exacerbate EHEC infections by triggering the bacterial SOS response, leading to increased production and release of Shiga toxins.[4][7] In contrast, anti-virulence agents like Aurodox target the pathogen's ability to cause disease without exerting bactericidal pressure. Aurodox specifically inhibits the T3SS, a molecular syringe used by EHEC to inject virulence factors into host cells, thereby preventing colonization and pathogenesis.[8][9][10] This fundamental difference in mechanism offers a potentially safer and more effective therapeutic approach.

Data Presentation: Quantitative Comparison

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for Aurodox against EHEC are not yet available in published literature. However, its anti-virulence activity has been quantified. The available data for traditional antibiotics against EHEC are presented below.

Table 1: In Vitro Susceptibility of EHEC to Traditional Antibiotics

AntibioticSerotype(s)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Ciprofloxacin (B1669076)O157:H7, O104:H4≤0.06 - >1280.25>8[11][12][13][14]
Azithromycin (B1666446)O157, O26, O80, O111, etc.0.25 - >2563-46-8[15][16][17][18][19]

Table 2: Anti-Virulence Activity of Aurodox against EHEC

CompoundTargetActivityEffective ConcentrationReference
AurodoxType Three Secretion System (T3SS)Inhibition of T3SS-mediated effector protein secretionIC₅₀ = 1.5 µg/mL[10]

Mechanism of Action: A Tale of Two Strategies

Traditional Antibiotics: A Double-Edged Sword

Traditional antibiotics primarily function by targeting essential bacterial processes, leading to cell death (bactericidal) or inhibition of growth (bacteriostatic).[20]

  • Fluoroquinolones (e.g., Ciprofloxacin): These agents inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This disruption of DNA synthesis ultimately leads to bacterial cell death. However, this DNA damage can trigger the SOS response in EHEC, which in turn induces the lytic cycle of Shiga toxin-encoding bacteriophages, leading to increased toxin production.[7]

  • Macrolides (e.g., Azithromycin): This class of antibiotics binds to the 50S ribosomal subunit, inhibiting protein synthesis. While some studies suggest that protein synthesis inhibitors may be less likely to induce Shiga toxin production compared to DNA damaging agents, the risk is not entirely eliminated, and their use remains controversial.[4]

Aurodox: Disarming the Pathogen

Aurodox represents a paradigm shift by targeting a key virulence factor, the T3SS, rather than bacterial viability.[8][9][10] The T3SS is a complex molecular machinery that EHEC uses to inject effector proteins directly into the cytoplasm of host intestinal epithelial cells.[21][22][23][24][25][26] These effectors manipulate host cell signaling pathways to facilitate bacterial attachment, colonization, and the formation of characteristic "attaching and effacing" lesions.

By inhibiting the T3SS, Aurodox prevents the translocation of these effector proteins, thereby blocking the initial steps of pathogenesis.[9][10] Importantly, this anti-virulence mechanism does not kill the bacteria and is therefore less likely to induce Shiga toxin release or promote the development of antibiotic resistance.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

G cluster_0 Traditional Antibiotics (e.g., Ciprofloxacin) EHEC EHEC Bacterium SOS SOS Response EHEC->SOS DNA Damage Cipro Ciprofloxacin DNAGyrase DNA Gyrase / Topoisomerase IV Cipro->DNAGyrase Inhibits CellDeath Bacterial Cell Death DNAGyrase->CellDeath Leads to StxPhage Shiga Toxin (Stx) Phage Induction SOS->StxPhage StxRelease Increased Stx Release StxPhage->StxRelease

Fig. 1: Mechanism of Ciprofloxacin on EHEC

G cluster_1 Aurodox (T3SS Inhibitor) EHEC EHEC Bacterium T3SS Type III Secretion System (T3SS) EHEC->T3SS Aurodox Aurodox Aurodox->T3SS Inhibits Effectors Effector Proteins T3SS->Effectors Secretes NoPathogenesis Inhibition of Pathogenesis T3SS->NoPathogenesis Inhibition leads to HostCell Host Cell Effectors->HostCell Injects into

Fig. 2: Mechanism of Aurodox on EHEC

G cluster_2 Experimental Workflow: In Vivo Mouse Model Mouse Gnotobiotic or Streptomycin-treated Mouse EHEC_Inoc Oral Inoculation with EHEC Mouse->EHEC_Inoc Treatment Treatment Group (e.g., Aurodox) EHEC_Inoc->Treatment Control Control Group (Vehicle) EHEC_Inoc->Control Monitoring Monitoring (Weight loss, Survival) Treatment->Monitoring Control->Monitoring Analysis Analysis (Bacterial load, Toxin levels, Histopathology) Monitoring->Analysis

Fig. 3: In Vivo EHEC Infection Model Workflow

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: Broth microdilution is a standard method.

    • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized suspension of the EHEC strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[12][13]

2. In Vivo Murine Model of EHEC Infection

  • Objective: To evaluate the efficacy of a therapeutic agent in a living organism.

  • Method: A streptomycin-treated mouse model is commonly used to facilitate EHEC colonization.

    • Provide mice with drinking water containing streptomycin (B1217042) for 24-48 hours to reduce commensal gut bacteria.

    • Orally inoculate the mice with a defined dose of the EHEC strain (e.g., 10⁸-10¹⁰ CFU).

    • Administer the therapeutic agent (e.g., Aurodox) or a vehicle control to different groups of mice at specified time points post-infection.

    • Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and mortality.

    • At the end of the experiment, collect fecal samples to determine bacterial shedding and colon and kidney tissues for histopathological analysis and measurement of Shiga toxin levels.[27][28][29][30][31]

Conclusion

The emergence of anti-virulence therapies like the T3SS inhibitor Aurodox offers a promising alternative to traditional antibiotics for the treatment of EHEC infections. By targeting the pathogen's ability to cause disease rather than its viability, such agents can potentially mitigate the risk of Shiga toxin-induced complications. While further research, including direct comparative clinical trials, is necessary, the distinct mechanisms of action and the preclinical data for T3SS inhibitors suggest a significant advancement in the fight against this challenging pathogen. This shift in therapeutic strategy holds the potential to improve patient outcomes and address the growing concern of antimicrobial resistance.

References

A Comparative Guide to the Validation of Specific Type III Secretion System (T3SS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Type III Secretion System (T3SS) is a sophisticated nanomachine utilized by numerous Gram-negative bacteria to inject virulence factors, known as effector proteins, directly into the cytoplasm of host cells.[1][2] This system is critical for the pathogenicity of many bacteria, including species of Pseudomonas, Salmonella, Yersinia, and Chlamydia. By disabling the host's cellular processes and immune responses, the T3SS facilitates bacterial colonization and disease progression. Consequently, the T3SS has emerged as a prime target for the development of novel anti-virulence therapies. These therapies aim to disarm bacteria rather than kill them, which may reduce the selective pressure for the development of antibiotic resistance.[2][3]

This guide provides a comparative overview of the validation of specific T3SS inhibitors. As no publicly available information could be found for a compound designated "A-83016F," this document will instead focus on a selection of well-characterized T3SS inhibitors from different chemical classes: the phenoxyacetamide MBX 1641 , the Salicylidene Acylhydrazide (SAH) class of compounds, and the natural product Aurodox . The guide will present their mechanisms of action, supporting experimental data, and detailed protocols for their validation.

Comparative Analysis of T3SS Inhibitors

The validation of a T3SS inhibitor requires a multi-faceted approach to determine its potency, specificity, and mechanism of action. The following table summarizes the key characteristics of MBX 1641, Salicylidene Acylhydrazides, and Aurodox, based on published experimental data.

FeatureMBX 1641Salicylidene Acylhydrazides (SAH)Aurodox
Compound Class PhenoxyacetamideSalicylidene AcylhydrazidePolyketide Natural Product
Proposed Mechanism of Action Blocks the T3SS-mediated secretion and translocation of effector proteins.[4][5]Varies by compound; some inhibit T3SS gene transcription (e.g., INP0341), while others may target the T3SS ATPase (e.g., INP1750).[6][7]Downregulates the expression of the master T3SS regulator, Ler, in EPEC and EHEC.[8][9]
Primary Target Pathogens Pseudomonas aeruginosa, Yersinia pestis, Chlamydia spp.[4][5]Broad-spectrum, including Yersinia, Salmonella, Shigella, Chlamydia, and P. aeruginosa.[10][11]Enteropathogenic E. coli (EPEC), Enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[3][8][12]
Potency (IC50) ~15 µM for inhibition of ExoS secretion in P. aeruginosa.[4]Varies significantly between derivatives and target organisms.1.5 µg/mL for inhibition of T3SS-mediated hemolysis by EPEC.[3][10]
Specificity & Cytotoxicity Minimal cytotoxicity with a CC50 of 102 µM in HeLa cells.[13] Does not affect bacterial growth or Type II secretion.[4]Generally low toxicity towards mammalian cells and no effect on bacterial growth at active concentrations.[11]No effect on bacterial growth in liquid media. Specifically inhibits secretion of T3SS proteins without affecting housekeeping proteins like GroEL.[3]
In Vivo Efficacy Shown to protect against P. aeruginosa abscess formation in a murine model.[14]Not detailed in the provided search results.Administration allowed mice to survive a lethal dose of C. rodentium.[3]

Experimental Protocols for T3SS Inhibitor Validation

The validation of a potential T3SS inhibitor involves a series of assays to confirm its activity and characterize its mode of action. Below are detailed protocols for key experiments.

T3SS Effector Secretion Assay

This assay directly measures the ability of a compound to inhibit the secretion of T3SS effector proteins from the bacterium into the culture medium.

  • Objective: To determine if the test compound inhibits the secretion of T3SS effector proteins.

  • Principle: T3SS-inducing conditions (e.g., low calcium for Yersinia, contact with Congo red for Shigella) are used to stimulate secretion.[1][15] Secreted proteins in the culture supernatant are then precipitated, separated by SDS-PAGE, and visualized.

  • Methodology:

    • Bacterial Culture: Grow the bacterial strain overnight in a suitable medium (e.g., 2xYT for Yersinia). Subculture the bacteria in a T3SS-inducing medium (e.g., low calcium medium) to an OD600 of ~0.2.[1]

    • Inhibitor Treatment: Add the test compound at various concentrations (and a vehicle control, e.g., DMSO) to the cultures.

    • Induction: Incubate the cultures under inducing conditions (e.g., shift temperature from 26°C to 37°C for Yersinia) for 2-3 hours.[1][15]

    • Protein Precipitation: Centrifuge the cultures to pellet the bacteria. Transfer the supernatant to a new tube and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 10%.[15] Incubate on ice or at -20°C.

    • Protein Analysis: Centrifuge to pellet the precipitated proteins. Wash the pellet with ice-cold acetone (B3395972) and air dry.[15] Resuspend the pellet in SDS-PAGE sample buffer.

    • Visualization: Separate the proteins by SDS-PAGE and visualize by Coomassie blue staining or perform a Western blot using antibodies against specific effector proteins (e.g., ExoS for P. aeruginosa).[4] A reduction in the bands corresponding to T3SS effectors in the inhibitor-treated samples indicates successful inhibition.

Effector Translocation Assay (β-Lactamase Reporter)

This assay determines if the inhibitor can block the translocation of effector proteins from the bacteria directly into the host cell cytoplasm.

  • Objective: To quantify the inhibition of effector protein translocation into host cells.

  • Principle: An effector protein is fused to a reporter enzyme, such as β-lactamase (Bla).[16] Host cells are loaded with a FRET-based substrate (e.g., CCF2/AM) that fluoresces green. If the effector-Bla fusion is successfully translocated into the host cell, it will cleave the substrate, disrupting FRET and causing the cell to fluoresce blue.

  • Methodology:

    • Cell Culture: Seed mammalian host cells (e.g., HeLa or CHO cells) in a multi-well plate and grow to an appropriate confluence.[1][16]

    • Bacterial Infection: Grow the bacterial strain expressing the effector-Bla fusion protein. Infect the host cells with the bacteria at a defined multiplicity of infection (MOI) in the presence of varying concentrations of the inhibitor or vehicle control.

    • Substrate Loading: After an incubation period to allow for translocation, wash the cells and load them with the CCF2/AM substrate according to the manufacturer's instructions.

    • Analysis: Measure the fluorescence emission at both wavelengths (blue and green) using a fluorescence microscope or plate reader. A decrease in the blue/green fluorescence ratio in inhibitor-treated wells indicates inhibition of translocation.[16]

Cytotoxicity Assay (LDH Release)

This assay assesses the ability of a T3SS inhibitor to protect host cells from T3SS-mediated cytotoxicity.

  • Objective: To measure the protective effect of the inhibitor against T3SS-induced host cell death.

  • Principle: Many T3SS effectors are cytotoxic, leading to the rupture of the host cell membrane and the release of cytoplasmic components like lactate (B86563) dehydrogenase (LDH). The amount of LDH released into the culture medium is proportional to the level of cell death and can be quantified using a colorimetric assay.[17]

  • Methodology:

    • Cell Seeding: Seed host cells (e.g., A549 or CHO cells) in a 96-well plate and grow overnight.[17]

    • Infection and Treatment: Infect the cells with a cytotoxic T3SS-expressing bacterial strain at a specific MOI. Simultaneously, treat the wells with different concentrations of the T3SS inhibitor or a vehicle control. Include uninfected cells and cells lysed with a detergent as negative and positive controls for LDH release, respectively.[17][18]

    • LDH Measurement: After an incubation period (e.g., 4 hours), centrifuge the plate to pellet any cells and bacteria. Transfer an aliquot of the supernatant to a new plate.

    • Data Analysis: Add the LDH assay reagent (e.g., from a CytoTox 96 kit) and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[17] Calculate the percentage of cytotoxicity for each condition relative to the positive control. A dose-dependent decrease in cytotoxicity in the presence of the inhibitor demonstrates its protective effect.

Visualizations: Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

T3SS_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell cluster_inhibitors Inhibitor Action Bacterial Cytoplasm Bacterial Cytoplasm T3SS Apparatus T3SS Apparatus Host Cytoplasm Host Cytoplasm T3SS Apparatus->Host Cytoplasm Translocation Effector Proteins Effector Proteins Effector Proteins->T3SS Apparatus Secretion Gene Expression Gene Expression Gene Expression->T3SS Apparatus Assembly Gene Expression->Effector Proteins Synthesis Aurodox Aurodox Aurodox->Gene Expression Inhibits Ler SAH_transcription SAH (e.g., INP0341) SAH_transcription->Gene Expression Inhibits transcription SAH_ATPase SAH (e.g., INP1750) SAH_ATPase->T3SS Apparatus Targets ATPase MBX1641 MBX 1641 MBX1641->T3SS Apparatus Blocks secretion

Caption: Mechanism of T3SS and points of inhibitor action.

T3SS_Validation_Workflow cluster_primary_assays Primary Validation cluster_secondary_assays Specificity & MoA start Putative T3SS Inhibitor secretion T3SS Secretion Assay (SDS-PAGE / Western) start->secretion translocation Effector Translocation Assay (Reporter Fusion) start->translocation cytotoxicity Cytotoxicity Assay (LDH Release) start->cytotoxicity growth_assay Bacterial Growth Inhibition Assay secretion->growth_assay other_secretion Other Secretion System (e.g., T2SS) Assay translocation->other_secretion transcription_assay Transcriptional Reporter Assay cytotoxicity->transcription_assay validated Validated T3SS Inhibitor growth_assay->validated other_secretion->validated transcription_assay->validated

Caption: Experimental workflow for T3SS inhibitor validation.

References

A Comparative Analysis of A-83016F and Other Natural Product Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural product antibiotic A-83016F with other notable antibiotics from natural sources. The objective is to offer a comprehensive overview of its performance, supported by available experimental data, to aid in research and drug development endeavors.

Introduction to this compound

This compound is a member of the aurodox (B605688) family of antibiotics, which fall under the broader class of elfamycins.[1] It is an unusual polyene isolated from an unidentified actinomycete, first reported in 1992.[2] Structurally, this compound is related to the phenelfamycins.[2] Like other elfamycins, its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[3]

Mechanism of Action: Targeting Elongation Factor-Tu

The antibacterial activity of this compound and other elfamycins stems from their ability to bind to and inhibit the function of elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis. EF-Tu is responsible for delivering aminoacyl-tRNA to the ribosome. By binding to EF-Tu, elfamycins like aurodox lock the factor in its active conformation, even after GTP hydrolysis. This prevents the release of EF-Tu from the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.

Below is a diagram illustrating the mechanism of action of this compound.

cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP Forms ternary complex Ribosome Ribosome EF-Tu-GTP->Ribosome Delivers tRNA Stalled Ribosome Stalled Ribosome EF-Tu-GTP->Stalled Ribosome Prevents EF-Tu release after GTP hydrolysis EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP hydrolysis & release EF-Tu-GDP->EF-Tu-GTP Guanine nucleotide exchange This compound This compound This compound->EF-Tu-GTP Binds to EF-Tu

Mechanism of action of this compound.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other natural product antibiotics against a selection of bacterial strains. It is important to note that this compound has been reported to exhibit weak activity against several bacterial species.[1]

AntibioticClassStreptococcus pneumoniaeStreptococcus pyogenesHaemophilus influenzaeNeisseria gonorrhoeaeStaphylococcus aureus
This compound Elfamycin (Aurodox)16 µg/mL[1]32 µg/mL[1]64 µg/mL[1]--
Phenelfamycin B Elfamycin---~1 µg/mL[4]-
Erythromycin Macrolide0.03–0.125 µg/mL---≤0.25–1 µg/ml
Vancomycin Glycopeptide----0.25–2 µg/mL[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antibiotic. The Broth Microdilution Method is a standard procedure used for this purpose.

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • Antibiotics: Stock solutions of the test antibiotics prepared at a known concentration.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are preferred.

2. Inoculum Preparation:

  • Aseptically pick several colonies from a fresh agar (B569324) plate and suspend them in saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • Dispense the growth medium into all wells of the 96-well plate.
  • Add a specific volume of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution by transferring a portion of the solution to the subsequent wells. This creates a range of decreasing antibiotic concentrations.

4. Inoculation:

  • Add the prepared bacterial inoculum to each well containing the serially diluted antibiotic.
  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Below is a workflow diagram for the Broth Microdilution MIC Assay.

A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with the bacterial suspension A->C B Prepare serial dilutions of antibiotics in a 96-well plate B->C D Incubate the plate at 37°C for 16-20 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine the MIC: lowest concentration with no visible growth E->F

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound, an elfamycin antibiotic, demonstrates a clear mechanism of action by targeting bacterial EF-Tu. However, based on the available data, its antibacterial potency appears to be modest when compared to other established natural product antibiotics against the tested strains. The provided data and protocols serve as a valuable resource for researchers interested in the further exploration and potential development of this compound or related compounds in the ongoing search for novel antimicrobial agents.

References

Comparative Efficacy of Ciprofloxacin and Caffeine against Enteropathogenic E. coli (EPEC)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of the widely-used antibiotic, ciprofloxacin (B1669076), and the readily available xanthine (B1682287) alkaloid, caffeine (B1668208), against Enteropathogenic Escherichia coli (EPEC). EPEC is a leading cause of infantile diarrhea worldwide, and understanding the activity of different compounds against it is crucial for developing effective therapeutic strategies. This document summarizes quantitative data, details experimental protocols, and visualizes key mechanisms and workflows to support research and development in this area.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the reported MIC values for ciprofloxacin and caffeine against various E. coli strains, including pathogenic variants. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.

CompoundE. coli Strain(s)MIC RangeReference
Ciprofloxacin Susceptible E. coli≤ 1 µg/mL[1]
E. coli with reduced susceptibility0.12 - 1 µg/mL[1]
Resistant E. coli≥ 4 µg/mL[1]
Caffeine Uropathogenic E. coli (UPEC) CFT07312 mM (2330 µg/mL)[2]
E. coli K12 MG165516 mM (3107 µg/mL)[2]
Various clinical isolates67.19 - 268.75 µg/mL[3]

Mechanisms of Action

The antibacterial mechanisms of ciprofloxacin and caffeine are distinct, targeting different cellular processes in E. coli.

Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] By binding to these enzymes, ciprofloxacin traps them on the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome.[4][5] This damage blocks DNA replication and transcription, ultimately resulting in bacterial cell death.[6]

G Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication inhibition Topoisomerase_IV->DNA_Replication inhibition DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Fig 1. Ciprofloxacin's Mechanism of Action.

Caffeine: The antibacterial activity of caffeine against E. coli is multifaceted and appears to involve the disruption of DNA repair mechanisms.[7][8] One of the key pathways affected is the SOS response, a global response to DNA damage in bacteria.[7][8] Caffeine has been shown to interfere with components of this pathway, such as RecA and UmuC, which are crucial for repairing damaged DNA.[7][8] By inhibiting these repair processes, caffeine can enhance the lethal effects of DNA damage and impede bacterial survival.[7][8]

G Caffeine Caffeine SOS_Response SOS Response Pathway (recA, umuC, uvrA) Caffeine->SOS_Response inhibits DNA_Damage DNA Damage DNA_Damage->SOS_Response induces DNA_Repair DNA Repair SOS_Response->DNA_Repair Growth_Inhibition Bacterial Growth Inhibition DNA_Repair->Growth_Inhibition failure leads to

Fig 2. Caffeine's Interference with DNA Repair.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against E. coli using the broth microdilution method, based on established protocols.[9][10][11]

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the EPEC strain on a suitable agar (B569324) medium (e.g., MacConkey agar).

  • Antimicrobial Stock Solutions: Prepare stock solutions of ciprofloxacin and caffeine in an appropriate solvent and sterilize by filtration.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • From the overnight culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • Add 100 µL of CAMHB to all wells of the 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well in the dilution series.

  • Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Incubation and Interpretation:

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-Well Plate with Bacteria & Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

Fig 3. Broth Microdilution MIC Assay Workflow.

Conclusion

Ciprofloxacin exhibits high potency against susceptible strains of E. coli, including EPEC, with a well-defined mechanism of action. However, the emergence of resistance is a significant clinical concern. Caffeine demonstrates in vitro antibacterial activity against E. coli, although at significantly higher concentrations than ciprofloxacin. Its mechanism of interfering with DNA repair pathways is a subject of ongoing research and may offer potential for synergistic applications with other antimicrobial agents. The provided data and protocols serve as a valuable resource for researchers investigating novel therapeutic approaches against EPEC. Further studies are warranted to explore the clinical relevance of caffeine's antibacterial properties and its potential role in combination therapies.

References

A-83016F vs. Azithromycin for Enterohemorrhagic E. coli: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A-83016F, a polyene antibiotic, is not a viable candidate for the treatment of Enterohemorrhagic E. coli (EHEC) infections due to its narrow spectrum of activity, which is primarily directed against Gram-positive bacteria. In contrast, azithromycin (B1666446), a macrolide antibiotic, exhibits in vitro activity against EHEC. However, its clinical use in this context is a subject of ongoing debate due to the potential risks associated with antibiotic use in Shiga toxin-producing E. coli infections.

This guide provides a detailed comparison of this compound and azithromycin, focusing on their applicability for treating EHEC infections, supported by available experimental data and an overview of the underlying mechanisms.

Section 1: Overview of this compound

This compound is a polyene antibiotic with established activity against Gram-positive bacteria. Current scientific literature does not support its efficacy against Gram-negative organisms such as E. coli. Therefore, this compound is not considered a therapeutic option for EHEC infections.

Section 2: Azithromycin and its Interaction with EHEC

Azithromycin is a broad-spectrum macrolide antibiotic that inhibits bacterial protein synthesis. It has been investigated as a potential treatment for EHEC infections, with studies showing varied results regarding its safety and efficacy.

Mechanism of Action of Azithromycin

Azithromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with protein synthesis.[1][2][3][4][5] This action inhibits the translocation of peptides, leading to a bacteriostatic effect.

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis (Blocked) ribosome->protein Inhibition mrna mRNA mrna->ribosome Translation azithromycin Azithromycin azithromycin->ribosome Binds to 23S rRNA

Caption: Mechanism of action of azithromycin.

In Vitro Susceptibility of EHEC to Azithromycin

Studies have determined the Minimum Inhibitory Concentrations (MICs) of azithromycin against various EHEC isolates. The data indicates that while azithromycin has activity, the susceptibility can vary.

EHEC Strain(s)Number of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Various EHEC5080.25 - 163-[6]
STEC1,7150.5 - >25646[7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Effect of Azithromycin on Shiga Toxin (Stx) Production

A primary concern with antibiotic treatment of EHEC is the potential to induce the production and release of Shiga toxin, which can increase the risk of developing Hemolytic Uremic Syndrome (HUS). Unlike some other antibiotics, such as fluoroquinolones, azithromycin has been shown in some studies to not induce, and in some cases, even decrease Shiga toxin production in vitro.[7][8][9][10]

AntibioticEffect on Stx-harboring Phage InductionEffect on Stx₂ TranscriptionEffect on Stx₂ ProductionReference
Azithromycin No induction / DecreaseInsignificant effect / DecreaseDecrease[8][9]
Ciprofloxacin Significant increaseSignificant increaseSignificant increase[8]
Meropenem No inductionInsignificant effectDecrease[8]
Rifaximin No inductionInsignificant effectDecrease[8]
Clinical Considerations and the Risk of Hemolytic Uremic Syndrome (HUS)

The use of antibiotics in EHEC-infected patients remains controversial. While some studies suggest that antibiotics may increase the risk of HUS, others indicate that certain antibiotics, like azithromycin, might be safer and could reduce the duration of bacterial shedding.[11][12] However, there are also reports associating azithromycin use with the development of HUS in some cases.[13][14] Therefore, the decision to use azithromycin should be made with caution and on a case-by-case basis.

Section 3: Pathogenesis of EHEC and Shiga Toxin Action

EHEC infection leads to the release of Shiga toxins (Stx1 and Stx2), which are the primary virulence factors responsible for the severe complications of the disease.

cluster_host Host Cell (e.g., Endothelial Cell) gb3 Gb3 Receptor endocytosis Endocytosis gb3->endocytosis ribosome_inactivation Ribosome Inactivation (28S rRNA cleavage) endocytosis->ribosome_inactivation protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome_inactivation->protein_synthesis_inhibition apoptosis Apoptosis protein_synthesis_inhibition->apoptosis stx Shiga Toxin (Stx) stx->gb3 Binds to

Caption: Pathogenesis of Shiga toxin in host cells.

Section 4: Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of azithromycin against EHEC isolates is typically determined using the broth microdilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol Outline:

  • Prepare a standardized inoculum of the EHEC strain to be tested.

  • Serially dilute azithromycin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of azithromycin that completely inhibits visible bacterial growth.

Shiga Toxin Production Assay

The effect of antibiotics on Shiga toxin production can be assessed using various methods, including enzyme-linked immunosorbent assay (ELISA) or Vero cell cytotoxicity assays.

Protocol Outline (ELISA):

  • Culture EHEC strains in the presence of sub-inhibitory concentrations of the antibiotic being tested.

  • Collect the culture supernatants at different time points.

  • Coat a microtiter plate with antibodies specific to Shiga toxin.

  • Add the culture supernatants to the wells and incubate.

  • Add a secondary antibody conjugated to an enzyme and a substrate to produce a colorimetric reaction.

  • Measure the absorbance to quantify the amount of Shiga toxin produced.

Conclusion

Based on current evidence, This compound is not a suitable candidate for the treatment of EHEC infections due to its lack of activity against Gram-negative bacteria. Azithromycin demonstrates in vitro activity against EHEC and, unlike some other antibiotics, does not appear to induce Shiga toxin production. However, its clinical use remains a complex issue with conflicting data regarding its role in the development of HUS. Further research and well-controlled clinical trials are necessary to definitively establish the safety and efficacy of azithromycin in the management of EHEC infections. Researchers and drug development professionals should focus on agents with a demonstrated spectrum of activity against EHEC and a favorable profile regarding toxin induction.

References

A-83016F: A Targeted Inhibitor of Type III Secretion Systems with Phylogenetic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity of A-83016F, a potent derivative of the antibiotic aurodox (B605688), with a focus on its inhibitory effects on various bacterial Type III Secretion Systems (T3SS).

This compound, a methylated analogue of aurodox, has emerged as a significant inhibitor of the T3SS in several Gram-negative pathogens.[1][2] This anti-virulence activity is of particular interest as it targets the machinery responsible for injecting effector proteins into host cells, a key step in the pathogenesis of many bacterial infections. Notably, this T3SS inhibitory function is conferred by the methylation of the pyridone group of aurodox, highlighting the specific structure-activity relationship.[1][2]

Comparative Inhibitory Activity Against Type III Secretion Systems

While this compound's parent compound, aurodox, was initially identified as an antibiotic that binds to the elongation factor Tu (EF-Tu), its more potent role as a T3SS inhibitor has been a recent focus of research.[1][3] Studies have demonstrated that aurodox, and by extension this compound, selectively inhibits the T3SS in a range of pathogenic bacteria. The mechanism of this inhibition is not a direct binding to the secretion apparatus but rather a downregulation of master virulence regulators.[4]

The following table summarizes the known inhibitory activity of aurodox/A-83016F against the T3SS of various Gram-negative pathogens.

Pathogen SpeciesSecretion System TargetedEfficacyMechanism of Action
Enterohemorrhagic E. coli (EHEC)LEE-encoded T3SSEffectiveDownregulation of the master virulence regulator, Ler.[4]
Enteropathogenic E. coli (EPEC)LEE-encoded T3SSEffectiveDownregulation of the master virulence regulator, Ler.[4]
Citrobacter rodentiumLEE-encoded T3SSEffectiveDownregulation of the master virulence regulator, Ler.[4]
Salmonella TyphimuriumSPI-2 T3SSEffectiveSelective blockage of SPI-2 T3SS expression.[5][6]
Yersinia pseudotuberculosisYsc T3SSEffectiveInhibitory effects on T3SS.[5][6]
Vibrio parahaemolyticusT3SSEffectiveInhibitory effects on T3SS.[5][6]
Salmonella TyphimuriumSPI-1 T3SSNot effectiveThe SPI-1 system was not inhibited by aurodox.[6]

Cross-Reactivity with Other Bacterial Secretion Systems

Currently, there is a lack of published experimental data detailing the cross-reactivity of this compound or aurodox with other major bacterial secretion systems, such as Type I, II, IV, V, or VI secretion systems. The available research has concentrated on its effects on the T3SS of various pathogens. This suggests a high degree of selectivity for the T3SS, particularly those belonging to the SPI-2 and Ysc phylotypes.[5] The absence of evidence for broad-spectrum activity against other secretion systems is a critical consideration for its potential development as a targeted anti-virulence therapeutic.

Experimental Protocols

The following outlines a general methodology for assessing the cross-reactivity of this compound against various bacterial secretion systems, based on common experimental practices in the field.

Secretion System Activity Assays:
  • Objective: To determine the effect of this compound on the function of different bacterial secretion systems.

  • General Protocol:

    • Culture bacterial strains known to possess specific and well-characterized secretion systems (e.g., Type I, II, III, IV, V, VI) in appropriate growth media to induce the expression of the respective secretion systems.

    • Treat the bacterial cultures with a range of concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel.

    • After a defined incubation period, separate the bacterial cells from the culture supernatant by centrifugation.

    • Precipitate the proteins from the supernatant (e.g., using trichloroacetic acid) to concentrate the secreted effector proteins.

    • Analyze the secreted protein profiles using SDS-PAGE and Coomassie blue staining or silver staining.

    • Identify specific secreted effector proteins using techniques such as Western blotting with specific antibodies or mass spectrometry.

    • A reduction in the amount of secreted effector proteins in the presence of this compound, without a significant impact on bacterial growth, would indicate inhibition of the secretion system.

Reporter Gene Assays:
  • Objective: To assess the effect of this compound on the expression of genes encoding components of different secretion systems.

  • General Protocol:

    • Construct reporter fusions by cloning the promoter regions of key secretion system genes (or their regulators) upstream of a reporter gene (e.g., lacZ, gfp, lux) in a suitable plasmid.

    • Introduce these reporter plasmids into the respective bacterial strains.

    • Grow the reporter strains in the presence of varying concentrations of this compound and a vehicle control.

    • Measure the reporter activity at different time points using appropriate methods (e.g., β-galactosidase assay for lacZ, fluorescence measurement for gfp, luminescence measurement for lux).

    • A decrease in reporter activity would suggest that this compound inhibits the transcription of the targeted secretion system genes.

Visualizing the Selectivity of this compound

The following diagrams illustrate the known interactions of this compound with bacterial secretion systems and a generalized workflow for testing its cross-reactivity.

cluster_A83016F This compound cluster_T3SS Type III Secretion Systems cluster_OtherSS Other Secretion Systems A83016F This compound T3SS_EHEC EHEC/EPEC (LEE) A83016F->T3SS_EHEC Inhibits T3SS_Salmonella_SPI2 S. Typhimurium (SPI-2) A83016F->T3SS_Salmonella_SPI2 Inhibits T3SS_Yersinia Y. pseudotuberculosis (Ysc) A83016F->T3SS_Yersinia Inhibits T3SS_Vibrio V. parahaemolyticus A83016F->T3SS_Vibrio Inhibits T3SS_Salmonella_SPI1 S. Typhimurium (SPI-1) A83016F->T3SS_Salmonella_SPI1 No Effect T1SS Type I (T1SS) A83016F->T1SS No Data Available T2SS Type II (T2SS) A83016F->T2SS No Data Available T4SS Type IV (T4SS) A83016F->T4SS No Data Available T5SS Type V (T5SS) A83016F->T5SS No Data Available T6SS Type VI (T6SS) A83016F->T6SS No Data Available

Figure 1. Logical relationship of this compound's interaction with bacterial secretion systems.

Start Select Bacterial Strains (T1SS to T6SS) Culture Induce Secretion System Expression Start->Culture Treat Treat with this compound (Dose-Response) Culture->Treat Reporter_Assay Reporter Gene Assay (Promoter Fusion) Culture->Reporter_Assay Incubate Incubate Treat->Incubate Separate Separate Supernatant and Cells Incubate->Separate Analyze_Supernatant Analyze Secreted Proteins (SDS-PAGE, Western Blot, MS) Separate->Analyze_Supernatant Analyze_Cells Assess Cell Viability (Growth Curve) Separate->Analyze_Cells Conclusion Determine Cross-Reactivity Profile Analyze_Supernatant->Conclusion Analyze_Cells->Conclusion Reporter_Assay->Treat

Figure 2. Experimental workflow for assessing the cross-reactivity of this compound.

References

A-83016F: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A-83016F, also known as A-83-01, is a potent small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1] This guide provides a comparative overview of the reported in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies, to aid researchers in drug development and scientific investigation.

In Vitro Efficacy of this compound

This compound has demonstrated significant potency in various in vitro assays, primarily focused on its ability to inhibit TGF-β signaling. The following table summarizes the key quantitative data from these studies.

ParameterCell LineValueReference
IC50 (ALK5) -12 nM[1]
IC50 (ALK4) -45 nM[1]
IC50 (ALK7) -7.5 nM[1]
Inhibition of TGF-β-induced Smad2 Phosphorylation HaCaT cellsComplete inhibition at 1 µM[2]
Prevention of TGF-β-induced Growth Inhibition Mv1Lu cellsComplete prevention at 1 µM[2]
Inhibition of TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT) NMuMG cellsInhibition of morphological changes at 1 µM[2]

In Vivo Efficacy of this compound

Publicly available in vivo efficacy data for this compound in cancer models is limited. However, studies in other disease models have demonstrated its biological activity in a whole-animal setting.

Disease ModelAnimal ModelDosing RegimenKey FindingsReference
Myocardial Infarction 8–10 week old Nkx2.5 enhancer-eGFP transgenic mice10 mg/kg, intraperitoneal (IP) administration- Significantly increased number of Nkx2.5+ cardiomyoblasts- Improved ventricular elastance and stroke work[1][3]

Experimental Protocols

In Vitro Assays

Inhibition of Smad2 Phosphorylation:

  • Cell Culture: HaCaT cells were cultured in appropriate media.

  • Treatment: Cells were pre-treated with 1 µM this compound for 30 minutes.

  • Stimulation: TGF-β (1 ng/mL) was added to the culture for 1 hour to induce Smad2 phosphorylation.

  • Analysis: Cell lysates were subjected to immunoblotting using antibodies specific for phospho-Smad2 and total Smad2/3 to determine the extent of inhibition.[2]

TGF-β-Induced Growth Inhibition Assay:

  • Cell Seeding: Mv1Lu cells were seeded in 24-well plates at a density of 2.5 × 10^4 cells/well.

  • Treatment: The following day, cells were pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: TGF-β (1 ng/mL) was added to the culture.

  • Cell Counting: Cell numbers were counted after 24, 48, and 72 hours of incubation to assess the effect on cell proliferation.[1]

Epithelial-to-Mesenchymal Transition (EMT) Assay:

  • Cell Seeding: NMuMG cells were seeded in 6-well plates.

  • Treatment: Cells were stimulated with TGF-β (3 ng/mL) in the presence or absence of 1 µM this compound.

  • Morphological Analysis: Cell morphology was observed microscopically after 48 hours to detect the transition from a cuboidal epithelial to an elongated fibroblastic phenotype.[2]

In Vivo Studies

Myocardial Infarction Model:

  • Animal Model: 8–10 week old Nkx2.5 enhancer-eGFP transgenic mice were used.

  • Surgical Procedure: Myocardial infarction was induced in the mice.

  • Drug Administration: this compound was administered intraperitoneally at a dose of 10 mg/kg.

  • Efficacy Evaluation: The number of Nkx2.5+ cardiomyoblasts was quantified, and cardiac function was assessed by measuring ventricular elastance and stroke work.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β signaling pathway inhibited by this compound and a general workflow for evaluating its efficacy.

TGF_beta_Signaling_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 A83016F This compound A83016F->TGFbRI Inhibits Smad_complex Smad Complex pSmad23->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., EMT, Fibrosis) Nucleus->Gene_Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Efficacy_Workflow cluster_0 In Vitro cluster_1 In Vivo invitro_assays Biochemical & Cellular Assays (Kinase Assay, pSmad, EMT) ic50 Determine IC50 & Cellular Potency invitro_assays->ic50 animal_model Disease Model (e.g., Cancer Xenograft) ic50->animal_model Guides Dose Selection treatment This compound Treatment animal_model->treatment efficacy Measure Efficacy (e.g., Tumor Growth Inhibition) treatment->efficacy

Caption: General workflow for evaluating the in vitro and in vivo efficacy of this compound.

References

Safety Operating Guide

Navigating the Disposal of A-83016F: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for A-83016F, emphasizing safe handling and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to this compound. In the absence of a specific SDS, general safety protocols for handling potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing to prevent skin contact.

In Case of a Spill:

For small spills, wipe up the material with an absorbent cloth or fleece. For larger spills, contain the material by diking with vermiculite, dry sand, or earth and then place it into appropriate containers for disposal. Following product recovery, the area should be flushed with water. Never return spilled material to its original container.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

  • Waste Identification and Classification:

    • Characterize the waste. Based on available information, this compound waste should be considered hazardous chemical waste unless explicitly determined otherwise by a qualified professional.

    • Do not mix with other waste streams. Keep this compound waste separate from biological, radioactive, or general trash.[1][2]

  • Containerization:

    • Use a sturdy, leak-proof container that is compatible with the chemical properties of this compound.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the date of accumulation, and any relevant hazard warnings (e.g., corrosive, flammable, toxic).[2]

    • Keep the container securely closed except when adding waste.[2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[3]

    • Ensure the storage area is well-ventilated and has secondary containment to prevent leaks.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2]

    • Provide them with a detailed description of the waste, including its composition and volume.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify & Classify Waste (Consider as Hazardous) spill Spill Occurs identify->spill ppe->identify small_spill Small Spill: Absorb & Clean spill->small_spill Yes large_spill Large Spill: Dike, Absorb, & Containerize spill->large_spill Yes, Large containerize Containerize Waste in Labeled, Leak-Proof Container spill->containerize No small_spill->containerize large_spill->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EH&S or Licensed Disposal Company storage->contact_ehs pickup Arrange for Professional Waste Pickup & Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

References

Personal protective equipment for handling A-83016F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the antibiotic A-83016F. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of the compound, its classification within the aurodox (B605688) family of antibiotics, and general best practices for handling similar actinomycete-derived polyketides.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is critical to note that specific toxicological data, such as an LD50 value, is not currently available in the public domain. The information for the related compound, Phenelfamycin E, is provided for context, as it belongs to the broader elfamycin group of antibiotics which also includes the aurodox family.

PropertyValueSource
This compound
Molecular FormulaC₃₇H₅₅NO₁₀PubChem
Molecular Weight673.8 g/mol PubChem
AppearanceLight tan to tan solidBOC Sciences[1]
SolubilitySoluble in DMSO, DMF, EthanolAG Scientific[2], BOC Sciences[1]
Storage Temperature-20°CAG Scientific[2], BOC Sciences[1]
Phenelfamycin E (Related Compound)
Acute ToxicityNot classified as hazardousCayman Chemical SDS[3]
Skin IrritationGenerally does not irritate the skinCayman Chemical SDS[3]
Eye IrritationNo special measures requiredCayman Chemical SDS[3]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Hand Protection Nitrile or latex gloves.
Eye Protection Safety glasses with side shields or goggles.
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If generating aerosols or handling bulk powder, a fume hood should be used.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

3.1. Preparation and Weighing

  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • PPE : Don the appropriate PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, use a chemical-resistant weigh boat or paper. Handle with care to avoid generating dust.

3.2. Solution Preparation

  • Solvent Selection : this compound is soluble in DMSO, DMF, and Ethanol.[2] Choose the appropriate solvent for your experimental needs.

  • Dissolving : Add the solvent to the weighed this compound. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Storage of Stock Solutions : Store stock solutions at -20°C in tightly sealed vials.[2]

3.3. Experimental Use

  • General Handling : Avoid direct contact with the skin and eyes.

  • Aerosol Prevention : When transferring solutions, use appropriate techniques to minimize the generation of aerosols.

  • Incubation : If experiments require incubation, ensure containers are properly sealed.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the potential for antibiotic resistance. Antibiotic waste should be treated as hazardous chemical waste.[3]

4.1. Waste Segregation

  • Solid Waste : Collect unused this compound powder, contaminated weigh boats, and gloves in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound, including unused stock solutions and experimental media, in a separate, clearly labeled hazardous waste container for liquid chemical waste.[3]

  • Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

4.2. Decontamination and Disposal Procedures

  • Autoclaving : Autoclaving may not be sufficient to degrade all antibiotics and is not a recommended standalone disposal method.[3]

  • Chemical Inactivation : Consult your institution's Environmental Health and Safety (EHS) department for approved chemical inactivation procedures, if available.

  • Waste Pickup : All segregated hazardous waste containing this compound must be disposed of through your institution's certified hazardous waste management program. Do not pour any solutions containing this compound down the drain.[3]

Signaling Pathway and Experimental Workflow Visualization

This compound is a member of the aurodox family of antibiotics, which have been shown to inhibit the Type III Secretion System (T3SS) in Gram-negative bacteria.[2][4][5][6][7] The T3SS is a needle-like apparatus that bacteria use to inject effector proteins into host cells, a key step in pathogenesis. Aurodox has been shown to downregulate the expression of the master regulator of the T3SS, Ler.[4][5]

G Mechanism of Action: this compound (Aurodox Family) Inhibition of Type III Secretion System cluster_0 Gram-Negative Bacterium cluster_1 Host Cell A83016F This compound (Aurodox family) Upstream_Regulator Upstream Regulatory Pathway A83016F->Upstream_Regulator Inhibits Ler ler Gene (Master Regulator) Upstream_Regulator->Ler Activates T3SS_Apparatus Type III Secretion System (T3SS) Apparatus Ler->T3SS_Apparatus Promotes Expression Effector_Proteins Effector Proteins T3SS_Apparatus->Effector_Proteins Secretes Host_Cell Host Cell Cytoplasm Effector_Proteins->Host_Cell Injection

Caption: Inhibition of the Type III Secretion System by this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。